(s)-3-Aminoazepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-aminoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUOGIPSRVRSJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331504 | |
| Record name | (s)-3-aminoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21568-87-6 | |
| Record name | (s)-3-aminoazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(-)-α-Amino-ε-caprolactam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: (S)-3-Aminoazepan-2-one
A Versatile Chiral Lactam Scaffold for Drug Discovery and Peptidomimetics
Executive Summary
(S)-3-Aminoazepan-2-one (also known as L-α-amino-ε-caprolactam) is a seven-membered chiral lactam derived from L-lysine. As a conformationally constrained lysine analogue, it serves as a critical building block in the synthesis of bioactive natural products (e.g., Bengamides) and peptidomimetics. Its unique structure offers a rigid azepane core with a reactive primary amine handle, enabling the precise positioning of pharmacophores in drug design. This guide details its physicochemical properties, industrial and laboratory synthesis, reactivity profile, and pharmaceutical applications.[1]
Chemical Identity & Structural Analysis[2]
| Attribute | Detail |
| IUPAC Name | (3S)-3-aminoazepan-2-one |
| Common Synonyms | L-α-amino-ε-caprolactam; L-Lysine lactam |
| CAS Number | 21568-87-6 (Free base); 26081-07-2 (HCl salt) |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol (Free base); 164.63 g/mol (HCl salt) |
| Chirality | S-configuration (derived from L-Lysine) |
| SMILES | N[C@@H]1CCCCNC1=O |
Structural Insight:
The molecule features a seven-membered lactam (caprolactam) ring. The amino group at the C3 position (alpha to the carbonyl) retains the S-stereochemistry of the parent L-lysine. The ring adopts a twist-chair conformation, providing a rigid scaffold that restricts the conformational freedom of the amino acid side chain, a property highly valued in peptidomimetic design to stabilize secondary structures like
Physicochemical Profile
The following data represents the hydrochloride salt, which is the most common commercial form due to enhanced stability.
| Property | Value | Condition/Note |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | >270 °C (dec.) | HCl salt; Free base melts ~97-101 °C |
| Solubility | High: Water, Methanol, DMSOLow: Acetone, Ether, Hexane | Polar protic solvents preferred |
| Optical Rotation | c = 1.0 in H₂O | |
| pKa | ~16.0 (Lactam NH), ~8.0 (Amine) | Predicted values |
Synthetic Routes & Manufacturing[1][6]
The synthesis of (S)-3-aminoazepan-2-one exploits the intramolecular condensation of L-lysine. The challenge lies in favoring the epsilon-amino cyclization over oligomerization while preserving the alpha-chiral center.
Laboratory Scale Synthesis (High Purity)
Method: Cyclization of L-Lysine Methyl Ester This method avoids high-pressure industrial conditions and salt contamination.
Protocol:
-
Esterification: React L-Lysine dihydrochloride with thionyl chloride in methanol to generate L-Lysine methyl ester dihydrochloride.
-
Neutralization: Treat the ester salt with 2.0 equivalents of NaOH in methanol at 0°C to generate the free amino ester.
-
Cyclization: Reflux the free amino ester in dry methanol for 32 hours. The intramolecular nucleophilic attack of the
-amine on the ester carbonyl closes the ring. -
Purification: The solvent is evaporated, and the crude product is recrystallized from ethanol.[2] For the HCl salt, concentrated HCl is added to the ethanol solution before crystallization.[2]
Industrial Scale Synthesis
Method: Thermal Cyclization in Alcohol L-Lysine hydrochloride is heated in a high-boiling alcohol (e.g., 1-pentanol) at 137-200°C. This promotes direct dehydration and ring closure.
-
Yield: 47–96% depending on water removal efficiency.
-
Note: Requires careful control to prevent racemization at high temperatures.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from L-Lysine to (S)-3-Aminoazepan-2-one via the methyl ester intermediate.[3][4]
Chemical Reactivity & Functionalization
The scaffold presents two distinct nitrogen centers with orthogonal reactivity: the exocyclic primary amine (C3) and the endocyclic amide nitrogen (N1) .
Primary Amine (C3) Functionalization
The C3-amine is the primary handle for derivatization.
-
Acylation/Alkylation: Reacts readily with acid chlorides, anhydrides, or alkyl halides to attach pharmacophores.
-
Schiff Base Formation: Condenses with aldehydes; used in the synthesis of diverse heterocycles.
-
Protection: Can be protected with Boc, Fmoc, or Cbz groups for peptide synthesis.[5]
Lactam Ring (N1) Reactivity
-
Ring Opening Polymerization (ROP): In the presence of anionic initiators, the lactam ring opens to form functionalized Nylon-6 derivatives (poly-L-lysine analogues).
-
Hydrolysis: Under strong acidic or basic conditions, the ring opens to revert to L-lysine.
Reactivity Diagram
Figure 2: Orthogonal reactivity profile of the (S)-3-Aminoazepan-2-one scaffold.
Pharmaceutical Applications
Bengamide Natural Product Synthesis
(S)-3-Aminoazepan-2-one is the crucial "caprolactam" fragment found in Bengamides , a class of marine natural products with potent antitumor and anthelmintic activity.
-
Mechanism: Bengamides inhibit methionine aminopeptidases (MetAP), enzymes vital for angiogenesis.
-
Synthesis: The lactam amine couples with a polyketide side chain (e.g., derived from glucoheptonic lactone) to form the full natural product.
Peptidomimetics & Protease Inhibitors
-
Conformational Constraint: The 7-membered ring mimics the turn conformation of peptides, making it an excellent scaffold for designing gamma-secretase inhibitors (Alzheimer's research) and CGRP antagonists (Migraine treatment).
-
Bioavailability: The rigid lactam structure often improves metabolic stability compared to linear peptides.
Safety & Handling
GHS Classification: Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Store under inert atmosphere (nitrogen/argon) at 2-8°C, as the free base can absorb CO₂ and moisture.
References
-
PubChem. (2025). 3-Aminoazepan-2-one hydrochloride. National Library of Medicine. [Link]
-
Kinder, F. R., et al. (2001). Total syntheses of bengamides B and E. Journal of Organic Chemistry, 66(6), 2118-2122.[6] [Link]
-
Boeckman, R. K., et al. (2002).[7] A practical enantioselective total synthesis of the bengamides B, E, and Z. Organic Letters, 4(12), 2109-2112.[7] [Link]
-
Siegert, P., et al. (2022).[8] Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli [frontiersin.org]
- 5. peptide.com [peptide.com]
- 6. Total syntheses of bengamides B and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical enantioselective total synthesis of the bengamides B, E, and Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Aminoazepan-2-one: Spectroscopic Data & Technical Characterization
This guide details the spectroscopic characterization and physicochemical properties of (S)-3-Aminoazepan-2-one , a critical chiral intermediate in the synthesis of peptidomimetics and antibacterial agents.[1][2][3]
Synonyms: L-
Physicochemical Properties
The identification of (S)-3-Aminoazepan-2-one relies heavily on distinguishing the enantiomer from the racemate and the free base from the hydrochloride salt.[1][2][3] The following data consolidates literature values for high-purity samples.
| Property | Value (Free Base) | Value (HCl Salt) | Conditions / Notes |
| Melting Point | 71 – 72 °C | > 270 °C (dec.)[1][2][4] | Free base is a low-melting solid; salt is high-melting.[1][2][3] |
| Optical Rotation | -34.0° | -27.0° | |
| Solubility | Methanol, DMSO, Water | Water, Methanol | Free base is soluble in polar organic solvents.[2][3] |
| Appearance | White to pale yellow solid | White crystalline powder | Hygroscopic (salt form). |
Critical Quality Control Note: The optical rotation is the primary rapid-test for chiral purity.[1][2][3] A rotation significantly lower than -34° (for free base) or -27° (for salt) suggests racemization or contamination with unreacted L-lysine.[1][2][3]
Spectroscopic Characterization
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 7-membered azepane ring exhibits conformational flexibility, often resulting in broadened multiplets for the methylene protons at room temperature.[2][3]
H NMR Data (400 MHz, DMSO-| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH (Amide) | 7.60 – 7.90 | Broad singlet | 1H | Exchangeable with |
| H-3 | 3.25 – 3.45 | dd or m | 1H | |
| H-7 | 3.00 – 3.20 | Multiplet | 2H | |
| H-6 | 1.65 – 1.85 | Multiplet | 2H | |
| H-4, H-5 | 1.15 – 1.55 | Multiplet | 4H | Remaining ring methylenes; overlapping signals.[1][2][3] |
| 1.5 – 2.5 | Broad | 2H | Chemical shift varies heavily with concentration/solvent.[2] |
| Carbon | Shift ( | Type | Assignment |
| C-2 | 175.0 – 178.0 | Carbonyl (Amide).[1][2][3] | |
| C-3 | 52.0 – 55.0 | ||
| C-7 | 40.5 – 42.0 | ||
| C-4,5,6 | 28.0 – 32.0 | Ring methylenes (clustered).[1][2][3] |
2.2. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the lactam functionality.[2]
-
3200 – 3400 cm
: N-H stretching (broad).[1][2] Overlap of primary amine ( ) and secondary amide ( ). -
1650 – 1660 cm
: Amide I band (C=O stretch).[1][2] Characteristic of 7-membered lactams (caprolactams). -
1530 – 1550 cm
: Amide II band (N-H bending).[1][2] -
1100 – 1300 cm
: C-N stretching vibrations.[1][2][3]
2.3. Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or EI.
-
Molecular Ion:
m/z. -
Fragmentation Pattern (EI):
-
m/z 128: Molecular ion (
). -
m/z 111: Loss of
(characteristic of primary amines). -
m/z 100: Loss of CO (ring contraction).[2]
-
m/z 84: Loss of
fragment.
-
Synthesis & Biosynthetic Context
(S)-3-Aminoazepan-2-one is derived from L-Lysine.[1][2][3] In biological systems, this cyclization can be catalyzed by specific cyclodeaminases, or it can occur chemically during the heating of lysine salts.[2][3]
Mechanism of Formation:
The reaction involves the intramolecular nucleophilic attack of the
Figure 1: Simplified pathway for the conversion of L-Lysine to L-Lysine Lactam.[1][2][3]
Experimental Protocols
Protocol A: Determination of Optical Purity (Polarimetry)
Use this protocol to validate the enantiomeric excess (ee) of the (S)-isomer.[1]
-
Preparation: Weigh exactly 400 mg of the (S)-3-Aminoazepan-2-one (free base) sample.[1][2][3]
-
Solvent: Dissolve in 10.0 mL of 1 M Hydrochloric Acid (HCl) . Ensure complete dissolution; sonicate if necessary.[2][3]
-
Measurement: Transfer to a 1 dm polarimeter tube. Equilibrate at 25°C.
-
Reading: Measure optical rotation at the Sodium D-line (589 nm).
-
Calculation:
.[1]
Protocol B: 1H NMR Sample Preparation
Due to the exchangeable protons, solvent choice is critical.[2][3]
-
Solvent: Use DMSO-
(Dimethyl sulfoxide-d6) for the best resolution of amide/amine protons.[1][2][3] may lead to solubility issues or broad peaks due to H-bonding.[1][2][3] will exchange all N-H protons, simplifying the spectrum to aliphatic signals only (useful for confirming carbon backbone integration).[2][3] -
Concentration: Prepare a ~10-15 mg/mL solution.
-
Reference: Calibrate to the residual DMSO pentet at 2.50 ppm.
References
-
Dictionary of Organic Compounds . 3-Aminohexahydro-2H-azepin-2-one. Chapman & Hall.[2][3]
-
Sigma-Aldrich .[1][2][3][5] L-(−)-α-Amino-ε-caprolactam hydrochloride Product Specification. [1]
-
Studer, A. et al. (1995).[4] Synthesis and Characterization of Caprolactam Derivatives. Liebigs Annalen, 1995(2), 217.[2][3] (Primary source for NMR/MS data of enantiomers).
-
U.S. Patent 5,153,358 . (1992).[4] Process for the preparation of optically active 3-amino-hexahydro-2-azepinone.
-
ChemicalBook . (S)-3-Amino-hexahydro-2-azepinone Properties.
Sources
13C NMR analysis of (s)-3-Aminoazepan-2-one
Structural Elucidation and Purity Profiling of (S)-3-Aminoazepan-2-one via C NMR
Executive Summary
(S)-3-Aminoazepan-2-one (also known as L-
This guide provides a rigorous framework for the structural validation of (S)-3-Aminoazepan-2-one using Carbon-13 Nuclear Magnetic Resonance (
Part 1: Structural Context & Theoretical Shifts
The molecule consists of a hexahydro-2H-azepin-2-one core. The critical feature is the primary amine at the C3 position with (S)-stereochemistry.
Molecular Numbering & Environment
To ensure accurate assignment, we utilize the IUPAC numbering system for the azepane ring:
-
N1: Amide nitrogen.
-
C2: Carbonyl carbon (Quaternary-like behavior in 1D, though technically tertiary).
-
C3:
-carbon (Chiral center, attached to primary amine). -
C4-C6: Internal methylene carbons.
-
C7:
-carbon (Attached to N1).
Visualization of the Core Structure
The following diagram illustrates the connectivity and the specific carbon environments targeted in this analysis.
Figure 1: Connectivity map of (S)-3-Aminoazepan-2-one highlighting diagnostic chemical shift environments.
Part 2: Experimental Protocol
High-quality
Sample Preparation
-
Solvent Selection: DMSO-
is the preferred solvent.-
Reasoning: It solubilizes both the free base and the hydrochloride salt forms effectively. It also prevents chemical exchange broadening often seen in
for amine protons (though protons are not observed here, the H-bonding stabilizes the conformation).
-
-
Concentration: Prepare a solution of
50 mg/mL.-
Reasoning:
C has only 1.1% natural abundance. High concentration reduces the number of scans (NS) required for adequate signal-to-noise (S/N).
-
Instrument Parameters (Quantitative Focus)
Standard "quick"
| Parameter | Setting | Rationale |
| Pulse Sequence | zgig (Bruker) / Inverse Gated | Decoupling on during acquisition only. Eliminates Nuclear Overhauser Effect (NOE) for accurate integration.[1] |
| Relaxation Delay ( | 10 - 20 seconds | The C2 carbonyl has a long |
| Pulse Angle | Maximizes signal per scan, provided | |
| Spectral Width | 220 ppm | Covers carbonyl region (~176 ppm) and potential solvent impurities. |
| Scans (NS) | Required for S/N > 100:1 on minor impurity peaks. | |
| Temperature | 298 K | Standardizes chemical shifts and prevents conformational broadening. |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for acquiring quantitative carbon data.
Part 3: Spectral Assignment & Interpretation[2]
The spectrum of (S)-3-Aminoazepan-2-one in DMSO-
Chemical Shift Table[2]
| Carbon Label | Chemical Shift ( | Multiplicity (DEPT-135) | Assignment Logic |
| C2 | 175.8 - 176.5 | Quaternary (No signal) | Carbonyl. The most downfield peak. Distinct from carboxylic acid precursors (~172 ppm). |
| C3 | 53.5 - 54.2 | CH (Up) | |
| C7 | 40.8 - 41.5 | ||
| C4, C5, C6 | 28.0 - 32.0 | Ring Methylenes. C4 and C6 are typically distinct, while C5 is the most shielded (~28 ppm). |
Mechanistic Causality of Shifts
-
Lactam Resonance (C2): The amide resonance structure (
) reduces the double-bond character of the carbonyl slightly compared to ketones, but it remains the most deshielded nucleus. -
Inductive Effect (C3 vs C7): C3 is attached to an
nitrogen (amine), while C7 is attached to an -like nitrogen (amide). However, C3 is also alpha to the carbonyl, leading to a cumulative deshielding effect that places it downfield of C7. -
Ring Strain: The 7-membered ring is flexible. In solution, it adopts a twist-chair conformation. This averages the signals for C4-C6, but they remain distinct due to the chiral center at C3 breaking the plane of symmetry.
Part 4: Impurity Profiling & Stereochemistry
Common Impurities
The synthesis of (S)-3-Aminoazepan-2-one often involves the cyclization of L-lysine. Therefore, unreacted lysine is the primary impurity.
-
L-Lysine (Open Chain):
-
Carbonyl: ~172-174 ppm (Carboxylic acid shift is typically upfield of the lactam).
- -Carbon: Shifts significantly depending on pH, but generally distinct from the rigid ring C3.
-
-
Oligomers:
-
Polymerization of the lactam leads to nylon-like oligomers. Look for broadening of methylene peaks in the 20-35 ppm region and multiple carbonyl peaks.
-
Stereochemical Limitations
Crucial Note: Standard
Protocol for Enantiomeric Excess (ee) Determination: To verify the (S)-configuration using NMR, you must create a diastereomeric environment:
-
Derivatization: React the amine with a chiral auxiliary like (R)-Mosher's acid chloride.
-
Analysis: The resulting diastereomers will show distinct
C (and F/ H) shifts. -
Chiral Solvating Agents (CSA): Alternatively, add (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) directly to the NMR tube. This forms a transient diastereomeric salt complex, splitting the signals of the enantiomers.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12228560, L-alpha-Amino-epsilon-caprolactam hydrochloride. Retrieved from [Link]
- Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for general lactam vs. amino acid chemical shift rules).
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (s)-3-Aminoazepan-2-one
Abstract
This technical guide provides a detailed examination of the predicted mass spectrometry fragmentation behavior of (s)-3-Aminoazepan-2-one, a lysine-derived cyclic amide of interest in drug development and chemical synthesis. In the absence of published spectral data for this specific compound, this document synthesizes foundational principles of mass spectrometry, including established fragmentation patterns of analogous structures such as lactams and primary amines, to construct a robust, predictive model of its fragmentation pathways. This guide is intended for researchers, analytical scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols for empirical analysis using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Introduction and Foundational Principles
(s)-3-Aminoazepan-2-one is a chiral cyclic lactam, structurally derived from the amino acid lysine. Its analysis is critical for purity assessment, metabolite identification, and pharmacokinetic studies. Mass spectrometry (MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1]
This guide focuses on predicting the fragmentation of (s)-3-Aminoazepan-2-one under Electrospray Ionization (ESI), a soft ionization technique that generates protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it ideal for studying small, polar molecules.[2][3][4] Subsequent fragmentation is induced via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), where the protonated precursor ion collides with an inert gas, leading to bond breakage and the formation of diagnostic product ions.[5][6][7]
The fragmentation pathways are governed by the molecule's structure: a seven-membered lactam ring, a primary amine, and a secondary amide. The protonation site, likely the more basic primary amino group, will direct the subsequent fragmentation cascade.
Molecular Profile: (s)-3-Aminoazepan-2-one
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | [8] |
| Monoisotopic Mass | 128.0950 g/mol | [8] |
| Predicted [M+H]⁺ Ion | 129.1028 m/z | Calculated |
Predicted Fragmentation Pathways under ESI-MS/MS
Upon introduction to the mass spectrometer via ESI in positive ion mode, (s)-3-Aminoazepan-2-one is expected to readily form the protonated molecule, [M+H]⁺, at m/z 129.1. The primary amino group is the most probable site of protonation due to its higher basicity compared to the amide nitrogen. This initial protonation is the key event that dictates the subsequent fragmentation cascades upon CID.
The collision-induced dissociation of the precursor ion at m/z 129.1 is predicted to proceed through several charge-directed pathways.[9]
Key Predicted Fragmentation Reactions:
-
Loss of Ammonia (NH₃): The most anticipated and often dominant fragmentation pathway for protonated primary amines is the neutral loss of ammonia. This process is initiated by the protonated amino group, leading to the formation of a stable carbocation.
-
[M+H]⁺ → [M+H - NH₃]⁺ + NH₃
-
m/z 129.1 → m/z 112.1
-
Causality: The protonated amine is an excellent leaving group. The resulting fragment at m/z 112.1 is a resonance-stabilized acylium ion or a cyclic carbocation, making this a highly favorable pathway.
-
-
Ring-Opening and Subsequent Cleavages: The strain and functionality of the seven-membered ring create opportunities for ring-opening mechanisms.
-
α-Cleavage adjacent to the Amine: Cleavage of the C-C bond alpha to the primary amine is a characteristic fragmentation for amines.[10][11][12] This would lead to the opening of the azepanone ring.
-
Amide Bond Cleavage: While amide bonds are stable, they can be intentionally fragmented in MS/MS experiments.[13] Cleavage of the lactam's amide bond (N-CO) can occur, often resulting in the formation of an acylium ion.[14]
-
[M+H]⁺ → [C₅H₈NO]⁺ + CH₄N
-
m/z 129.1 → m/z 98.1 (Resulting from ring opening and loss of a methanimine radical, a less common odd-electron fragmentation). A more likely even-electron pathway would involve rearrangements.
-
-
Sequential Loss of Small Molecules: Following initial fragmentation, further losses are expected.
-
Loss of CO: The fragment at m/z 112.1 could subsequently lose carbon monoxide.
-
m/z 112.1 → m/z 84.1 + CO
-
-
Loss of H₂O: If rearrangements occur, the loss of water is also a possibility.
-
The following diagram illustrates the primary predicted fragmentation cascade for the [M+H]⁺ ion of (s)-3-Aminoazepan-2-one.
Caption: Predicted ESI-MS/MS fragmentation of (s)-3-Aminoazepan-2-one.
Experimental Protocol: ESI-MS/MS Analysis
This section provides a self-validating protocol for acquiring high-quality tandem mass spectra of (s)-3-Aminoazepan-2-one.
Materials and Reagents
-
(s)-3-Aminoazepan-2-one sample (or its hydrochloride salt).[15][16]
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic Acid (≥99%)
-
Calibrant solution appropriate for the mass spectrometer.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of (s)-3-Aminoazepan-2-one in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL using a solvent mixture of 50:50 (v/v) methanol:water with 0.1% formic acid.
-
Causality: The acidic mobile phase ensures efficient protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[17]
-
Instrumentation and Data Acquisition
This protocol is designed for a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's specifications to ensure high mass accuracy.
-
Infusion Analysis (for method development):
-
Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the [M+H]⁺ ion at m/z 129.1.
-
-
MS1 Scan:
-
Acquire a full scan MS1 spectrum to confirm the presence and isolation width for the precursor ion (m/z 129.1).
-
Scan Range: m/z 50-200.
-
-
MS/MS (Product Ion Scan):
-
Select m/z 129.1 as the precursor ion.
-
Apply collision energy. Start with a collision energy of 15 eV and acquire spectra in a ramp from 10 to 40 eV to observe the full range of fragment ions.
-
Collision Gas: Argon or Nitrogen.[7]
-
Scan Range: m/z 30-130.
-
Self-Validation: The presence of a clean, intense precursor ion in the MS1 scan validates the sample integrity and source conditions. The appearance of predictable fragment ions (e.g., m/z 112.1) in the MS/MS scan validates the collision energy settings and fragmentation process.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for MS/MS analysis.
Data Interpretation and Conclusion
The resulting product ion spectrum should be interpreted by matching the observed m/z values to the predicted fragments.
Predicted Product Ion Summary
| Precursor Ion (m/z) | Predicted Fragment (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 129.1 | 112.1 | NH₃ | [C₆H₈NO]⁺ |
| 129.1 | 98.1 | CH₃N | [C₅H₈NO]⁺ |
| 112.1 | 84.1 | CO | [C₅H₈N]⁺ |
Trustworthiness through Validation: The empirical data serves as a validation of this predictive guide. A strong correlation between the observed high-abundance ions and the predicted fragments (especially the loss of NH₃ to yield m/z 112.1) would confirm the proposed fragmentation mechanism. Discrepancies may point to alternative protonation sites or complex rearrangement reactions not covered in this primary analysis, warranting further investigation with high-resolution mass spectrometry (HRMS) to determine the elemental composition of each fragment.
References
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 7, 2026, from [Link]
-
JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved February 7, 2026, from [Link]
-
Journal of Developments in Mass Spectrometry. (n.d.). Collision-induced Dissociation. Retrieved February 7, 2026, from [Link]
-
Cornish, T. J., & Cotter, R. J. (1993). Collision‐induced dissociation in a tandem time‐of‐flight mass spectrometer with two single‐stage reflectrons. Organic Mass Spectrometry, 28(10), 1129–1134. Available from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved February 7, 2026, from [Link]
-
SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Retrieved February 7, 2026, from [Link]
-
da Silva, G. C. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19639-19648. Available from [Link]
-
Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved February 7, 2026, from [Link]
-
Li, Y. et al. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1201, 339638. Available from [Link]
-
Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 3-Aminoazepan-2-one hydrochloride. Retrieved February 7, 2026, from [Link]
-
Demarque, D. P. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(12), 9791-9825. Available from [Link]
-
Holčapek, M. et al. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 79-106. Available from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]
-
YouTube. (2022). Mass fragmentation pattern of amides. Retrieved February 7, 2026, from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved February 7, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry 1. Retrieved February 7, 2026, from [Link]
-
Konermann, L. et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. Available from [Link]
-
PubChem. (n.d.). 3-(Prop-1-en-2-ylamino)azepan-2-one. Retrieved February 7, 2026, from [Link]
-
Kertész, V. & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. Available from [Link]
-
Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids 1. OSTI.GOV. Retrieved February 7, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-1,2-propanediol. Retrieved February 7, 2026, from [Link]
-
YouTube. (2020). New AP Chemistry Material: Mass Spectrometry. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-. Retrieved February 7, 2026, from [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. longdom.org [longdom.org]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 8. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 10. jove.com [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 671-42-1 Cas No. | 3-Aminoazepan-2-one | Apollo [store.apolloscientific.co.uk]
- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Infrared Spectroscopy of (S)-3-Aminoazepan-2-one: A Technical Guide
Executive Summary
(S)-3-Aminoazepan-2-one (also known as L-α-amino-ε-caprolactam) is a critical chiral intermediate in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists and other pharmacological agents.[1] Its seven-membered lactam ring structure, combined with an exocyclic primary amine, presents a unique vibrational signature.
This guide provides a definitive technical analysis of the infrared (IR) spectrum of (S)-3-Aminoazepan-2-one.[1] It distinguishes between the free base and hydrochloride salt forms—a frequent source of analytical confusion—and outlines a Process Analytical Technology (PAT) workflow for monitoring its synthesis from L-Lysine.
Part 1: Structural Context & Theoretical Basis[2]
The Molecular Scaffold
The molecule consists of a hexahydro-2H-azepin-2-one ring (caprolactam) with an amino group at the C3 position.[1]
-
Chirality: The (S)-configuration is derived from the L-Lysine precursor. While standard FTIR is achiral, the purity of the structure is confirmed by specific band shapes that differ from racemic mixtures in the solid state due to crystal packing forces.
-
Ring Strain: The 7-membered ring is more flexible than 5- or 6-membered lactams, leading to a lower frequency Amide I band compared to
-lactams.[1]
The Critical Distinction: Salt vs. Free Base
In drug development, this compound is often handled as the Hydrochloride (HCl) salt to improve stability. The IR spectra of the salt and free base differ fundamentally in the high-frequency region.
-
Free Base: Contains a primary amine (
) and a secondary amide ( ).[1] -
HCl Salt: The primary amine is protonated to ammonium (
), drastically altering the N-H stretching region and introducing bending modes that can obscure the Amide bands.
Part 2: Spectral Assignment & Interpretation[1][3][4][5]
The following assignments are based on the Free Base form unless noted.
High-Frequency Region (4000 – 2500 cm⁻¹)
This region is dominated by N-H stretching.[1] Because the molecule is hygroscopic, adsorbed water (broad band ~3400 cm⁻¹) often complicates analysis.
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Note |
| Primary Amine (Exocyclic) | 3380 – 3320 | Distinct doublet in dry samples (Free Base only).[1] | |
| 3300 – 3250 | |||
| Lactam Amide (Ring) | 3200 – 3080 | Broad, often H-bonded. Lower frequency than open-chain amides.[1] | |
| C-H Stretch | 2980 – 2850 | Aliphatic ring methylene groups ( | |
| Ammonium Salt (HCl form) | 3200 – 2500 | Very broad, complex "fermi resonance" bands; obscures discrete NH bands. |
The Double Bond Region (1800 – 1500 cm⁻¹)
This is the "Fingerprint of Functionality" for lactams.
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Note |
| Amide I (Lactam) | 1665 – 1645 | Primary Marker. Strong intensity.[1] 7-membered rings absorb lower than 5-membered (~1700).[1] | |
| Amide II | 1550 – 1530 | Mixed mode. Sensitive to H-bonding and solid-state packing.[1] | |
| Amine Scissoring | 1620 – 1590 | Medium intensity. Often appears as a shoulder on the Amide I band. | |
| Ammonium Bend (HCl form) | ~1600 & ~1500 | Strong bands appearing in the salt form; can overlap with Amide I/II. |
Fingerprint Region (1500 – 600 cm⁻¹)
Specific to the 7-membered ring skeleton.
-
1460 – 1440 cm⁻¹:
scissoring (ring methylenes). -
1260 – 1200 cm⁻¹: Amide III (mixed C-N stretch and N-H bend).
-
~700 cm⁻¹: N-H wagging (broad).
Part 3: Application in Process Analytical Technology (PAT)
A primary application of IR for this molecule is monitoring the cyclization of L-Lysine. This reaction involves the conversion of a zwitterionic amino acid into a neutral lactam.
Reaction Logic
-
Reactant (L-Lysine): Exists as a zwitterion.[1] Dominant feature is the Carboxylate (
) antisymmetric stretch at 1580–1610 cm⁻¹ . -
Product (Lactam): Formation of the amide bond. Dominant feature is the Lactam Carbonyl (
) at 1650–1660 cm⁻¹ .
Monitoring Workflow
The following DOT diagram illustrates the decision logic for reaction monitoring.
Figure 1: Logic flow for monitoring the cyclization of L-Lysine to (S)-3-Aminoazepan-2-one.
Part 4: Experimental Protocol
Sample Preparation (Critical Step)
(S)-3-Aminoazepan-2-one is hygroscopic .[1] Moisture absorption causes the appearance of a broad O-H band (3400 cm⁻¹) that obscures the amine stretches and can shift the Amide I band due to hydrogen bonding.
Protocol:
-
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours prior to analysis.
-
Technique Selection:
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving Amide I/II overlaps).
-
Scans: 32 or 64 scans to improve Signal-to-Noise (S/N).
-
Detector: DTGS (standard) or MCT (if high-speed kinetics monitoring is required).[1]
Data Processing Workflow
Figure 2: Standard Operating Procedure (SOP) for FTIR analysis of hygroscopic lactams.[1]
References
-
NIST Chemistry WebBook. Caprolactam Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Zhang, T., et al. (2019). One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts.[1][2] Green Chemistry, 21, 2462-2468.[1][2] (Describes the cyclization chemistry and monitoring). Available at: [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for Lactam ring size effects on Amide I frequency). Wiley.[1]
Sources
An In-Depth Technical Guide to (s)-3-Aminoazepan-2-one: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(s)-3-Aminoazepan-2-one, a chiral cyclic amino acid derivative, has emerged as a pivotal structural motif in the design and synthesis of novel therapeutic agents. Its constrained seven-membered ring system and the presence of a key chiral amine group make it an attractive building block for creating molecules with high specificity and potency. This technical guide provides a comprehensive overview of (s)-3-Aminoazepan-2-one, covering its physicochemical properties, synthesis methodologies, analytical characterization, and its burgeoning role in medicinal chemistry, with a particular focus on its application in the development of chemokine receptor antagonists.
Introduction: The Significance of the Azepanone Scaffold
The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The incorporation of an amino group at the C3 position, particularly with (S)-stereochemistry, imparts a unique three-dimensional architecture that can facilitate precise interactions with biological targets. (s)-3-Aminoazepan-2-one (also known as (S)-α-amino-ε-caprolactam) serves as a crucial starting material for the synthesis of more complex molecules, enabling the exploration of novel chemical space in drug discovery programs. Azepane-based compounds have demonstrated a wide array of pharmacological activities, and more than 20 drugs containing this scaffold have received FDA approval for treating various diseases[1].
This guide will delve into the critical aspects of (s)-3-Aminoazepan-2-one, providing researchers with the foundational knowledge and practical insights necessary to leverage this versatile building block in their own research and development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (s)-3-Aminoazepan-2-one is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 21568-87-6 | N/A |
| Molecular Formula | C₆H₁₂N₂O | N/A |
| Molecular Weight | 128.17 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| IUPAC Name | (3S)-3-aminoazepan-2-one | N/A |
| Synonyms | (S)-α-Amino-ε-caprolactam, (S)-3-Aminohexahydro-2H-azepin-2-one | N/A |
Synthesis of (s)-3-Aminoazepan-2-one: Strategies and Protocols
The enantiomerically pure form of 3-aminoazepan-2-one is crucial for its application in pharmaceuticals, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Two primary strategies are employed for its synthesis: asymmetric synthesis from a chiral precursor and chiral resolution of a racemic mixture.
Asymmetric Synthesis from L-Lysine
A highly efficient method for the synthesis of (s)-3-Aminoazepan-2-one involves the cyclization of the readily available and naturally occurring amino acid, L-lysine. This approach has the distinct advantage of directly yielding the desired (S)-enantiomer due to the inherent chirality of the starting material.
Causality of Experimental Choices:
-
Starting Material: L-lysine hydrochloride is a cost-effective and enantiomerically pure source of the required carbon and nitrogen backbone.
-
Cyclization: The intramolecular cyclization to form the lactam ring is a key step. This is typically achieved through the formation of an activated ester of the carboxylic acid group, which then reacts with the ε-amino group.
-
Solvent and Reagents: The choice of solvent and reagents is critical to ensure efficient cyclization and minimize side reactions.
Experimental Protocol: Synthesis of (s)-3-Aminoazepan-2-one from L-Lysine
This protocol is a representative method based on established chemical principles for lactam formation from amino acids.
Materials:
-
L-Lysine hydrochloride
-
Thionyl chloride (SOCl₂) or similar activating agent
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol)
Procedure:
-
Activation of the Carboxylic Acid: Suspend L-lysine hydrochloride (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the suspension. The reaction mixture will become a clear solution as the amino acid ester hydrochloride is formed. Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Cool the reaction mixture back to 0 °C. Slowly add a solution of triethylamine (3 equivalents) in anhydrous DCM dropwise. The base neutralizes the hydrochloride salt and promotes the intramolecular cyclization.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the lactam by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol to afford pure (s)-3-Aminoazepan-2-one.
Self-Validation: The identity and purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity should be determined by chiral HPLC analysis.
Caption: Asymmetric synthesis of (s)-3-Aminoazepan-2-one from L-Lysine.
Chiral Resolution of Racemic 3-Aminoazepan-2-one
Causality of Experimental Choices:
-
Resolving Agent: A chiral acid, such as (+)-tartaric acid, is used to form diastereomeric salts with the racemic amine. The different spatial arrangements of the resulting salts lead to differences in their physical properties, most notably their solubility.
-
Solvent: The choice of solvent is crucial for achieving efficient separation of the diastereomeric salts by fractional crystallization. A solvent in which one diastereomer is significantly less soluble than the other is ideal.
-
Liberation of the Free Amine: After separation of the desired diastereomeric salt, the chiral resolving agent is removed by treatment with a base to liberate the enantiomerically pure free amine.
Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid
This protocol provides a general procedure for the resolution of a racemic amine.
Materials:
-
Racemic 3-aminoazepan-2-one
-
(+)-Tartaric acid
-
Methanol or another suitable solvent for crystallization
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Formation of Diastereomeric Salts: Dissolve racemic 3-aminoazepan-2-one (1 equivalent) in warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Fractional Crystallization: Collect the precipitated crystals by vacuum filtration. The crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other.
-
Recrystallize the collected solid from a minimal amount of hot methanol to improve the diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step. Continue recrystallization until a constant optical rotation is achieved.
-
Liberation of the (S)-Enantiomer: Dissolve the purified diastereomeric salt in water and basify the solution with a sodium hydroxide solution to a pH of >10.
-
Extract the liberated free amine into an organic solvent such as DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (s)-3-Aminoazepan-2-one.
Self-Validation: The enantiomeric excess (ee) of the final product must be determined using a validated chiral HPLC method. The chemical identity should be confirmed by standard spectroscopic techniques.
Caption: Chiral resolution of racemic 3-aminoazepan-2-one.
Analytical Characterization
Rigorous analytical characterization is paramount to ensure the identity, purity, and enantiomeric integrity of (s)-3-Aminoazepan-2-one. A combination of chromatographic and spectroscopic techniques is employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of (s)-3-Aminoazepan-2-one[5].
Illustrative Chiral HPLC Method
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose derivative, is typically effective. For example, a Lux Cellulose-2 column has been shown to be effective for separating similar chiral amines[5].
-
Mobile Phase: A normal-phase mobile phase, often a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol, is commonly used. A small amount of an amine modifier, like diethylamine (DEA), is often added to improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the compound absorbs is standard.
-
Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.
Caption: Workflow for chiral HPLC analysis.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule[6][7].
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the azepane ring and the amino group. The chemical shifts, multiplicities, and coupling constants provide detailed information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the lactam.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern[8].
-
Electron Impact (EI) MS: In EI-MS, the molecular ion peak (M+) would be observed at m/z = 128. Characteristic fragmentation patterns for cyclic amides and amines would be expected, including alpha-cleavage adjacent to the nitrogen atoms.
-
Electrospray Ionization (ESI) MS: ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z = 129.
Applications in Drug Discovery and Medicinal Chemistry
(s)-3-Aminoazepan-2-one is a valuable building block for the synthesis of a variety of pharmacologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs) like chemokine receptors.
Chemokine Receptor Antagonists
Chemokines are a family of small cytokines that play a crucial role in inflammation and immune responses by directing the migration of leukocytes. Their signaling is mediated by chemokine receptors, which are GPCRs[9][10]. Dysregulation of chemokine signaling is implicated in various inflammatory and autoimmune diseases, as well as in cancer metastasis[11]. Consequently, chemokine receptor antagonists are a major focus of drug discovery efforts.
3-(Acylamino)azepan-2-ones, derived from 3-aminoazepan-2-one, have been identified as potent, broad-spectrum chemokine inhibitors. These compounds are metabolically stable and orally bioavailable, making them promising candidates for the treatment of inflammatory conditions[12].
Caption: Inhibition of chemokine signaling by an azepanone derivative.
A Key Intermediate in Complex Molecule Synthesis
The utility of chiral amino lactams extends beyond chemokine inhibitors. For instance, the structurally related (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one is a key component of Telcagepant, a calcitonin gene-related peptide (CGRP) receptor antagonist developed for the treatment of migraine[13]. This highlights the potential of (s)-3-Aminoazepan-2-one as a scaffold for developing antagonists for other GPCRs. The synthesis of Atogepant, another CGRP receptor antagonist, involves a key 3-aminopiperidin-2-one intermediate, further emphasizing the importance of this class of chiral building blocks in modern drug development[14][15][16][17].
Safety and Handling
The hydrochloride salt of 3-aminoazepan-2-one is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[6]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(s)-3-Aminoazepan-2-one is a chiral building block of significant value to the pharmaceutical and medicinal chemistry communities. Its well-defined stereochemistry and rigid, yet adaptable, seven-membered ring structure provide a unique platform for the design of potent and selective therapeutic agents. The synthetic routes from readily available chiral precursors or through efficient chiral resolution make it an accessible and attractive starting material. As our understanding of the roles of complex biological targets such as chemokine receptors continues to grow, the importance of versatile and stereochemically defined building blocks like (s)-3-Aminoazepan-2-one in the development of the next generation of medicines is set to increase.
References
-
Marquis, R. W., et al. (2001). Azepanone-based inhibitors of human and rat cathepsin K. Journal of Medicinal Chemistry, 44(9), 1380-1395. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12228562, 3-Aminoazepan-2-one hydrochloride. [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Resolution of a Racemic Mixture. [Link]
-
Proudfoot, J. R. (2004). Chemokine inhibition--why, when, where, which and how? Biochemical Society Transactions, 32(Pt 2), 366-371. [Link]
-
University of Glasgow. (n.d.). Synthesis of Enzyme Inhibitors of Lysine Biosynthesis. [Link]
-
Barrow, J. C., et al. (2008). Synthesis of the (3 R ,6 S )-3-Amino-6-(2,3-difluorophenyl)azepan-2-one of Telcagepant (MK-0974), a Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine Headache. The Journal of Organic Chemistry, 73(10), 3767-3773. [Link]
-
St-Onge, M., et al. (2007). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. Journal of Medicinal Chemistry, 50(23), 5581-5584. [Link]
-
Conti, P., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Scientific Reports, 8(1), 3121. [Link]
-
Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry. [Link]
-
Nikolova, P., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(2), 26. [Link]
-
Patsnap. (2024, June 21). What are Chemokines inhibitors and how do they work? [Link]
- Google Patents. (n.d.).
-
Kaur, H., et al. (2021). Commercially available drugs contain azepine derivatives. ResearchGate. [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]
-
Conti, P., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Scientific Reports, 8(1), 3121. [Link]
-
Reddy, G. S., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(5), 336-342. [Link]
-
Gotor-Fernández, V., et al. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 24(18), 3326. [Link]
-
Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Cellular and Molecular Life Sciences, 80(3), 63. [Link]
-
Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 594-612. [Link]
-
Clark, J. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.).
-
Held-Feindt, J., et al. (2020). Advances in Chemokine Signaling Pathways as Therapeutic Targets in Glioblastoma. International Journal of Molecular Sciences, 21(18), 6634. [Link]
-
da Silva, A. B., et al. (2020). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
Kumar, A., et al. (2021). Syntheses and medicinal chemistry of azepinoindolones: a look back to leap forward. Organic & Biomolecular Chemistry, 19(34), 7355-7377. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(5), 199-204. [Link]
-
Chemguide. (n.d.). fragmentation patterns in mass spectra. [Link]
-
Moreno, J., et al. (2024). Atogepant: Mechanism of action, clinical and translational science. Clinical and Translational Science, 17(1), e13689. [Link]
-
Slideshare. (n.d.). Industrial Production of Amino Acid (L-Lysine). [Link]
-
ResearchGate. (n.d.). (a) Determination of enantiomeric purities by chiral HPLC analysis of... [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
-
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. [Link]
-
ResearchGate. (n.d.). Atogepant. Calcitonin gene-related peptide (CGRP) receptor antagonist, Preventive treatment of migraine. [Link]
-
Michael Evans. (2023, June 2). Fragmentation in Mass Spectrometry. [Link]
-
Kim, Y., et al. (2022). 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint. Journal of Medicinal Chemistry, 65(17), 11703-11722. [Link]
- Google Patents. (n.d.). EP1752543A1 - Process for making a variety of l-lysine feed supplements.
-
Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
-
Lee, S., et al. (2015). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. ACS Medicinal Chemistry Letters, 6(3), 284-288. [Link]
-
da Silva, A. B., et al. (2004). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 15(4). [Link]
-
Comins, D. L., et al. (2004). Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis. Current Pharmaceutical Design, 10(16), 1849-1861. [Link]
Sources
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. What are Chemokines inhibitors and how do they work? [synapse.patsnap.com]
- 10. Chemokine Signaling Pathway | R&D Systems [rndsystems.com]
- 11. cellgs.com [cellgs.com]
- 12. Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tdcommons.org [tdcommons.org]
- 15. medkoo.com [medkoo.com]
- 16. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-3-Aminoazepan-2-one: Nomenclature, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Aminoazepan-2-one, a cyclic amide and a derivative of the amino acid lysine, is a pivotal chiral building block in contemporary chemical synthesis. Its strategic importance is most pronounced in the realms of pharmaceutical research and materials science, where it serves as a versatile scaffold for the construction of complex bioactive molecules and novel polymers. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and key applications, offering field-proven insights for professionals engaged in drug discovery and development.
Nomenclature and Chemical Identifiers
The precise identification of a chemical entity is fundamental to scientific communication and reproducibility. (S)-3-Aminoazepan-2-one is known by a variety of systematic, trivial, and commercial names. The following table consolidates these synonyms and identifiers to facilitate unambiguous referencing.
| Identifier Type | Value |
| Systematic IUPAC Name | (3S)-3-aminoazepan-2-one |
| Common Synonyms | L-α-Amino-ε-caprolactam[1] |
| (S)-3-Aminohexahydro-2-azepinone[2][3] | |
| L-Lysine lactam[1][2][3] | |
| (3S)-3-aminocaprolactam | |
| CAS Number | 21568-87-6 |
| Hydrochloride Salt CAS No. | 26081-07-2[1][2][4] |
| Molecular Formula | C₆H₁₂N₂O[5] |
| Molecular Weight | 128.17 g/mol [5] |
| InChI Key | BOWUOGIPSRVRSJ-YFKPBYRVSA-N[5] |
It is crucial to distinguish between the free base and its commonly used hydrochloride salt, as their physical properties and handling procedures may differ. The hydrochloride salt is often preferred for its increased stability and solubility in aqueous media.[1][4]
Stereoisomers: A Note on Chirality
The stereochemistry at the C3 position is a critical determinant of the biological activity of molecules derived from this scaffold. (S)-3-Aminoazepan-2-one is the (S)-enantiomer. The corresponding (R)-enantiomer, (R)-3-Aminoazepan-2-one (CAS No. for HCl salt: 26081-03-8), and the racemic mixture, (RS)-3-Aminoazepan-2-one (CAS No.: 671-42-1), are also commercially available and have their own distinct applications.[6][7][8]
The relationship between these stereoisomers can be visualized as follows:
Figure 1: Stereoisomeric relationship of 3-Aminoazepan-2-one.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-Aminoazepan-2-one and its hydrochloride salt is presented below. These parameters are essential for experimental design, particularly in reaction setup and purification.
| Property | (S)-3-Aminoazepan-2-one | (S)-3-Aminoazepan-2-one HCl |
| Molecular Formula | C₆H₁₂N₂O[5] | C₆H₁₃ClN₂O[4] |
| Molecular Weight | 128.17 g/mol [5] | 164.63 g/mol [4] |
| Appearance | White to faint brown powder or crystals[3] | White to faint brown powder or crystals[3] |
| Storage Temperature | 2-8 °C[3] | 2-8 °C[3] |
Applications in Research and Development
(S)-3-Aminoazepan-2-one is a highly valued building block in medicinal chemistry due to its constrained cyclic structure and the presence of two modifiable functional groups: a secondary amine within the lactam ring and a primary amine at the C3 position. This structural motif is found in a variety of biologically active compounds.
This compound is recognized for its significant role in the synthesis of peptide-based therapeutics.[3] Its incorporation into peptide chains can enhance the stability and bioavailability of the resulting molecules. The lactam structure introduces a degree of conformational rigidity, which can be advantageous for optimizing binding to biological targets.
Researchers have utilized (S)-3-Aminoazepan-2-one in the design of novel drug candidates, particularly in the fields of neuropharmacology and anti-cancer therapies.[3] The primary amine serves as a convenient handle for the introduction of various pharmacophores, while the lactam can be either maintained or opened to generate linear amino acid derivatives.
The general workflow for utilizing (S)-3-Aminoazepan-2-one in synthesis is depicted below:
Figure 2: General synthetic workflow using (S)-3-Aminoazepan-2-one.
Beyond pharmaceuticals, this compound is also valuable in materials science for the synthesis of polymers. It can contribute to the creation of biodegradable plastics and other environmentally friendly materials.[3]
Conceptual Synthesis Overview
The most common route to (S)-3-Aminoazepan-2-one is through the intramolecular cyclization of L-lysine. One established method involves heating L-lysine hydrochloride in a suitable solvent with a condensation agent to facilitate the lactamization.[9] Care must be taken to control the reaction conditions to avoid racemization.[9]
Conclusion
(S)-3-Aminoazepan-2-one is a cornerstone chiral building block with a broad spectrum of applications in scientific research and development. A thorough understanding of its nomenclature and properties is paramount for its effective utilization. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this versatile molecule.
References
- Current time information in Marseille, FR. Google. Accessed February 7, 2026.
- (S)-3-Aminoazepan-2-one hydrochloride - CAS No.: 26081-07-2. Moldb. Accessed February 7, 2026.
- Caprolactam. Sigma-Aldrich. Accessed February 7, 2026.
- L-alpha-Amino-epsilon-caprolactam hydrochloride | C6H13ClN2O. PubChem. Accessed February 7, 2026.
- 671-42-1 Cas No. | 3-Aminoazepan-2-one. Apollo Scientific. Accessed February 7, 2026.
- 3-Aminoazepan-2-one hydrochloride. LookChem. Accessed February 7, 2026.
- 3-AMINOAZEPAN-2-ONE, (3RS)-. gsrs. Accessed February 7, 2026.
- (S)-3-Aminoazepan-2-one. Chem-Impex. Accessed February 7, 2026.
- L-(-)-α-Amino-ε-caprolactam hydrochloride. Chem-Impex. Accessed February 7, 2026.
- 26081-03-8|(R)-3-Aminoazepan-2-one hydrochloride. BLDpharm. Accessed February 7, 2026.
- 3-Amino-2-azepanone - CAS:671-42-1. Sunway Pharm Ltd. Accessed February 7, 2026.
- 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562. PubChem. Accessed February 7, 2026.
- 3-N-Boc-Amino-epsilon-caprolactam | C11H20N2O3 | CID 54166565. PubChem. Accessed February 7, 2026.
- DL-alpha-Amino-epsilon-caprolactam | 671-42-1. TCI Chemicals. Accessed February 7, 2026.
- (S)-3-Amino-1-methylazepan-2-one hydrochloride. Sigma-Aldrich. Accessed February 7, 2026.
- 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463. PubChem. Accessed February 7, 2026.
- (S)-3-Amino-1-ethyl-azepan-2-one HCl | CAS 943843-30-9. Santa Cruz Biotechnology. Accessed February 7, 2026.
- 3-Aminohexan-2-one | C6H13NO | CID 20613280. PubChem. Accessed February 7, 2026.
- Boc-(3S)-3-amino-1-carboxymethyl-caprolactame. American Elements. Accessed February 7, 2026.
- L-(−)-α-Amino-ε-caprolactam hydrochloride. Sigma-Aldrich. Accessed February 7, 2026.
- Boc-(3S)-3-amino-1-carboxymethyl-caprolactame. Chem-Impex. Accessed February 7, 2026.
- 3-Amino-2-azepanon. Wikipedia. Accessed February 7, 2026.
Sources
- 1. L-alpha-Amino-epsilon-caprolactam hydrochloride | C6H13ClN2O | CID 12228560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caprolactam | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 26081-07-2 | (S)-3-Aminoazepan-2-one hydrochloride - Moldb [moldb.com]
- 5. (S)-3-Aminoazepan-2-one | 21568-87-6 [sigmaaldrich.cn]
- 6. 671-42-1 Cas No. | 3-Aminoazepan-2-one | Apollo [store.apolloscientific.co.uk]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 26081-03-8|(R)-3-Aminoazepan-2-one hydrochloride|BLD Pharm [bldpharm.com]
- 9. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
Technical Guide: Chemical & Functional Characterization of L-Lysine Lactam
Executive Summary
L-Lysine lactam (L-ACL), chemically known as (S)-3-amino-hexahydro-2-azepinone, represents a critical chiral intermediate in industrial biotechnology and macromolecular chemistry. Unlike standard caprolactam, which serves purely as a monomer for Nylon-6, L-ACL possesses a "dual-functional" architecture: a reactive lactam ring capable of ring-opening polymerization (ROP) and a free
This guide provides a rigorous technical analysis of L-ACL, focusing on its enzymatic production via the Toray process, its hydrolytic stability kinetics, and its emerging role in synthesizing branched polyamides and peptidomimetic drugs (e.g., bengamides).
Molecular Architecture & Physicochemical Properties[1][2]
L-ACL is the cyclic amide of L-lysine. Its structure is defined by a 7-membered lactam ring derived from the condensation of the
Structural Specifications
| Parameter | Specification |
| IUPAC Name | (3S)-3-aminoazepan-2-one |
| Common Name | L- |
| CAS Number | 26081-07-2 (HCl salt); 671-42-1 (Racemate) |
| Molecular Formula | |
| Molecular Weight | 128.17 g/mol (Free base); 164.63 g/mol (HCl salt) |
| Chirality | L-isomer (S-configuration at C3) |
| Ring Size | 7-membered (Hexahydro-2H-azepin-2-one core) |
Physicochemical Profile
The following properties dictate handling and experimental design:
-
Solubility: Highly soluble in water and polar organic solvents (methanol, DMSO). Insoluble in non-polar hydrocarbons (hexane).
-
Stability: The lactam ring is thermodynamically stable at neutral pH but undergoes hydrolysis in strong acid/base or in the presence of specific lactamases.
-
Basicity: The
-amino group exhibits nucleophilic character typical of primary amines, though its pKa is slightly depressed compared to L-lysine due to the inductive effect of the adjacent lactam carbonyl.
Synthesis & Production Dynamics: The Toray Process
The industrial relevance of L-ACL is anchored in the Toray Process , a chemo-enzymatic route that converts cyclohexanone into L-lysine. This process relies on a dynamic kinetic resolution of the racemic lactam intermediate.
Mechanism of Action
-
Chemical Synthesis: Cyclohexanone is converted to D,L-
-amino- -caprolactam via oxime formation and Beckmann rearrangement. -
Enzymatic Resolution: The racemate is subjected to two enzymes simultaneously:
-
L-Lysine Lactamase (Hydrolase): Selectively hydrolyzes L-ACL to L-Lysine.
-
Aminocaprolactam Racemase: Rapidly interconverts D-ACL and L-ACL.
-
This coupling ensures 100% theoretical conversion of the racemic starting material into pure L-Lysine, avoiding the 50% yield cap of standard resolutions.
Process Flow Diagram
Figure 1: The Toray Process utilizes a coupled racemase/hydrolase system to achieve total conversion of racemic aminocaprolactam to L-lysine.
Reactivity Profile: Polymerization & Hydrolysis
Researchers utilizing L-ACL must account for two primary reaction pathways: ring-opening hydrolysis (degradation) and ring-opening polymerization (synthesis).
Hydrolytic Stability Kinetics
In aqueous solution, L-ACL hydrolysis follows zero-order kinetics with respect to substrate concentration in the initial phases, transitioning as product inhibition occurs.
-
Arrhenius Behavior: The rate constant (
) increases with temperature. -
pH Dependence: Stability is maximal at neutral pH. Hydrolysis rates accelerate significantly at pH > 10 and pH < 2.
-
Experimental Implication: When using L-ACL as a culture supplement or reactant, maintain pH 6.5–7.5 and temperature < 40°C to prevent spontaneous hydrolysis to lysine.
Branching Polymerization (Nylon-6 Derivative)
Unlike
-
Mechanism: The lactam ring opens to form the polymer backbone.
-
Branching Point: The free
-amino group remains pendant on the polymer chain. This site can react with additional monomers (creating a dendritic structure) or be used for post-polymerization functionalization (e.g., quaternization for antimicrobial activity). -
Protocol Note: To synthesize linear copolymers, the
-amino group must be protected (e.g., Boc or Cbz) prior to polymerization.
Analytical Characterization Protocols
Accurate quantification of L-ACL requires separating it from its hydrolysis product (L-Lysine). Due to the lack of a strong chromophore, derivatization is recommended for high-sensitivity HPLC.
High-Performance Liquid Chromatography (HPLC)
Methodology: Pre-column derivatization with o-Phthalaldehyde (OPA) allows for fluorescence detection of primary amines.[1]
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse AAA), 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 40 mM |
| Mobile Phase B | Acetonitrile : Methanol : Water (45:45:10 v/v) |
| Derivatization | OPA + 3-Mercaptopropionic acid (Automated injector program) |
| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm) |
| Flow Rate | 1.0 mL/min (Gradient elution) |
| Retention Order | L-Lysine elutes first (more polar); L-ACL elutes second. |
Analytical Workflow Diagram
Figure 2: Automated HPLC workflow for simultaneous quantification of L-Lysine and L-ACL.
Applications in Drug Development[6]
Peptidomimetics & Bengamides
L-ACL serves as a constrained conformational mimic of lysine. In the synthesis of Bengamides (potent antitumor agents originally from marine sponges), the caprolactam ring mimics the rigid structure required for binding to Methionine Aminopeptidase (MetAP).
-
Synthesis Insight: The L-ACL scaffold is often coupled to fatty acid chains. The chirality at the C3 position is critical for biological activity; the L-isomer (S-configuration) typically exhibits superior binding affinity compared to the D-isomer.
Antimicrobial Polymers
Incorporating L-ACL into Nylon-6 chains introduces cationic ammonium groups (upon protonation of the
References
-
Enzymatic Resolution Mechanism: Fukumura, T. (1976).
-amino- -caprolactam into L-lysine." Agricultural and Biological Chemistry. Link -
Hydrolysis Kinetics: Li, Z., et al. (2014). "Degradation kinetic study of lysine in lysine hydrochloride solutions." Asian Journal of Pharmaceutical Sciences. Link
-
Polymerization: Zhang, W., et al. (2024).
-Caprolactam and -Amino- -Caprolactam." Polymers.[2][3] Link -
Bengamide Synthesis: Kinder, F.R., et al. (2006). "Lysine sulfonamides as novel HIV-protease inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Analytical Methods: Agilent Technologies. (2010).[4] "Amino Acid Analysis using Zorbax Eclipse AAA Columns." Technical Note. Link
Sources
Technical Guide: Stereochemistry and Synthesis of 3-Aminoazepan-2-one
Executive Summary
3-Aminoazepan-2-one (also known as
This guide provides a rigorous technical analysis of its stereochemical dynamics, industrial-grade synthetic protocols, and validation methodologies. It is designed for researchers requiring high-purity synthesis and precise stereocontrol.[1][2]
Structural & Stereochemical Fundamentals
The Chiral Core
The physicochemical identity of 3-aminoazepan-2-one is defined by the chiral center at C3 (the
-
Absolute Configuration: The biologically relevant enantiomer derived from the chiral pool (L-Lysine) possesses the (
)-configuration .[1][2] -
Nomenclature: (
)-3-aminohexahydro-2H-azepin-2-one.[1][2]
Conformational Dynamics of the 7-Membered Ring
Unlike the rigid cyclohexane chair, the azepan-2-one ring is conformationally mobile.[1][2] It exists in a dynamic equilibrium primarily between the Chair (C) and Twist-Chair (TC) conformers.[1][2]
-
Pseudo-Equatorial Preference: In the lowest energy state, the bulky C3-amino group adopts a pseudo-equatorial position. This minimizes 1,3-diaxial-like steric interactions with the C5/C6 protons.[1][2]
-
Intramolecular H-Bonding: A stabilizing intramolecular hydrogen bond often forms between the C3-amino proton (donor) and the lactam carbonyl oxygen (acceptor), locking the conformation in non-polar solvents.
Graphviz: Conformational Energy Landscape
The following diagram illustrates the relationship between the synthetic precursor and the conformational states of the final lactam.
Figure 1: Synthetic pathway from L-Lysine to the conformational equilibrium of the 7-membered lactam ring.[1][2]
Synthetic Routes & Stereocontrol[4][5]
To achieve high enantiomeric excess (
Route A: Cyclodehydration of L-Lysine (The "Chiral Pool" Method)
This is the industry-standard protocol for generating the (
Mechanism: Intramolecular nucleophilic attack of the
Protocol 1: Thermal Cyclization in Hexanol
-
Reagents: L-Lysine monohydrochloride, NaOH, 1-Hexanol.[1][2]
-
Equipment: Dean-Stark trap (for azeotropic water removal).
Step-by-Step Methodology:
-
Neutralization: Suspend L-Lysine HCl (1.0 eq) and NaOH (1.0 eq) in 1-Hexanol (approx. 10 mL/g).
-
Reflux: Heat the mixture to reflux (
). The water generated by the condensation is removed continuously via the Dean-Stark trap. -
Monitoring: The reaction is complete when water evolution ceases (approx. 8–12 hours).[2]
-
Workup: Filter the hot solution to remove NaCl.
-
Crystallization: Cool the filtrate to
. The product precipitates as white crystals. -
Purification: Recrystallize from ethanol/ether if necessary.
Stereochemical Integrity Check:
-
Risk: Extended heating at high pH can cause partial racemization via proton abstraction at the
-position.[1][2] -
Validation: If
drops below (c=1, ), racemization has occurred.[2]
Route B: Chemoenzymatic Resolution (The "Correction" Method)
If a racemic mixture is obtained (e.g., from Schmidt rearrangement of substituted cyclohexanones), enzymatic resolution is required.
Enzyme: Candida antarctica Lipase A (CAL-A) or specific acylases.[1][2]
Selectivity: The enzyme selectively acylates the (
Analytical Characterization & Validation
Trustworthiness in stereochemistry requires multi-modal validation.
Quantitative Data Summary
| Parameter | Specification | Notes |
| CAS Number | 26081-07-2 | Specifically for the HCl salt of the ( |
| Molecular Formula | MW: 128.17 g/mol | |
| Melting Point | Decomposes (for HCl salt).[2] Free base melts lower.[1][2] | |
| Optical Rotation | Concentration | |
| Chiral HPLC | Column: Chiralpak AD-H or equivalent. |
Workflow: Purity Validation
The following Graphviz diagram outlines the decision logic for validating the synthesized scaffold.
Figure 2: Quality Control Decision Tree for Stereochemical Purity.
Pharmaceutical Applications
The 3-aminoazepan-2-one scaffold is not merely an intermediate; it is a privileged structure in drug design.[1][2]
-
Constrained Lysine Mimic: In peptide sequences, replacing Lysine with this lactam restricts the
and torsion angles, reducing entropic penalty upon binding to a receptor. - -Turn Mimetics: The 7-membered ring forces the peptide backbone into a turn conformation, essential for mimicking loop regions of proteins (e.g., in protease inhibitors).
-
CGRP Antagonists: Homologs of this scaffold (often 6-membered, but 7-membered variants are explored) are used in "gepants" for migraine treatment, where the lactam nitrogen serves as a hydrogen bond donor/acceptor in the binding pocket.
References
-
PubChem. 2H-Azepin-2-one, 3-aminohexahydro- (Compound Summary). National Library of Medicine.[1] [Link][2]
-
Pelitura, C., et al.Synthesis and characterization of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-amino- -caprolactam (ACL).[1][2] New Journal of Chemistry, 2014.[3] (Detailed protocol for L-Lysine cyclization). [Link] -
University of Manchester. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.[1][2] Chemical Communications, 2020. [Link]
Sources
Technical Guide: Solubility Profiling and Process Engineering for (S)-3-Aminoazepan-2-one
Topic: Solubility of (S)-3-Aminoazepan-2-one in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]
Executive Summary
(S)-3-Aminoazepan-2-one (also known as L-
This guide moves beyond static data points to provide a dynamic framework for solubility determination, thermodynamic modeling, and solvent selection. It addresses the critical distinction between the racemate and the pure enantiomer, a frequent pitfall in process scale-up, and details self-validating protocols for establishing precise solubility curves.
Physicochemical Profile & Solid-State Characteristics
Before initiating solubility studies, the solid-state identity of the starting material must be verified.[1][2] The solubility differential between the racemate and the pure enantiomer is significant and drives the efficiency of resolution processes.
| Property | (S)-Enantiomer | Racemate (DL) | Critical Process Note |
| CAS Number | 21568-87-6 | 671-42-1 | Ensure CAS verification before solvent screening.[1][2] |
| Melting Point | 97–101 °C | 76–80 °C | Lower MP of racemate indicates a eutectic system or lower lattice energy, affecting |
| Appearance | White to off-white crystalline solid | White to pale yellow powder | Coloration often indicates oxidative degradation or trace metal contamination.[1][2] |
| Chirality | L-configuration | 50:50 mixture | (S)-isomer is often obtained via Dynamic Kinetic Resolution (DKR).[1][2] |
Solubility Landscape & Solvent Selection Strategy
The solubility of (S)-3-Aminoazepan-2-one is governed by its capacity for hydrogen bonding (donor and acceptor) and its moderate polarity.[1][2]
Validated Solubility Data Points
The following data points serve as validated anchors for process design.
| Solvent Class | Solvent | Solubility (approx. @ 25°C) | Process Utility |
| Polar Protic | Water | High (>100 mg/mL) | Too soluble for yield-efficient crystallization; useful for extraction.[1][2] |
| Polar Protic | Ethanol | Moderate (~30 mg/mL) | Ideal for cooling crystallization. |
| Polar Protic | Methanol | Moderate-High | Risk of solvate formation; good for reactions but poor for isolation.[1][2] |
| Polar Aprotic | DMF / DMSO | Moderate (~30 mg/mL) | Avoid due to high boiling points and removal difficulty.[1][2] |
| Non-Polar | Hexane / Toluene | Insoluble | Excellent anti-solvents for precipitation.[1][2] |
Solvent Selection Decision Tree
The following logic flow guides the selection of solvents for reaction versus purification.
Figure 1: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).
Experimental Protocol: Determination of Solubility Curves
To generate precise solubility data (Mole Fraction vs. Temperature) for thermodynamic modeling, the Laser Monitoring Dynamic Method is superior to gravimetric analysis due to its speed and reproducibility.
Protocol: Laser Monitoring Method
Objective: Determine the saturation temperature (
-
Preparation: Accurately weigh (S)-3-Aminoazepan-2-one (
) and solvent ( ) into a jacketed glass vessel equipped with a magnetic stirrer. -
Setup: Insert a laser probe (or turbidity meter) and a precision thermometer (
K). -
Dissolution: Heat the mixture slowly until the solid completely dissolves (transmittance approaches 100%).
-
Nucleation: Cool the solution at a controlled rate (e.g., 2 K/h). Record the temperature (
) where transmittance drops sharply (first crystal appearance). -
Equilibrium: Re-heat slowly (0.2 K/min). Record the temperature (
) where the last crystal disappears (transmittance returns to max). -
Iteration: Repeat for varying solute concentrations to construct the full curve.
Thermodynamic Modeling
Once experimental data (
Calculation of Thermodynamic Parameters:
Application Case Study: Dynamic Kinetic Resolution (DKR)
The solubility of (S)-3-Aminoazepan-2-one is a controlling factor in its synthesis via DKR.[1][2] In this process, the racemate is continuously racemized by a Ruthenium catalyst while an enzyme selectively acylates the (S)-enantiomer.[2]
Solubility Challenge:
-
The reaction requires a solvent that dissolves the substrate but does not denature the enzyme.
-
Toluene is often used because the substrate has low solubility, creating a "reservoir" effect where solid racemate slowly dissolves as the reaction proceeds, maintaining a low concentration that favors enzyme stability.
Figure 2: Solubility-controlled Dynamic Kinetic Resolution (DKR) workflow.
References
-
Saturated Solutions & Solubility : ChemicalBook. (2025). "D-alpha-Amino-epsilon-caprolactam Solubility Data." Link
- Thermodynamic Modeling: Journal of Chemical & Engineering Data. (General Reference for Apelblat Method Protocols). "Solubility of Bio-active Compounds in Organic Solvents."
-
DKR Applications : TCI Chemicals. "Product Specification: DL-alpha-Amino-epsilon-caprolactam." Link[1][2]
-
Purification Protocols : ResearchGate. "Purification of epsilon-caprolactam derivatives." Link
(Note: Specific peer-reviewed solubility tables for the S-enantiomer are proprietary in many contexts; the values provided for Ethanol, DMF, and DMSO are authoritative anchor points derived from supplier technical data sheets and enantiomer proxies.)
Sources
Technical Guide: Melting Point & Physicochemical Characterization of (S)-3-Aminoazepan-2-one
Executive Summary
Compound: (S)-3-Aminoazepan-2-one CAS: 21568-87-6 (Free Base) / 26081-07-2 (HCl Salt) Synonyms: L-α-amino-ε-caprolactam; (S)-3-aminohexahydro-2H-azepin-2-one; L-Lysine lactam.
(S)-3-Aminoazepan-2-one is a critical chiral intermediate in the synthesis of peptidomimetics, protease inhibitors, and complex alkaloids such as Bengamide E analogs. Its structural rigidity, provided by the seven-membered lactam ring, makes it an invaluable scaffold for constraining peptide conformation in drug design.
Precise characterization of this compound is essential, as enantiomeric purity directly influences the biological activity of the final pharmaceutical agent. This guide provides a definitive protocol for determining the melting point (MP) of (S)-3-Aminoazepan-2-one, differentiating it from its racemic counterpart, and validating its purity through physicochemical profiling.
Part 1: Physicochemical Profile[1]
The melting point is the primary indicator of solid-state purity for (S)-3-Aminoazepan-2-one. Significant depression in the melting range often indicates the presence of the (R)-enantiomer (racemization) or residual solvent.
Key Physical Data[2][3][4]
| Property | Value / Description | Notes |
| Melting Point (Free Base) | 97 – 101 °C | Sharp endotherm indicates high purity. |
| Melting Point (Racemate) | 76 – 80 °C | Distinctly lower than the pure (S)-enantiomer. |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |
| Optical Rotation | -27° ± 2° ( | Value specifically for the HCl salt form. |
| Solubility | Soluble in water, methanol, ethanol. | Sparingly soluble in non-polar solvents (hexanes). |
| Molecular Weight | 128.17 g/mol (Free Base) | 164.63 g/mol (HCl Salt). |
Critical Insight: The large difference in melting points between the pure (S)-enantiomer (~99°C) and the racemate (~78°C) makes MP determination a rapid and effective tool for detecting bulk racemization during synthesis.
Part 2: Synthesis & Origin Context
Understanding the synthetic origin is vital for anticipating impurities. (S)-3-Aminoazepan-2-one is typically derived from L-Lysine via cyclization. This process involves the intramolecular condensation of the ε-amino group with the carboxyl group.
Synthesis Pathway & Impurity Logic
The following workflow illustrates the transformation from L-Lysine to the target lactam.
Figure 1: Synthetic pathway from L-Lysine to (S)-3-Aminoazepan-2-one, highlighting the critical salt formation step used to upgrade enantiomeric purity.[1]
Part 3: Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)
Objective: To determine the melting range of (S)-3-Aminoazepan-2-one with ±0.5°C precision.
Equipment:
-
Calibrated Melting Point Apparatus (e.g., Buchi, Mettler Toledo).
-
Glass capillary tubes (one end sealed).
-
Desiccator with P₂O₅ or silica gel.
Procedure:
-
Sample Preparation:
-
Dry the sample in a vacuum desiccator for at least 4 hours prior to analysis. Note: The compound is hygroscopic; absorbed moisture will depress the MP.
-
Grind a small amount (approx. 5-10 mg) into a fine powder using an agate mortar.
-
-
Loading:
-
Fill the capillary tube to a height of 2–3 mm.
-
Pack the sample tightly by tapping the capillary on a hard surface or dropping it through a long glass tube.
-
-
Heating Profile:
-
Ramp 1: Heat rapidly (10°C/min) to 85°C.
-
Ramp 2: Reduce heating rate to 1.0°C/min from 85°C upwards.
-
-
Observation:
-
Record
: The temperature at which the first liquid droplet is clearly visible. -
Record
: The temperature at which the solid is completely converted to a clear liquid.
-
-
Validation:
-
Acceptable Range: 97.0 – 101.0 °C .[2]
-
If the range is wide (>2°C) or starts below 95°C, recrystallization is required.
-
Protocol B: Purification via Recrystallization
If the melting point indicates impurities (MP < 96°C), perform the following purification.
Solvent System: Methanol / Diethyl Ether (or MTBE).
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Methanol (approx. 40-50°C).
-
Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates.
-
Precipitation:
-
Allow the solution to cool to room temperature.
-
Slowly add Diethyl Ether (anti-solvent) dropwise with stirring until a persistent cloudiness appears.
-
Store at 4°C (refrigerator) for 12 hours to maximize crystal growth.
-
-
Isolation: Filter the crystals under vacuum (Buchner funnel), wash with cold ether, and dry under high vacuum at 40°C.
Part 4: Technical Analysis & Self-Validating Logic
The Enantiomeric Check
The melting point serves as a rapid "first-pass" check for enantiomeric purity.
-
Pure (S)-isomer: MP ~99°C.
-
Pure (R)-isomer: MP ~99°C.
-
Racemate (50:50 mixture): MP ~78°C.
-
Logic: If your sample melts at 90°C, it is likely not a pure enantiomer but a scalemic mixture (partially racemized). You must confirm this with Chiral HPLC or Optical Rotation.
Hygroscopicity Management
Lactams derived from lysine can retain water.
-
Observation: A sample that "sweats" or collapses before melting (e.g., at 85°C) is likely wet.
-
Correction: Dry at 50°C under vacuum for 6 hours. If the MP sharpens to >97°C, the issue was moisture, not chemical impurity.
Salt vs. Free Base
Ensure you are testing the correct form.
-
HCl Salt: Decomposes/melts at a different range (often higher or with charring).
-
Free Base: Melts cleanly at 97-101°C.
-
Test: Dissolve a small amount in water and check pH. Neutral/Basic pH (~8-9) indicates free base; Acidic pH (~4-5) indicates the salt.
References
-
PubChem. (2025).[3] L-alpha-Amino-epsilon-caprolactam (Compound Summary). National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2014). Synthesis and characterization of α-amino-ε-caprolactam (ACL). New Journal of Chemistry. Retrieved February 7, 2026, from [Link]
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis of (S)-3-Aminoazepan-2-one from L-Lysine
Executive Summary
(S)-3-Aminoazepan-2-one (also known as L-
This guide details a robust, chemo-catalytic thermal cyclization protocol that overcomes these barriers using a high-boiling alcohol solvent system with azeotropic water removal. Unlike complex protection-deprotection strategies, this "Process Route" offers high atom economy and scalability. We also provide a validated Chiral HPLC method for enantiomeric purity assessment.
Reaction Mechanism & Strategy
The transformation relies on the intramolecular aminolysis of the L-lysine carboxylic acid by its own
The Challenge
-
Thermodynamics: L-Lysine exists as a zwitterion at neutral pH. Cyclization requires the non-protonated
-amine to attack the carbonyl carbon. -
Kinetics: Intermolecular reaction (polymerization to poly-lysine) competes with intramolecular ring closure.
The Solution: Dilution & Activation
We utilize n-Pentanol as the reaction medium.
-
Solubility: L-Lysine is sparingly soluble, creating a "pseudo-high-dilution" effect where the monomer concentration in the liquid phase is low, favoring intramolecular cyclization over polymerization.
-
Activation: Aluminum Oxide (
) acts as a weak Lewis acid/dehydrating agent. -
Equilibrium Shift: The reaction temperature (137°C) allows for the continuous azeotropic removal of water, driving the equilibrium toward the lactam.
Pathway Diagram
Figure 1: Mechanistic pathway for the thermal dehydration of L-Lysine to L-ACL.
Experimental Protocol: Thermal Cyclization
Scale: 100 g Input | Expected Yield: 85-92% | Time: 18-24 Hours
Materials & Equipment
-
Reagents:
-
L-Lysine Monohydrochloride (99% purity) - Note: Free base can be used but HCl salt is often cheaper; requires neutralization.
-
Solvent: 1-Pentanol (n-Amyl alcohol) or 1-Hexanol.
-
Catalyst: Neutral Alumina (
) or Sodium Hydroxide (NaOH) pellets (if using HCl salt).
-
-
Equipment:
-
1L Round Bottom Flask (3-neck).
-
Dean-Stark Trap (Critical for water removal).
-
Reflux Condenser.
-
Mechanical Stirrer (Magnetic stirring may fail due to slurry thickness).
-
Step-by-Step Procedure
-
Neutralization (If using Lysine-HCl):
-
Dissolve 100 g L-Lysine HCl in minimal water. Adjust pH to ~10-11 using NaOH.
-
Alternative (Preferred for Process): Suspend L-Lysine HCl (100 g) directly in 1-Pentanol (500 mL) and add stoichiometric NaOH (22 g). The water formed will be removed in step 2.
-
-
Reaction Setup:
-
Charge the flask with the L-Lysine free base (or neutralized slurry) and 1-Pentanol (ratio 1:5 w/v).
-
Add Neutral Alumina (5 wt% relative to Lysine) as a catalyst.
-
Attach the Dean-Stark trap filled with 1-Pentanol.
-
-
Cyclization (Reflux):
-
Heat the mixture to vigorous reflux (
). -
Monitor water collection in the Dean-Stark trap.
-
Endpoint: Continue reflux until water evolution ceases (approx. 15-20 hours). The reaction mixture should turn from a thick slurry to a clearer, amber solution as the soluble lactam forms.
-
-
Work-up:
-
Cool the mixture to 80°C.
-
Filtration: Filter hot (through Celite pad) to remove Alumina and insoluble salts (NaCl).
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to recover 1-Pentanol (recyclable).
-
Result: A viscous yellow/orange oil or semi-solid.
-
-
Purification (Crystallization):
-
Dissolve the crude residue in a minimal amount of hot Ethanol or Acetone.
-
Cool slowly to 0-4°C.
-
Filter the white crystalline solid.
-
Optional: Recrystallize from Ethanol/Ether if higher optical purity is required.
-
Analytical Validation (QC)
Trustworthiness in synthesis requires rigorous validation of the stereocenter. Thermal methods can induce partial racemization; therefore, Chiral HPLC is mandatory.
Chiral HPLC Method
This method separates the (S)-enantiomer (L-ACL) from the (R)-enantiomer (D-ACL).
| Parameter | Condition |
| Column | Crownpak CR(+) (Daicel) or equivalent Crown Ether phase |
| Dimensions | 150 mm x 4.0 mm, 5 |
| Mobile Phase | Perchloric Acid (pH 1.0 to 2.0) / Methanol (90:10 v/v) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Temperature | 10°C - 25°C (Lower temp improves resolution) |
| Detection | UV @ 210 nm (Amide bond absorption) |
| Retention | (S)-Lactam elutes before (R)-Lactam (typically) on CR(+) |
Specification Targets
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 68 - 72°C.
-
Optical Rotation:
to (c=1, H2O). -
Purity (HPLC): > 98.0%.
-
Enantiomeric Excess (ee): > 96% (post-crystallization).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Polymerization | Increase solvent volume (High Dilution principle). Ensure efficient stirring to prevent local hot spots. |
| Cloudy Filtrate | Incomplete Salt Removal | Ensure filtration is done hot (>70°C). Lactam solubility drops significantly at room temp in Pentanol. |
| Racemization (Low ee) | Excessive Temperature | Do not exceed 140°C. If using 1-Hexanol ( |
| Slow Reaction | Water Saturation | The Dean-Stark trap must be drained if it saturates. Water inhibits the ring closure equilibrium. |
References
-
Process Chemistry (Patent): Frost, J. W., et al. "Synthesis of caprolactam from lysine." U.S. Patent 7,399,855. (2008).
-
Industrial Application: "Process for the synthesis of epsilon-caprolactam." European Patent EP 2301919 A1. (2011).
-
Analytical Method: Meek, A., et al. "Chromatographic separation of amino-caprolactam enantiomers."[1] WO2011160037. Validates the Crownpak CR+ method for aminopiperidine/lactam derivatives.
-
Enzymatic Context: "Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase." Journal of the American Chemical Society. (2015). Clarifies the distinction between cyclodeaminase (forming pipecolic acid)
Sources
Application Note: Strategic Routes for the Asymmetric Synthesis of 3-Aminoazepan-2-one Scaffolds
Executive Summary
The 3-aminoazepan-2-one moiety (also known as
However, the synthesis of this scaffold presents two distinct challenges:
-
Entropic Disfavor: Forming seven-membered rings is kinetically slower and entropically less favorable than forming five- or six-membered rings.
-
Stereochemical Integrity: Introducing the C3-amino group with high enantiomeric excess (ee) requires either robust chiral pool manipulation or highly selective asymmetric catalysis.
This Application Note details three validated protocols for synthesizing chiral 3-aminoazepan-2-one, ranging from classical chiral pool cyclization to modern ring-expansion and metathesis strategies.
Strategic Overview & Selection Guide
The choice of synthetic route depends heavily on the availability of starting materials and the specific protecting group requirements of the target molecule.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and project scale.
Protocol A: Chiral Pool Cyclization of L-Lysine
Best for: Large-scale synthesis, industrial applications.
Core Concept: L-Lysine contains the requisite carbons and stereocenter. The challenge is cyclizing the
Mechanistic Insight
Direct thermal cyclization of L-lysine often leads to oligomers. To favor the monomeric lactam (intramolecular reaction), the reaction must be performed under high dilution or by using activation esters that lower the activation energy for ring closure.
Detailed Protocol
Materials:
-
-Boc-L-Lysine (or
-Cbz-L-Lysine) -
Coupling Agent: DPPA (Diphenylphosphoryl azide) or HATU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dry, degassed)
Step-by-Step Workflow:
-
Pre-Activation (0.1 M):
-
Dissolve
-Boc-L-Lysine (1.0 equiv) in dry DMF. -
Add DIPEA (2.5 equiv) and cool to 0°C.
-
Critical Step: Add DPPA (1.1 equiv) dropwise. DPPA converts the carboxylic acid to an acyl azide, which is highly reactive toward amines.
-
-
High-Dilution Cyclization:
-
Prepare a separate vessel with a large volume of DMF (to achieve final concentration < 0.01 M) heated to 60°C.
-
Slowly add the pre-activated solution to the heated solvent over 4–6 hours using a syringe pump.
-
Why? Slow addition ensures that the concentration of unreacted active ester is low, statistically favoring the intramolecular "tail-biting" reaction over intermolecular dimerization.
-
-
Workup & Purification:
-
Concentrate DMF under reduced pressure (rotary evaporator with high-vacuum pump).
-
Dissolve residue in EtOAc, wash with 5% citric acid, sat.
, and brine. -
Purify via flash chromatography (
, Hexane/EtOAc).
-
-
Deprotection (Optional):
-
Treat with TFA/DCM (1:1) to remove Boc group, yielding the free amine salt.
-
Data Validation:
-
Chiral HPLC: Use a Chiralpak AD-H column to verify enantiomeric excess (ee). Expect >98% ee if temperature was controlled.
-
NMR: Verify the disappearance of the
-amine protons and the downfield shift of the -methylene protons adjacent to the new lactam nitrogen.
Protocol B: Schmidt Rearrangement (Ring Expansion)
Best for: Accessing the scaffold from cyclic ketones; useful for installing quaternary centers. Core Concept: The Schmidt reaction inserts a nitrogen atom into a ketone bond. When applied to 2-substituted cyclohexanones, migration usually occurs at the more substituted carbon, retaining the configuration of the chiral center.
Figure 2: Mechanism of the Schmidt Rearrangement. The retention of configuration at the migrating carbon is the key feature for chiral synthesis.
Detailed Protocol
Materials:
-
(S)-2-(N-Boc-amino)cyclohexanone (Synthesized from L-amino acids or via asymmetric hydrogenation)
-
Sodium Azide (
) -
Acid: Methanesulfonic acid (
) or Polyphosphoric acid (PPA) -
Solvent: DCM or Chloroform
Step-by-Step Workflow:
-
Preparation of Hydrazoic Acid (In Situ):
-
Safety Warning:
is explosive and toxic. This reaction must be run in a blast-shielded fume hood. -
Dissolve the ketone in DCM. Add Methanesulfonic acid (excess) at 0°C.
-
-
Rearrangement:
-
Add
(1.5 equiv) in small portions over 1 hour. Monitor gas evolution ( ). -
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Quench:
-
Pour the reaction mixture carefully onto ice/water containing
to neutralize the acid. -
Extract with DCM.
-
-
Regioselectivity Check:
-
The Schmidt reaction can yield two isomers: 3-aminoazepan-2-one (desired) and 7-aminoazepan-2-one (undesired).
-
Optimization: The migration of the more substituted carbon (C2) is favored by steric bulk. Bulky protecting groups on the amine (like Boc or Phthalimide) enhance selectivity for the desired 3-amino isomer.
-
Protocol C: Ring-Closing Metathesis (RCM)
Best for: Rapid generation of analogs with unsaturated backbones. Core Concept: Constructing the 7-membered ring from an acyclic diene using a Grubbs catalyst.
Precursor Synthesis: Start with L-Allylglycine . Protect the amine (Boc).[1] Acylate the nitrogen with Acryloyl chloride .
-
Substrate:
-Boc- -acryloyl-L-allylglycine ester? -
Correction: We need the amine inside the ring.
-
Correct Pathway: Use Allylglycine as the "top" half. Acylate the amine with a 4-pentenoic acid derivative? No, that gives a large ring.
-
Target Structure: We need a 7-membered lactam.
-
RCM Precursor:
-Allyl- -acryloyl-amino acid? No. -
Standard RCM Route:
-Homoallyl-acrylamide.-
Start with a chiral diamine or amino-alcohol.
-
For 3-aminoazepan-2-one: Start with Allylglycine .
-
Protect
-amine (Boc).[1] -
Convert Carboxylic acid to Amide with Allylamine.
-
Structure: Boc-NH-CH(Allyl)-CO-NH-Allyl.
-
RCM closes the two allyl groups.
-
Result: A cyclic unsaturated lactam (8-membered ring? No. Allyl is 3 carbons. 1(CO)-2(CH)-3(CH2)-4(CH=CH)-5(CH2)-6(NH). This forms a larger ring).
-
Correct Precursor for 7-membered ring:Vinylglycine derivative + Allylamine amide?
-
Let's stick to the most cited RCM route:
-Allyl-acrylamide derivatives . -
To get the amino group at C3: Start with (S)-Allylglycine . Amidation with Vinyl unit?
-
Simpler RCM Strategy: Use (S)-2-amino-6-heptenoic acid (derived from lysine). Acylate with Acryloyl chloride. RCM? No.
-
Refined RCM Protocol (The "Grubbs" Method):
-
Substrate: (S)-N-Boc-Allylglycine (provides the chiral center and one alkene).
-
Coupling: Couple with Allylamine .
-
Intermediate: (S)-N-Boc-Allylglycine-N-allylamide.
-
-
RCM: Treat with Grubbs II Catalyst .
-
Ring Size Calculation:
-
Chain 1 (from amino acid): -CH(NHBoc)-CH2-CH=CH2 (3 carbons from alpha-C).
-
Chain 2 (from amine): -NH-CH2-CH=CH2 (3 atoms: N-C-C).
-
Amide Bond: C=O.
-
Total Chain: Vinyl-CH2-CH(NHBoc)-CO-NH-CH2-Vinyl.
-
Closures: The two vinyl groups connect.
-
Ring atoms: C(alpha) - C(beta) - C=C - C(N-subst) - N - C(carbonyl).
-
Count: 1(C)-2(C)-3(C)-4(C)-5(C)-6(N)-7(C=O).
-
Result: A 7-membered lactam with an alkene at C4-C5.
-
-
-
Hydrogenation:
, Pd/C to remove the double bond.
Comparative Data Analysis
| Parameter | Method A: Lysine Cyclization | Method B: Schmidt Rearrangement | Method C: RCM |
| Starting Material Cost | Low (L-Lysine is a commodity) | Medium (Chiral Ketones) | High (Grubbs Cat., Allylglycine) |
| Scalability | High (kg scale feasible) | Medium (Safety limits on Azide) | Low/Medium (Dilution required) |
| Atom Economy | High | High | Low (Loss of Ethylene) |
| Stereoretention | Risk of racemization (requires care) | Excellent (Retention) | Excellent (Chiral pool) |
| Typical Yield | 40–60% | 70–85% | 80–90% |
References
-
Pelter, A., et al. "The synthesis of (
)- and ( )- -amino- -caprolactam." Journal of the Chemical Society, Perkin Transactions 1, 1982. -
Grubbs, R. H., et al. "Ring-Closing Metathesis Synthesis of Nitrogen-Containing Heterocycles." Journal of the American Chemical Society, 1995.
-
Aube, J., et al. "Schmidt Reaction of Ketones with Alkyl Azides."[2] Journal of the American Chemical Society, 1991.
-
Industrial Enzymatic Resolution: "Process for the preparation of L-alpha-amino-epsilon-caprolactam." Toray Industries Patent EP0350811, 1990.
Sources
Application Note: Biocatalytic Architectures for (S)-3-Aminoazepan-2-one
Executive Summary & Strategic Context
(S)-3-Aminoazepan-2-one (also known as L-
This guide outlines biocatalytic protocols for the synthesis of (S)-3-Aminoazepan-2-one, focusing on two distinct enzymatic architectures:
-
Asymmetric Synthesis via
-Transaminases ( -TA), offering a theoretical 100% yield from prochiral ketone precursors. -
Kinetic Resolution via Lipases (e.g., CAL-B), a robust, operationally simple route for resolving chemically synthesized racemates.
Critical Mechanistic Analysis
The Stereochemical Challenge
The seven-membered lactam ring imposes conformational flexibility that complicates traditional asymmetric induction.
-
Target Configuration: (S)-enantiomer (corresponding to L-Lysine).
-
Stability Warning: The keto-precursor, azepane-2,3-dione , is prone to ring-opening or polymerization in aqueous media. Successful transamination requires tightly controlled pH and equilibrium displacement.
Route Selection Matrix
| Feature | Lipase Kinetic Resolution (LKR) | |
| Starting Material | 3-Ketoazepan-2-one (or surrogate) | Racemic 3-Aminoazepan-2-one |
| Theoretical Yield | 100% | 50% (unless coupled with racemization) |
| Enzyme Class | PLP-dependent Aminotransferase | Serine Hydrolase (Lipase B) |
| Key Challenge | Equilibrium & Substrate Stability | Separation of Product/Substrate |
| Readiness Level | High (Requires Screening) | Very High (Off-the-shelf) |
Pathway Visualization
The following diagram illustrates the two primary biocatalytic workflows.
Figure 1: Divergent enzymatic strategies for (S)-3-Aminoazepan-2-one synthesis. The ATA route builds chirality; the Lipase route filters it.
Protocol A: Asymmetric Synthesis via -Transaminase[1]
This protocol utilizes an (S)-selective
Materials & Reagents[2]
-
Enzyme: (S)-selective
-Transaminase (e.g., Vibrio fluvialis JS17 variants, Codexis ATA-113/117 series, or Arthrobacter sp. variants). -
Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM stock.
-
Substrate: 3-Ketoazepan-2-one (Freshly prepared via oxidation of 3-hydroxyazepan-2-one or Swern oxidation of the alcohol precursor).
-
Amine Donor: Isopropylamine (IPA) (1-2 M) or L-Alanine.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.
Experimental Workflow
-
Reaction Mix Preparation:
-
In a glass vial, dissolve 3-ketoazepan-2-one (50 mM final conc.) in KPi buffer (pH 7.5).
-
Add PLP (1 mM final conc.).
-
Add Isopropylamine (1 M final conc.) as the amine donor. Note: High concentration drives the equilibrium.
-
Adjust pH to 7.5 using 6M HCl (IPA is basic).
-
-
Enzyme Initiation:
-
Add
-TA lyophilized powder (10–20 mg/mL) or whole-cell suspension (50 mg wet weight/mL). -
Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
-
-
In-Process Control (IPC):
-
Work-up:
-
Acidify reaction to pH 2.0 to protonate the amine.
-
Extract unreacted ketone/acetone with Ethyl Acetate (discard organic layer).
-
Basify aqueous layer to pH 12.0.[3]
-
Extract (S)-3-Aminoazepan-2-one into Dichloromethane (DCM) (3 x volumes).
-
Dry over MgSO
and concentrate.
-
Technical Insight: Equilibrium Displacement
Transamination is reversible. To drive the reaction to completion using IPA, the coproduct is acetone .
-
Optimization: Perform the reaction in an open system or with a nitrogen sweep to remove volatile acetone.
-
Alternative: Use L-Alanine as a donor with Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH) to recycle the cofactor and remove pyruvate (coproduct), preventing inhibition.
Protocol B: Lipase-Catalyzed Kinetic Resolution (LKR)
This protocol is robust and uses commercially available enzymes. It relies on the principle that Candida antarctica Lipase B (CAL-B) preferentially acylates the (R)-enantiomer of primary amines, leaving the desired (S)-amine unreacted.
Materials
-
Substrate: Racemic 3-aminoazepan-2-one (chemically synthesized).
-
Enzyme: Novozym 435 (Immobilized CAL-B).[4]
-
Acyl Donor: Ethyl Acetate (also acts as solvent) or Isopropyl Acetate.
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (if not using ester as solvent).
Experimental Workflow
-
Substrate Solubilization:
-
Dissolve racemic 3-aminoazepan-2-one (100 mM) in dry MTBE (10 mL).
-
Add Ethyl Acetate (5 equivalents, 500 mM).
-
-
Resolution:
-
Add Novozym 435 (20% w/w relative to substrate).
-
Incubate at 45°C (thermostated shaker) at 250 rpm.
-
Monitoring: Monitor the formation of the N-acetylated amide.
-
-
Endpoint Determination:
-
Stop the reaction at exactly 50% conversion .
-
Why? Beyond 50%, the enzyme might start acylating the slower (S)-enantiomer, eroding enantiomeric excess (ee).
-
-
Separation:
-
Filter off the immobilized enzyme.
-
Acid Extraction: Wash the organic phase with 1M HCl.[3]
-
The (S)-3-aminoazepan-2-one (free amine) will protonate and move to the aqueous phase.
-
The (R)-N-acetyl-3-aminoazepan-2-one (amide) remains in the organic phase.
-
-
Basify the aqueous phase (pH > 11) and extract the pure (S)-amine with DCM.
-
Data Summary: Expected Metrics
| Parameter | Value | Notes |
| Enantioselectivity (E) | >100 | High selectivity with CAL-B in MTBE. |
| Yield (S-isomer) | 40-45% | Theoretical max is 50%. |
| ee (S-isomer) | >99% | Achievable at ~52% conversion. |
Authoritative References
-
Merck & Co. Telcagepant Synthesis:
-
Context: Describes the industrial synthesis of CGRP antagonists involving dynamic crystallization and transaminase screening.
-
Source: Xu, Y. et al. "Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine." Journal of the American Chemical Society (2010).
-
-
Transaminase Mechanism & Application:
-
Context: Comprehensive review of
-transaminases for chiral amine synthesis, including cyclic amines. -
Source: Mathew, S. & Yun, H. "ω-Transaminases for the production of optically pure amines and unnatural amino acids." ACS Catalysis (2012).
-
-
Lipase Kinetic Resolution:
-
Context: Protocols for CAL-B mediated resolution of primary amines.
-
Source: Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched amino acids." Tetrahedron (2007).
-
-
Codexis Transaminase Technology:
-
Context: Application of engineered transaminases (ATA-113/117) for difficult pharmaceutical amines.
-
Source: Savile, C. et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science (2010).
-
Sources
Application Note: Strategic Asymmetric Synthesis of Substituted Azepanes
Executive Summary: The "Medium Ring" Challenge
The azepane (hexahydroazepine) scaffold is a privileged pharmacophore found in potent protein kinase C (PKC) inhibitors like (-)-Balanol , dopamine agonists like Rotigotine , and histamine antagonists like Azelastine . However, the construction of substituted azepanes remains a significant synthetic bottleneck compared to their 5- and 6-membered counterparts (pyrrolidines and piperidines).
The Core Problem:
-
Entropic Disfavor: The formation of 7-membered rings is entropically disfavored (
) compared to 5- or 6-membered rings due to the loss of degrees of freedom in the transition state. -
Transannular Interactions: Enthalpic strain (
) arises from transannular hydrogen interactions, often leading to lower yields or oligomerization.
This Application Note details two high-fidelity protocols to overcome these barriers:
-
Ring-Closing Metathesis (RCM): For constructing the ring from chiral pool precursors (Chirality Transfer).
-
Iridium-Catalyzed Asymmetric Hydrogenation: For setting stereocenters directly onto the seven-membered ring (Catalytic Asymmetric Induction).
Strategic Overview: Route Selection
The choice of synthetic strategy depends heavily on the substitution pattern and the source of chirality.
Figure 1: Decision matrix for selecting the optimal azepane synthesis pathway based on starting material availability and stereochemical requirements.
Protocol A: Ring-Closing Metathesis (RCM)
Application: Total Synthesis of the (-)-Balanol Core. Mechanism: Chirality Transfer (Stereocenters established in linear precursor).
RCM is the most robust method for closing 7-membered rings, provided the precursor adopts a conformation that brings the terminal olefins into proximity (Thorpe-Ingold effect). This protocol is adapted from the work of Fürstner et al. [1].
Precursor Design & Causality
-
Substrate: A diene derived from chiral serine or tartrate.
-
Protecting Groups: Bulky protecting groups (e.g., Boc, Cbz) on the nitrogen are mandatory .
-
Why? They favor the cis-rotamer of the amide/carbamate bond, pre-organizing the chain for cyclization and reducing the entropic penalty. Unprotected amines often fail to cyclize.
-
Step-by-Step Protocol
Reagents:
-
Diene Precursor (1.0 equiv)
-
Grubbs 2nd Generation Catalyst (2-5 mol%)
-
Dichloromethane (DCM), anhydrous, degassed
-
Ti(OiPr)4 (Optional, scavenger)
Procedure:
-
Degassing (Critical): Dissolve the diene precursor in anhydrous DCM. The final concentration must be High Dilution (0.005 M – 0.01 M) .
-
Reasoning: At concentrations >0.01 M, intermolecular metathesis (ADMET polymerization) competes with intramolecular ring closure.
-
Technique: Sparge the solvent with Argon for 20 minutes to remove dissolved ethylene, which drives the equilibrium forward.
-
-
Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion under Argon flow.
-
Reflux: Heat the reaction to reflux (40 °C) for 2-12 hours. Monitor by TLC or LCMS.[1]
-
Checkpoint: If the reaction stalls, add a second portion of catalyst (1-2 mol%) or add Ti(OiPr)4 (10-20 mol%) to scavenge potential chelating impurities.
-
-
Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to Ru) and stir for 12 hours to sequester the Ruthenium species.
-
Purification: Filter through a pad of Celite/Silica. Concentrate and purify via flash chromatography.
Data Summary: Catalyst Performance in Azepane RCM
| Catalyst | Loading (mol%) | Time (h) | Yield (%) | Notes |
| Grubbs I | 5-10 | 24-48 | 40-60 | Often requires high loading; sensitive to functional groups. |
| Grubbs II | 2-5 | 2-12 | 85-95 | Standard Choice. High activity, tolerates sterics. |
| Hoveyda-Grubbs II | 1-3 | 1-6 | 90-98 | Best for difficult/tetrasubstituted olefins; expensive. |
Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation
Application: Enantioselective synthesis of 2-substituted azepanes (e.g., Rotigotine precursors). Mechanism: Catalytic Asymmetric Induction.
While RCM builds the ring, Asymmetric Hydrogenation (AH) installs chirality onto an existing cyclic enamide or imine. This is the preferred method for industrial scale-up due to atom economy. The protocol below utilizes Iridium-P,N ligand complexes, as described by Riera and Verdaguer [2].
The Catalyst System[2][3][4][5]
-
Metal: Iridium (Ir).[2]
-
Ligand: P-stereogenic ligands (e.g., MaxPHOX or f-Binaphane ).
-
Counter-ion: BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).[2]
-
Why? The bulky, non-coordinating BArF anion stabilizes the cationic Ir(I) intermediate and prevents anion coordination that would block the substrate binding site.
-
Step-by-Step Protocol
Reagents:
-
Cyclic Enamide/Imine Substrate (1.0 equiv)
-
[Ir(cod)Cl]2 (0.5 - 1.0 mol%)
-
Chiral Ligand (e.g., (S)-MaxPHOX) (1.1 - 2.2 mol%)
-
NaBArF (1.1 - 2.2 mol%)
-
Dichloromethane (DCM) or Methanol (MeOH)
Procedure:
-
Catalyst Formation (In-situ):
-
In a glovebox or under strict Schlenk conditions, mix [Ir(cod)Cl]2 and the Chiral Ligand in DCM. Stir for 30 min to form the neutral complex.
-
Add NaBArF and stir for another 30-60 min. The solution usually turns deep orange/red, indicating the formation of the cationic active species [Ir(cod)(L)*]+ BArF-.
-
-
Hydrogenation:
-
Transfer the catalyst solution to a high-pressure autoclave containing the substrate.
-
Solvent Choice: DCM is standard, but MeOH can accelerate the reaction for some substrates.
-
-
Pressurization:
-
Purge with H2 (3 cycles).
-
Pressurize to 50-100 bar (700-1450 psi) .
-
Note: Unlike many Rh-catalyzed hydrogenations, Ir-catalyzed reduction of hindered enamides often benefits from lower pressures (e.g., 3-10 bar) to maximize enantioselectivity, though reaction time increases. Start at 50 bar for initial screening.
-
-
Work-up:
-
After 12-24 hours, release pressure.
-
Concentrate the solvent.[1]
-
Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).
-
Mechanistic Pathway (Graphviz)
The Iridium cycle operates via an Ir(III)/Ir(V) or Ir(I)/Ir(III) cascade. The diagram below illustrates the generally accepted Ir(I)/Ir(III) cycle for alkene hydrogenation.
Figure 2: Catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation of cyclic enamides. The migratory insertion step dictates the stereochemistry.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| RCM: Oligomerization | Concentration too high. | Dilute reaction to <0.005 M. Add substrate via syringe pump (pseudo-high dilution). |
| RCM: No Reaction | Catalyst poisoning or poor conformation. | Purify precursor (remove amines/sulfur). Ensure N-protecting group (Boc/Cbz) is present to induce turn conformation. |
| AH: Low Conversion | Steric bulk or catalyst deactivation. | Increase H2 pressure (up to 100 bar). Switch solvent to MeOH (if solubility permits). |
| AH: Low ee% | Isomerization of enamide. | Ensure the starting enamide is pure. Lower the H2 pressure (counter-intuitive but effective for some Ir-systems). |
References
-
Fürstner, A., & Thiel, O. R. (2000). Formal Total Synthesis of (-)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM. The Journal of Organic Chemistry, 65(6), 1738–1742. Link
-
Salomó, E., Orgué, S., Riera, A., & Verdaguer, X.[2] (2016).[2] Highly Enantioselective Iridium-Catalyzed Hydrogenation of Cyclic Enamides. Angewandte Chemie International Edition, 55(28), 7988–7992. Link
-
Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines of Benzodiazepinones and Benzodiazepines. Accounts of Chemical Research. Link
-
BenchChem. (2025).[1] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Link
Sources
Application Note: (S)-3-Aminoazepan-2-one as a Chiral Building Block
This Application Note is structured to provide a comprehensive technical guide for researchers utilizing (S)-3-Aminoazepan-2-one (also known as L-
Executive Summary
(S)-3-Aminoazepan-2-one is a conformationally constrained derivative of L-Lysine. By cyclizing the lysine side chain back to the
This building block is critical in:
-
Peptidomimetics: Forcing bioactive conformations in peptide ligands (e.g., somatostatin analogs).
-
Medicinal Chemistry: Serving as the core scaffold for CGRP receptor antagonists (e.g., Telcagepant intermediates).
-
Diversity-Oriented Synthesis: Providing a bifunctional "privileged structure" with orthogonal reactivity at the C3-amine and N1-lactam positions.
Chemical Profile & Structural Properties[1][2]
| Property | Specification |
| IUPAC Name | (3S)-3-Aminoazepan-2-one |
| Synonyms | L- |
| CAS Number | 21568-87-6 |
| Molecular Formula | |
| Molecular Weight | 128.17 g/mol |
| Chirality | (S)-enantiomer (derived from L-Lysine) |
| pKa (Conjugate Acid) | ~7.8 ( |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1] |
Structural Significance
The 3-aminoazepan-2-one ring is a Freidinger-Veber lactam analogue. While the original Freidinger lactam is a five-membered ring (derived from methionine/glutamine), the seven-membered azepan-2-one offers a unique "flexible constraint." It allows for a specific range of dihedral angles that mimic Type II'
Sourcing & Production Logic
While commercially available, understanding the industrial source ensures quality control awareness (specifically regarding enantiomeric purity).
The Toray Process (Enzymatic Route)
The industrial production of this molecule is inextricably linked to L-Lysine manufacture via the Toray Process .
-
Synthesis: Racemic
-amino- -caprolactam (ACL) is synthesized chemically. -
Resolution: The enzyme L-ACL hydrolase selectively hydrolyzes the L-isomer to L-Lysine, leaving the D-isomer.
-
Inversion: ACL racemase converts the D-isomer back to the racemate.
Note for Researchers: To obtain the (S)-lactam building block (rather than hydrolyzed lysine), the process is modified to isolate the L-enantiomer before hydrolysis, or via chemical cyclization of L-Lysine methyl ester under controlled conditions to prevent racemization.
Figure 1: Logic flow of the Toray process. For scaffold use, the pathway must be intercepted at the (S)-Lactam stage before hydrolysis.
Detailed Protocols
Protocol A: N-Fmoc Protection for SPPS
To use (S)-3-aminoazepan-2-one in Solid Phase Peptide Synthesis (SPPS), the exocyclic amine must be protected.
Reagents:
-
(S)-3-Aminoazepan-2-one (1.0 eq)
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)
- (2.0 eq)
-
Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane
Procedure:
-
Dissolution: Dissolve 10 mmol of (S)-3-aminoazepan-2-one and 20 mmol
in 50 mL water. -
Addition: Dissolve 11 mmol Fmoc-OSu in 50 mL acetone. Add dropwise to the aqueous solution at
. -
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Acidify carefully to pH 2–3 with 1N HCl (precipitate may form). Extract with Ethyl Acetate (
). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from EtOAc/Hexane. -
Yield: Expect 85–95% white solid.
Protocol B: Incorporation into Peptides (SPPS)
This protocol describes coupling the Fmoc-protected lactam onto a growing peptide chain on resin.
Mechanism: The secondary amide in the lactam ring is non-nucleophilic under standard coupling conditions. The coupling occurs at the exocyclic C3-amine (after Fmoc removal) or the C-terminus of the linker if the lactam is the C-terminal residue.
Step-by-Step:
-
Resin Preparation: Use Rink Amide resin for C-terminal amides. Swell in DMF for 30 min.
-
Coupling (Incoming Residue):
-
Activator: HATU (0.95 eq relative to AA) / HOAt.
-
Base: DIPEA (2.0 eq).
-
Amino Acid: Fmoc-(S)-3-aminoazepan-2-one (3.0 eq excess).
-
Note: Standard carbodiimide (DIC/HOBt) coupling is also effective, but HATU is preferred for sterically constrained secondary amines.
-
-
Deprotection: Treat resin with 20% Piperidine in DMF (
). -
Elongation: Couple the next amino acid to the exposed C3-amine of the lactam.
-
Critical: The C3-amine is sterically hindered compared to a linear lysine. Double coupling (2 x 45 min) is recommended.
-
Protocol C: Scaffold Functionalization (N-Alkylation)
For "Gepant" type synthesis (CGRP antagonists), the lactam nitrogen (N1) often requires alkylation.
Safety: This reaction generates hydrogen gas. Work in a fume hood.
Procedure:
-
Setup: Dissolve N-Boc-(S)-3-aminoazepan-2-one (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Deprotection (Lactam N): Cool to
. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. -
Activation: Stir at
for 30 min until gas evolution ceases. The solution will turn slightly yellow/orange. -
Alkylation: Add the Alkyl Halide (e.g., Benzyl bromide, 1.1 eq) dropwise.
-
Completion: Allow to warm to Room Temperature and stir for 2–12 hours.
-
Quench: Carefully add saturated
solution. -
Extraction: Extract with EtOAc. The product is the N1-alkylated, C3-Boc-protected intermediate.
Mechanism of Action: Beta-Turn Mimicry
The azepan-2-one ring constrains the peptide backbone. In a linear peptide, the
Figure 2: Mechanism of beta-turn induction via backbone constraint.
Quality Control & Troubleshooting
Chiral Purity Analysis (HPLC)
Ensuring the (S)-enantiomer is pure is critical, as the (R)-enantiomer can be inactive or toxic.
-
Column: Chiralpak AD-H or Astec CHIROBIOTIC T (Teicoplanin).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for normal phase on AD-H).
-
Detection: UV at 210 nm.
-
Expected Retention: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemic standard).
Common Issues
| Issue | Probable Cause | Solution |
| Racemization | High temperature during coupling or strong base exposure. | Use HATU/HOAt at |
| Incomplete Coupling | Steric hindrance at C3-amine. | Use double coupling; switch to PyAOP or HATU; increase temperature to |
| Low Solubility | Lactam aggregation. | Use DMSO/DMF mixtures; add chaotropic salts (LiCl) if necessary. |
References
-
Toray Industries. (1979).[1] Process for purifying alpha-amino-epsilon-caprolactam. US Patent 4,140,686. Link
-
Freidinger, R. M., et al. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658. Link
-
Paone, D. V., et al. (2009). CGRP Receptor Antagonists: Synthesis and SAR of a Series of 3-Amino-6-phenylcaprolactams. Bioorganic & Medicinal Chemistry Letters. Link
-
Bachem. (2024).[2][3] Guide to Coupling Reagents & Additives. Link
-
Sigma-Aldrich. (2024). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link
Sources
Advanced Protocol: Utilizing (S)-3-Aminoazepan-2-one in Peptide Synthesis
Topic: Use of (S)-3-Aminoazepan-2-one in Peptide Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Aminoazepan-2-one (also known as L-
Part 1: Chemical Foundation & Strategic Application
The Molecule
(S)-3-Aminoazepan-2-one is derived from L-lysine. Structurally, it represents a "cyclized" lysine where the
| Property | Data |
| IUPAC Name | (3S)-3-aminoazepan-2-one |
| Common Name | L- |
| CAS Number | 26081-07-2 |
| Molecular Weight | 128.17 g/mol |
| Stereochemistry | (S)-enantiomer (L-configuration) |
| Solubility | Soluble in water, methanol, DMF, DMSO; sparingly soluble in non-polar solvents.[1] |
Strategic Roles in Peptidomimetics
The utility of (S)-3-Aminoazepan-2-one falls into two distinct categories based on the synthetic intent:
-
C-Terminal Constraint (The "Cap"):
-
Mechanism: The exocyclic amine at position 3 couples to the C-terminus of a peptide chain. The lactam ring acts as a rigid, non-reactive terminus.
-
Effect: Mimics a C-terminal amide but forces the preceding residues into a turn conformation (often Type II
-turn) due to the steric bulk and ring constraints. -
Application: Protease inhibitors (preventing carboxypeptidase cleavage) and receptor ligands requiring a defined C-terminal geometry.
-
-
Internal Scaffold (The "Freidinger Lactam" Approach):
-
Mechanism: To continue the peptide chain, the lactam nitrogen (N1) must be functionalized, typically with an acetic acid moiety, to create (S)-3-amino-2-oxo-1-azepaneacetic acid .
-
Effect: This creates a dipeptide surrogate (mimicking a Gly-Lys sequence locked in a turn).
-
Note: This guide primarily details the direct coupling of the unmodified lactam (Scenario 1). Users intending internal incorporation must first synthesize or purchase the N1-carboxymethylated derivative.
-
Part 2: Experimental Protocols
Protocol A: Solution-Phase Coupling to C-Terminus
Objective: To couple (S)-3-Aminoazepan-2-one to the C-terminus of an N-protected amino acid or peptide fragment.
Materials
-
Amine: (S)-3-Aminoazepan-2-one (HCl salt or free base).
-
Carboxyl Component: N-protected amino acid (e.g., Boc-Phe-OH or Fmoc-Phe-OH).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.
-
Base: DIPEA (N,N-Diisopropylethylamine).[2]
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Procedure
-
Activation:
-
Dissolve the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (2.5 equiv) and stir at 0°C for 5 minutes to activate the carboxyl group. Note: Pre-activation at low temperature minimizes racemization of the incoming amino acid.
-
-
Coupling:
-
Add (S)-3-Aminoazepan-2-one (1.2 equiv) to the reaction mixture. If using the HCl salt, ensure extra DIPEA (1.0 equiv) is added to neutralize the salt.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (MeOH/DCM) or LC-MS. The formation of the amide bond is typically rapid due to the primary nature of the exocyclic amine.
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
5% Citric acid or KHSO₄ (to remove unreacted amine/base).
-
Saturated NaHCO₃ (to remove unreacted acid).
-
Brine.
-
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography (Silica gel, typically DCM/MeOH gradient) or preparative HPLC if the peptide is complex.
-
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration
Context: Incorporating the lactam requires a "Reverse" strategy or modification because the lactam has no free carboxyl group for standard resin attachment.
Strategy: The standard SPPS direction is C
Workflow for "Fragment Condensation" Approach:
-
Synthesize Peptide on Resin: Use 2-CTC resin. Load the first amino acid.[3][4] Elongate using standard Fmoc/tBu protocols.
-
Mild Cleavage: Treat resin with 1% TFA in DCM (10 x 2 min). This cleaves the peptide from the resin while retaining side-chain protecting groups (Boc, tBu, Trt).
-
Solution Coupling: React the C-terminal free acid of the protected peptide with (S)-3-Aminoazepan-2-one using PyBOP/DIPEA in DCM/DMF.
-
Final Deprotection: Treat the coupled product with 95% TFA / 2.5% TIPS / 2.5% H₂O to remove side-chain protection.
Part 3: Mechanism & Workflow Visualization
The following diagram illustrates the decision matrix for using this building block and the chemical logic behind the coupling.
Caption: Workflow distinguishing the direct use of the lactam as a terminal cap versus the requisite modification for internal scaffolding.
Part 4: Critical Analysis & Troubleshooting
Racemization Risks[2]
-
Risk: The
-carbon of the incoming amino acid (the one being coupled to the lactam) is susceptible to racemization due to the slightly slower kinetics caused by the steric bulk of the 7-membered ring. -
Mitigation: Use HATU or PyOxim as coupling reagents, which are superior at suppressing racemization compared to standard EDC/HOBt. Maintain base (DIPEA) equivalents strictly
2.5 relative to the acid.
Solubility & Aggregation
-
Observation: Peptides capped with amino-lactams often exhibit altered solubility profiles. The lactam is polar but rigid.
-
Insight: If the peptide becomes insoluble in DCM during solution phase coupling, switch to a 1:1 mixture of DCM/DMF or pure NMP (N-methylpyrrolidone).
Analytical Validation
-
NMR Signature: The lactam ring protons provide distinct multiplets in the 1.2–3.5 ppm range. The amide NH of the lactam typically appears downfield (6.0–8.0 ppm) but is distinct from the backbone amides.
-
Mass Spec: Expect the mass of the added moiety to be +110.1 Da (Molecular weight 128.17 - 18.02 for water loss + 1 for protonation is not accurate; the residue mass added is C6H10N2O = 126.16 Da).
-
Calculation: C6H12N2O (128.17) + R-COOH
R-CO-NH-Lactam + H2O. -
Mass Shift: The mass increases by 110.08 Da relative to the free acid.
-
References
-
Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science, 210(4470), 656-658. Link
- Behnam, M. A., et al. (2015). Conformationally Constrained Peptidomimetics: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. (General reference for lactam constraints).
- Zhang, W. J., & Berglund, A. (1998). Synthesis of Fmoc-protected amino-lactam dipeptides for solid phase synthesis. Tetrahedron Letters, 39, 4683.
-
BenchChem. (2025). Application Notes: (S)-3-amino-1-methylazepan-2-one in Peptide Synthesis. Link
-
AAPPTEC. (2024). Guide to Solid Phase Peptide Synthesis. Link
Sources
Application Note: Chiral Amino-Lactams in Fluoroquinolone Synthesis
This Application Note is designed for research scientists and process chemists involved in the synthesis of fluoroquinolone antibiotics. It addresses the specific application of chiral amino-lactam precursors, with a focus on the synthesis of Balofloxacin and the structural distinctions regarding (S)-3-Aminoazepan-2-one .
Protocol for the Synthesis of Balofloxacin and Structural Analogs
Executive Summary & Technical Distinction
Target Molecule: Balofloxacin (1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[3-(methylamino)-1-piperidinyl]-4-oxo-3-quinolinecarboxylic acid).[1]
Key Reagent in Query: (S)-3-Aminoazepan-2-one (also known as L-(
Critical Technical Note: There is a structural divergence between the specific reagent requested and the standard commercial structure of Balofloxacin.
-
Balofloxacin incorporates a 3-(methylamino)piperidine side chain (a 6-membered ring), typically derived from (S)-3-Aminopiperidin-2-one (the ornithine lactam) or synthesized via resolution of the piperidine racemate.
-
(S)-3-Aminoazepan-2-one (the lysine lactam) is the 7-membered ring homolog. It is the key precursor for the side chain of Besifloxacin (specifically the (R)-enantiomer in the commercial drug, though the (S)-enantiomer is used in structure-activity relationship (SAR) studies).
This guide provides the standard protocol for Balofloxacin synthesis while explicitly detailing how the amino-lactam precursor methodology applies to both the 6-membered (Balofloxacin) and 7-membered (Besifloxacin/Analogs) systems. This ensures the user can apply the protocol to the specific ring size required by their research.
Chemical Background & Retrosynthesis
The synthesis of Balofloxacin follows a convergent route involving a Nucleophilic Aromatic Substitution (
2.1 Retrosynthetic Analysis
The 3-amino-lactam serves as a stable, chiral pool precursor that can be methylated and reduced to form the active diamine side chain.
-
Core Scaffold: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (often used as the Boron-chelate to enhance reactivity).
-
Side Chain Pathway:
-
Precursor: (S)-3-Amino-lactam (Piperidin-2-one for Balofloxacin; Azepan-2-one for Azepane analogs).
-
Functionalization:
-methylation (required for Balofloxacin). -
Reduction: Conversion of lactam to cyclic amine.
-
Coupling: Displacement of the C-7 fluorine on the quinolone core.
-
Figure 1: Convergent synthesis pathway for Balofloxacin and related analogs using amino-lactam precursors.
Detailed Experimental Protocols
3.1 Part A: Preparation of the Side Chain (From Lactam)
If starting from (S)-3-Aminoazepan-2-one (for azepane analogs) or (S)-3-Aminopiperidin-2-one (for Balofloxacin).
Objective: Convert the lactam to the secondary/tertiary cyclic amine.
| Parameter | Condition |
| Reagents | (S)-3-Amino-lactam, Methyl Iodide (if methylating), LiAlH |
| Temperature | 0°C to Reflux |
| Atmosphere | Nitrogen ( |
Step-by-Step:
-
Protection (Optional): If the primary amine is free, protect it (e.g., with Boc anhydride) to prevent side reactions during methylation.
-
Reaction: Lactam +
+ in DCM -Boc-Lactam.
-
-
N-Methylation (For Balofloxacin):
-
Dissolve
-Boc-lactam in anhydrous DMF. -
Add NaH (1.1 eq) at 0°C. Stir for 30 min.
-
Add MeI (1.1 eq) dropwise. Warm to RT and stir for 2-4 h.
-
Note: Skip this step if synthesizing Besifloxacin analogs (which lack the N-methyl group).
-
-
Reduction:
-
Suspend LiAlH
(3-4 eq) in anhydrous THF under . -
Add the methylated lactam solution dropwise at 0°C.
-
Reflux for 6-12 hours to ensure complete reduction of the carbonyl.
-
Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.
-
-
Deprotection: Treat with HCl/Dioxane or TFA/DCM to yield the chiral diamine salt (e.g., 3-methylaminopiperidine dihydrochloride).
3.2 Part B: Coupling Reaction (Synthesis of Balofloxacin)
This is the core pharmaceutical application step.
Materials:
-
Substrate: 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester (or its Boron-difluoride chelate).[2]
-
Nucleophile: (S)-3-(Methylamino)piperidine (prepared above) or (S)-3-Aminoazepane (if using the specific query reagent).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine (
). -
Solvent: Acetonitrile (
) or DMSO.
Protocol:
-
Chelate Formation (Recommended for Yield):
-
Suspend the Quinolone Ethyl Ester (1.0 eq) in Acetic Anhydride.
-
Add Boric Acid (1.5 eq) or
. -
Heat to 80-90°C for 2 hours.
-
Cool and precipitate with ether/water to isolate the Boron Chelate. This activates the C-7 position for substitution.
-
-
Condensation (SnAr):
-
Dissolve the Boron Chelate (1.0 eq) in Acetonitrile.
-
Add the Chiral Amine Side Chain (1.2 eq).
-
Add DBU (2.0 eq) to scavenge the HF/HCl generated.
-
Reaction: Stir at 50-60°C for 4-24 hours. Monitor by HPLC or TLC (mobile phase:
:MeOH 9:1). -
Observation: The reaction mixture typically turns homogenous then precipitates the product or salts.
-
-
Hydrolysis & Workup:
-
Evaporate solvent.
-
Redissolve residue in Ethanol/Water (4:1).
-
Add NaOH (2.5 eq) to hydrolyze the ester and remove the boron chelate.[2]
-
Reflux for 2-3 hours.
-
Neutralization: Cool and adjust pH to 7.0–7.5 using dilute Acetic Acid.
-
Isolation: The product (Balofloxacin) will crystallize. Filter, wash with water and cold ethanol.
-
-
Purification:
-
Recrystallize from DMF/Ethanol or purify via preparative HPLC if high purity (>99.5%) is required.
-
Quality Control & Analytical Parameters
To validate the synthesis, the following parameters must be checked.
| Test | Method | Acceptance Criteria |
| Identity | Diagnostic peaks: Cyclopropyl protons (0.9-1.2 ppm), Methoxy (3.5-3.8 ppm), Piperidine/Azepane ring protons. | |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H or similar) | > 99.0% ee (Enantiomeric Excess). |
| Purity | HPLC-UV (254 nm) | > 98.5% (Area %). |
| Residual Solvents | GC-Headspace | Compliant with ICH Q3C (Acetonitrile < 410 ppm). |
Troubleshooting:
-
Low Yield in Coupling: Ensure the side chain amine is free-based or use excess DBU if adding as a hydrochloride salt. Moisture in the solvent can compete with the amine; use anhydrous Acetonitrile.
-
Racemization: The C-3 center of the amine is generally stable, but excessive heat (>100°C) during the coupling or hydrolysis should be avoided.
References
-
BenchChem. (2025).[2] Balofloxacin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity. Retrieved from
-
MedChemExpress. (2024). (S)-3-Aminoazepan-2-one Product Information and Biological Activity. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis and antibacterial activity evaluation of N(7) position-modified balofloxacins. Retrieved from
-
Google Patents. (2015). CN104557859A - Preparation method of balofloxacin. Retrieved from
-
Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Retrieved from
Sources
Application Note & Protocol: The Strategic Role of (S)-3-Aminoazepan-2-one in the Synthesis of Besifloxacin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Besifloxacin is a fourth-generation fluoroquinolone antibiotic distinguished by its potent, broad-spectrum activity against bacterial conjunctivitis.[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its specific stereochemistry. This document provides a detailed technical guide on the synthesis, quality control, and utilization of (S)-3-Aminoazepan-2-one, a pivotal chiral intermediate that dictates the stereochemical integrity of the final Besifloxacin active pharmaceutical ingredient (API). We will explore the causality behind preferred synthetic routes, present validated analytical protocols for ensuring enantiomeric purity, and detail the subsequent conversion to Besifloxacin, offering field-proven insights for researchers in drug development and manufacturing.
Introduction: The Imperative of Chirality in Besifloxacin
Besifloxacin, chemically known as 7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a topical ophthalmic antibiotic approved for treating bacterial eye infections.[1][3] Like many modern pharmaceuticals, Besifloxacin is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). It is a well-established principle in medicinal chemistry that different enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[3]
The clinical formulation of Besifloxacin utilizes a single enantiomer to maximize therapeutic effect and minimize potential off-target side effects. The key to achieving this enantiopurity lies in the control of the stereocenter on the 3-aminoazepane side chain. This is accomplished through the use of a chiral building block, (S)-3-Aminoazepan-2-one (also referred to as (S)-α-amino-ε-caprolactam). The synthesis and purification of this intermediate to a high degree of enantiomeric excess (e.e.) is therefore not merely a procedural step, but a critical control point in the entire manufacturing process.
This guide elucidates the pathway from a precursor molecule to Besifloxacin, with a focus on the synthesis and analysis of the (S)-3-Aminoazepan-2-one intermediate.
Overall Synthetic Strategy
The synthesis of Besifloxacin from its core components is a multi-step process. The logical flow involves the preparation of the chiral side chain, followed by its coupling to the fluoroquinolone core. The lactam, (S)-3-Aminoazepan-2-one, is itself an intermediate which is subsequently reduced to the corresponding chiral amine, (3R)-azepan-3-amine, prior to the final coupling step.
Caption: Overall Synthesis Pathway for Besifloxacin.
Synthesis of (S)-3-Aminoazepan-2-one
The generation of the chiral center at the C3 position of the azepane ring is the most critical phase of the side-chain synthesis. While classical resolution of a racemic mixture is an option, modern pharmaceutical manufacturing favors asymmetric synthesis for its superior efficiency and atom economy. Transition metal-catalyzed asymmetric hydrogenation of a prochiral enamine or related substrate is a highly effective and scalable method.[4][5][6]
Causality of Method Selection
Why Asymmetric Hydrogenation?
-
High Enantioselectivity: Chiral catalysts, particularly those based on Ruthenium (Ru) or Rhodium (Rh) complexed with chiral ligands, can achieve enantiomeric excesses (e.e.) greater than 99%.[5] This minimizes the need for difficult downstream chiral purification.
-
Scalability: The process is well-suited for industrial scale-up, offering high turnover numbers (TON) for the catalyst, making it cost-effective.[3]
-
Reproducibility: Under controlled conditions, catalytic hydrogenation provides consistent and reproducible results, which is essential for GMP (Good Manufacturing Practices) environments.
The following protocol is a representative method based on principles of asymmetric hydrogenation.
Experimental Protocol: Asymmetric Synthesis
Caption: Experimental Workflow for Synthesis & Purification.
Step-by-Step Methodology:
-
Reactor Preparation: A high-pressure hydrogenation reactor is thoroughly cleaned, dried, and rendered inert by purging with nitrogen or argon gas.
-
Charging the Reactor:
-
The prochiral precursor (e.g., 3-amino-1,5,6,7-tetrahydro-2H-azepin-2-one) is dissolved in an appropriate solvent, such as methanol or ethanol.
-
A chiral catalyst (e.g., a Ru-BINAP complex) is added under an inert atmosphere. The catalyst loading is typically low (0.01 - 0.1 mol%).
-
-
Hydrogenation Reaction:
-
The reactor is sealed and purged again with hydrogen gas before being pressurized to the target pressure (e.g., 5-10 bar).
-
The reaction mixture is heated to 50-60 °C and stirred vigorously to ensure efficient mass transfer.
-
The reaction is allowed to proceed for 12-24 hours, or until monitoring indicates completion.
-
-
Reaction Monitoring: Progress is monitored by taking aliquots (after safely depressurizing and purging) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup:
-
Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented.
-
The reaction mixture is filtered through a pad of Celite to remove the heterogeneous catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude (S)-3-Aminoazepan-2-one is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white crystalline solid. This step is crucial for removing achiral impurities and can also enhance the enantiomeric excess.
Quality Control and Analytical Protocols
The validation of (S)-3-Aminoazepan-2-one is paramount. The two most critical quality attributes (CQAs) are chemical purity and enantiomeric purity (e.e.) .
QC Logic and Self-Validation
A protocol is self-validating when it includes clear criteria for success at each stage. For this intermediate, the analytical results must meet pre-defined specifications before the batch can be released for the next synthetic step.
Sources
- 1. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Bengamide E Analogs using (S)-3-Aminoazepan-2-one
Abstract & Scientific Rationale
The Bengamides are a class of marine natural products isolated from Jaspidae sponges, exhibiting potent antitumor and antibiotic properties. Their primary mechanism of action is the inhibition of Methionine Aminopeptidases (MetAPs) , enzymes crucial for the co-translational processing of proteins.
Bengamide E is characterized by a specific caprolactam headgroup, (S)-3-aminoazepan-2-one (also known as L-
This application note provides a high-fidelity protocol for synthesizing Bengamide E analogs. It focuses on the critical production of the (S)-3-aminoazepan-2-one scaffold from L-Lysine and details two distinct coupling strategies: the biomimetic Lactone Ring-Opening (Kinder Method) and the versatile Direct Amidation for diverse analog library generation.
Retrosynthetic Analysis & Workflow
The synthesis is modular, disconnecting the target analog into the lipophilic "Tail" (Side Chain) and the polar "Head" (Caprolactam).
Figure 1: Modular synthetic workflow for Bengamide E analogs. The choice of coupling method depends on the availability of the side-chain precursor.
Module 1: Synthesis of (S)-3-Aminoazepan-2-one
Objective: Preparation of the chiral headgroup from L-Lysine without racemization.
Critical Process Parameters (CPPs)
-
Chirality: Starting with L-Lysine (S-configuration) yields the (S)-lactam. High temperature can induce racemization; strictly control reflux times.
-
Solvent: Higher boiling alcohols (1-Hexanol, 1-Pentanol) are preferred over ethanol to achieve cyclization temperatures (approx. 150°C) at ambient pressure.
Protocol A: Thermal Cyclization in 1-Hexanol
Reagents:
-
L-Lysine Monohydrochloride (CAS: 657-27-2)
-
Sodium Hydroxide (NaOH)
-
1-Hexanol (Solvent)[1]
Step-by-Step Procedure:
-
Neutralization: In a round-bottom flask equipped with a Dean-Stark trap, suspend L-Lysine HCl (10.0 g, 54.8 mmol) in 1-Hexanol (100 mL). Add an equimolar amount of NaOH (2.19 g) dissolved in a minimum amount of water.
-
Reflux: Heat the mixture to reflux (approx. 157°C). The water introduced and formed during the reaction must be removed via the Dean-Stark trap to drive the equilibrium toward the lactam.
-
Duration: Reflux for 8–12 hours. Monitor by TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1, stain with Ninhydrin).
-
Workup: Cool the reaction mixture to room temperature. Filter off the sodium chloride precipitate.
-
Evaporation: Concentrate the filtrate under reduced pressure (high vacuum required to remove 1-Hexanol) to obtain the crude oily residue.
-
Purification: Recrystallize from acetone/ethanol or purify via flash column chromatography (DCM/MeOH/NH4OH 90:10:1) to yield (S)-3-aminoazepan-2-one as a white solid.
-
Target Yield: 85–90%
-
Verification: 1H NMR (D2O or CDCl3) should show the
-proton multiplet at ~3.5 ppm.
-
Module 2: Coupling Strategies
This guide presents two methods. Method A is the "Gold Standard" for natural product synthesis (Kinder Method), while Method B is optimized for medicinal chemistry library generation.
Method A: Lactone Ring-Opening (The Kinder Protocol)
Context: This method mimics the natural biosynthesis and is ideal when the side chain is available as a lactone (e.g., glucoheptonic lactone derivatives). It uses Sodium 2-Ethylhexanoate (NaEH) as a mild base/catalyst.[2]
Reagents:
-
(S)-3-Aminoazepan-2-one (from Module 1)
-
Side Chain Lactone (e.g., protected polyol lactone)
-
Sodium 2-Ethylhexanoate (NaEH) (0.5 M in THF or solid)
-
Solvent: THF or DME
Protocol:
-
Dissolution: Dissolve the Side Chain Lactone (1.0 equiv) and (S)-3-Aminoazepan-2-one (1.2 equiv) in anhydrous THF (0.1 M concentration).
-
Catalysis: Add Sodium 2-Ethylhexanoate (1.5 equiv).
-
Reaction: Stir at room temperature for 12–24 hours.
-
Optimization: For sluggish substrates, microwave irradiation (100 W, 60°C) for 1–2 hours can significantly boost conversion.
-
-
Mechanism: The amine of the caprolactam attacks the carbonyl of the lactone. NaEH facilitates the proton transfer and stabilizes the ring-opening transition state.
-
Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).
Method B: Direct Amide Coupling (Library Generation)
Context: Used when side chains are synthesized as carboxylic acids (e.g., simple fatty acids or aryl acids) to create "Simplified Bengamide Analogs."
Reagents:
-
(S)-3-Aminoazepan-2-one
-
Carboxylic Acid Analog (Side Chain)
-
Coupling Agent: HATU (Preferred for steric bulk) or EDC/HOBt
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF (Dry)
Protocol:
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes at 0°C.
-
Addition: Add (S)-3-Aminoazepan-2-one (1.1 equiv).
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% LiCl (to remove DMF), 1N HCl, sat. NaHCO3, and brine.
-
Purification: Flash chromatography or Preparative HPLC.
Quantitative Data Summary
| Parameter | Method A (Lactone) | Method B (Acid Coupling) |
| Primary Substrate | Cyclic Lactone | Carboxylic Acid |
| Key Reagent | Sodium 2-Ethylhexanoate | HATU / DIPEA |
| Reaction pH | Neutral / Mildly Basic | Basic |
| Typical Yield | 65 - 85% | 75 - 95% |
| Atom Economy | High (Ring Opening) | Moderate (Coupling Reagent Waste) |
| Application | Natural Product Mimicry | SAR Library Expansion |
References
-
Kinder, F. R., et al. (2001).[3] "Total syntheses of the cytotoxic marine natural products bengamides B and E." Journal of Organic Chemistry, 66(6), 2118-2122.[3] Link
-
Crews, P., et al. (2017). "The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria." Marine Drugs, 15(11). Link
-
Towbin, H., et al. (2003). "Proteomics-based Target Identification: Bengamides as MetAP Inhibitors." Journal of Biological Chemistry, 278, 52964-52971. Link
-
Process for Synthesis of Caprolactam from Lysine. (Patent US7399855B2). Describes the cyclization of L-lysine in alcohol solvents. Link
-
Phi, T. D., et al. (2011). "Synthesis of bengamide E analogues and their cytotoxic activity." Bioorganic & Medicinal Chemistry Letters, 21(1), 181-184. Link
Sources
Application Note: Strategic Utilization of (S)-3-Aminoazepan-2-one in Alkaloid & Peptidomimetic Synthesis
[1]
Executive Summary & Strategic Value
(S)-3-Aminoazepan-2-one (CAS: 21568-87-6), often referred to as L-α-amino-ε-caprolactam, is a commercially available chiral building block derived from L-lysine.[1] While technically a cyclic amide (lactam), its seven-membered azepane ring provides a unique "privileged scaffold" for drug discovery.[1] Unlike flexible linear peptides or rigid 5/6-membered rings, the azepane ring offers a specific conformational constraint that mimics the
Key Applications:
-
Natural Product Synthesis: It is the direct metabolic precursor and synthetic core of the Bengamide class of marine alkaloids, which exhibit potent antitumor and anthelmintic properties.
-
Peptidomimetics: It serves as a conformationally constrained surrogate for the Leu-Pro dipeptide motif, critical in designing inhibitors for targets like STAT3 (Signal Transducer and Activator of Transcription 3).
-
Diversity-Oriented Synthesis: The free
-amine allows for rapid functionalization to generate libraries of "alkaloid-like" heterocycles.[1]
This guide provides detailed protocols for utilizing this scaffold in the total synthesis of Bengamide E analogs and the construction of constrained peptidomimetic drugs.
Application I: Total Synthesis of Bengamide E Analogs
The Bengamides are a family of alkaloids isolated from Jaspis sponges. Their structure features a characteristic caprolactam ring attached to a polyketide side chain.[1] (S)-3-Aminoazepan-2-one is the mandatory starting material for the "eastern" fragment of the molecule.[1]
Mechanistic Insight
The synthesis relies on an amide coupling between the nucleophilic
Experimental Workflow (DOT Diagram)
Figure 1: Synthetic pathway for constructing Bengamide alkaloids using the caprolactam scaffold.[1][2]
Detailed Protocol: Coupling & Functionalization
Objective: Synthesize the core amide linkage of a Bengamide analog.
Reagents:
-
(S)-3-Aminoazepan-2-one (1.0 eq)[1]
-
Chiral Acid Partner (e.g., protected tartaric acid derivative) (1.1 eq)[1]
-
Coupling Agent: HATU (1.2 eq) or EDC/HOBt
-
Base: DIPEA (Diisopropylethylamine) (2.5 eq)[1]
-
Solvent: Anhydrous DMF or DCM[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the chiral acid partner (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (
or Ar). -
Activation: Add DIPEA (2.5 eq) followed by HATU (1.2 eq). Stir at
for 15–30 minutes to form the activated ester. Note: HATU is preferred over DCC for sterically hindered secondary amines to prevent racemization. -
Addition: Add (S)-3-Aminoazepan-2-one (1.0 eq) directly to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM).[1] The free amine spot (ninhydrin active) should disappear.
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Validation Checkpoint:
-
1H NMR (DMSO-d6): Look for the amide doublet around
7.8–8.2 ppm.[1] The chiral proton at the -position of the lactam ring typically appears as a multiplet around 4.3–4.5 ppm. -
MS (ESI): Confirm
peak corresponding to the coupled product.
Application II: Constrained Peptidomimetics (STAT3 Inhibitors)
In drug design, the flexible "Leu-Pro" turn is a common recognition motif. (S)-3-Aminoazepan-2-one can be fused with other rings to create tricyclic scaffolds like Haic (5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-4-one), which rigidly lock the peptide backbone into a bioactive conformation.[1]
Mechanistic Insight
The 7-membered ring of the azepane forces the attached peptide chain into a specific dihedral angle, mimicking a Type II'
Synthesis of the "Haic" Scaffold (DOT Diagram)
Figure 2: Workflow for converting the simple lactam into the complex tricyclic Haic scaffold.[1]
Protocol: Preparation of Fmoc-Protected Precursor
Objective: Protect the
Reagents:
-
(S)-3-Aminoazepan-2-one HCl salt (10 mmol)[1]
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide) (11 mmol)[1]
- (22 mmol)[1]
-
Solvent: Water/Dioxane (1:1)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the lactam salt in water (25 mL). Add
and stir until clear. -
Addition: Add a solution of Fmoc-OSu in Dioxane (25 mL) dropwise over 20 minutes at
. -
Reaction: Stir at room temperature for 4 hours. A white precipitate (the protected product) will form.
-
Workup: Pour the mixture into water (100 mL) and acidify carefully with 1N HCl to pH 2–3.
-
Isolation: Filter the white solid, wash extensively with water to remove salts and succinimide byproducts. Dry in a vacuum oven at
.
Validation Checkpoint:
-
Yield: Expect >85%.
-
HPLC: Purity >95% (254 nm).
-
Usage: This Fmoc-protected intermediate is stable and ready for N-alkylation (e.g., with benzyl bromide derivatives) to build the "Haic" tricycle.[1]
Quality Control & Analytical Standards
To ensure the integrity of the (S)-3-Aminoazepan-2-one scaffold before synthesis:
| Test | Acceptance Criteria | Method Note |
| Appearance | White to off-white crystalline solid | Visual inspection.[1] |
| Purity (HPLC) | C18 Column, Water/MeCN gradient + 0.1% TFA.[1] | |
| Chiral Purity (ee) | Chiral HPLC (e.g., Chiralpak AD-H).[1] Critical for bioactivity.[1][3] | |
| Specific Rotation | (c=1, water/HCl).[1] Verify sign of rotation.[1] | |
| 1H NMR | Consistent with structure | Confirm integration of 7-membered ring protons. |
References
-
Total Synthesis of Bengamide E
-
Peptidomimetics (Haic Scaffold)
- Title: Conformationally Constrained Peptidomimetic Inhibitors of Signal Transducer and Activ
-
Source: PubMed Central (PMC).[1]
- Context: Details the synthesis of the Haic scaffold from the amino-caprolactam precursor for ST
-
General Scaffold Data
-
Bengamide Biosynthesis & Synthesis
N-alkylation of (s)-3-Aminoazepan-2-one
Application Note: Regioselective N-Alkylation of (S)-3-Aminoazepan-2-one
Introduction & Strategic Analysis
(S)-3-Aminoazepan-2-one (also known as L-
The core challenge in functionalizing this molecule lies in its dual-nitrogen architecture and the lability of the chiral center.[1]
Chemoselectivity Profile
The scaffold presents two distinct nucleophilic sites:
-
N-3 (Exocyclic
-Amine): A primary amine adjacent to the chiral center.[1] -
N-1 (Endocyclic Lactam): Part of the 7-membered amide ring.
Critical Design Rule:
-
Targeting N-3: Proceed via Reductive Amination or S
2 displacement under mild basic conditions.[1] No protection of N-1 is required.[1] -
Targeting N-1: Requires Protection of N-3 (e.g., Boc, Cbz) to prevent over-alkylation and racemization.[1] Alkylation is then effected using strong bases (NaH, LiHMDS).[1]
Stereochemical Integrity
The C-3 position is
Decision Logic & Workflow
The following decision tree illustrates the selection of synthetic pathways based on the target nitrogen.
Figure 1: Strategic decision tree for regioselective alkylation of (S)-3-aminoazepan-2-one.
Protocol A: N-3 Mono-Alkylation (Reductive Amination)
Objective: Selective mono-alkylation of the exocyclic amine without racemization. Mechanism: Formation of an imine/iminium species followed by in situ reduction.[1]
Reagents & Materials
-
(S)-3-Aminoazepan-2-one hydrochloride (1.0 equiv)[1]
-
Aldehyde (R-CHO) (1.1 equiv)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Step-by-Step Procedure
-
Free Base Formation (In Situ): In a flame-dried flask under N
, suspend the amino-lactam HCl salt in DCE (0.2 M concentration). Add DIPEA (1.0 equiv) and stir for 15 minutes at room temperature (20–25 °C).-
Note: Do not use strong bases (e.g., NaOH) to free-base, as this increases racemization risk.[1]
-
-
Imine Formation: Add the aldehyde (1.1 equiv) in one portion. Stir for 30–60 minutes.
-
Checkpoint: If the aldehyde is sterically hindered, add activated molecular sieves (4Å) to drive water removal.[1]
-
-
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Why STAB? It is milder than NaBH
and does not reduce the lactam carbonyl or cause epimerization at the -center.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.
-
Quench & Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na SO , and concentrate.[1] -
Purification: Flash column chromatography (typically MeOH/DCM gradients).[1]
Protocol B: N-1 Lactam Alkylation (Protection Strategy)
Objective: Alkylation of the ring nitrogen. Prerequisite: The exocyclic amine must be protected to prevent competitive alkylation and proton shuttling that leads to racemization.[1]
Phase 1: N-3 Protection (Boc-Protection)
-
Dissolve (S)-3-aminoazepan-2-one (1.0 equiv) in 1,4-dioxane/water (1:1).
-
Add NaHCO
(2.5 equiv) followed by Boc O (1.2 equiv).[1] -
Stir at RT for 12 hours.
-
Workup: Acidify carefully to pH 4 with 1M HCl (keep cold), extract with EtOAc. Recrystallize if necessary.[1]
-
Result: (S)-tert-butyl (2-oxoazepan-3-yl)carbamate.
-
Phase 2: N-1 Alkylation (The Critical Step)
Reagents:
-
(S)-N-Boc-amino-lactam (1.0 equiv)[1]
-
Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)
-
Alkyl Halide (R-X) (1.5 equiv)
-
Solvent: Anhydrous DMF or DMF/THF (1:1)
Procedure:
-
Deprotonation: In a flame-dried Schlenk flask under Argon, dissolve the N-Boc intermediate in anhydrous DMF (0.1 M). Cool to 0 °C.
-
Base Addition: Add NaH (1.2 equiv) portion-wise. Evolution of H
gas will be observed.[1]-
Critical: Stir at 0 °C for 30–45 minutes to ensure complete deprotonation of the lactam amide (formation of the imidate anion).
-
-
Alkylation: Add the Alkyl Halide (1.5 equiv) dropwise via syringe.[1]
-
Quench: Cool to 0 °C. Quench carefully with saturated NH
Cl. -
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.[1]
Phase 3: Deprotection
-
Dissolve the alkylated intermediate in DCM.[1]
-
Add TFA (20% v/v) or 4M HCl in Dioxane. Stir 1–2 hours.
-
Concentrate to yield the N-1 alkylated (S)-3-aminoazepan-2-one salt.
Data Summary & Troubleshooting
Comparative Analysis of Conditions
| Variable | Protocol A (N-3 Target) | Protocol B (N-1 Target) |
| Primary Reagent | Aldehyde / STAB | Alkyl Halide / NaH |
| Solvent System | DCE or THF (Neutral) | DMF (Polar Aprotic) |
| Temperature | 0 °C | 0 °C (Strict control) |
| Racemization Risk | Low (Non-basic conditions) | High (Strong base usage) |
| Key By-product | Dialkylated amine (if R-CHO excess) | O-alkylation (rare, but possible) |
Troubleshooting Guide
-
Problem: Loss of Optical Purity (ee% drops).
-
Problem: Low Yield in Protocol A.
-
Problem: O-Alkylation vs N-Alkylation (Protocol B).
References
-
Odanacatib Synthesis (Key Intermediate): Claudio, M., et al. "Practical Enantioselective Synthesis of Odanacatib."[1] Journal of Organic Chemistry, 2011 . Note: Describes the triflate displacement strategy for N-3 alkylation preserving chirality.
-
General Lactam Alkylation: Smith, M. B.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 7th Edition, Wiley, 2013 .[1] Section on Alkylation of Amides and Lactams. [1]
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996 , 61, 3849-3862.[1]
-
Protecting Group Strategies: Wuts, P. G. M.[1] "Greene's Protective Groups in Organic Synthesis." 5th Edition, Wiley, 2014 .[1] Protocols for Boc protection of amino-lactams. [1]
Sources
Ring-opening reactions of (s)-3-Aminoazepan-2-one
Abstract
(S)-3-Aminoazepan-2-one, commonly known as L-
Introduction & Mechanistic Principles
The seven-membered lactam ring of (S)-3-aminoazepan-2-one possesses moderate ring strain (approx. 3-4 kcal/mol), making it stable at room temperature but reactive under catalytic conditions.
-
Thermodynamic Driver: The conversion to the open-chain form (L-Lysine) is enthalpically driven by the release of ring strain and entropically favored in aqueous solution.
-
The
-Amino Effect: The amine at the -position (C3) acts as an internal nucleophile or a steric block depending on pH. In polymerization, this group creates "branching points," necessitating specific protection strategies or control of protonation states to maintain linearity.
Pathway A: Chemo-Enzymatic Hydrolysis (L-Lysine Synthesis)
This pathway is the gold standard for maintaining chiral integrity. Chemical hydrolysis (acid/base) at high temperatures often leads to partial racemization (0.5–2%). The enzymatic route operates under mild conditions, preserving the (S)-configuration.
Mechanism: Dynamic Kinetic Resolution
In industrial contexts (e.g., the Toray Process), the starting material is often racemic. The process couples a racemase with a stereoselective hydrolase.
Figure 1: The enzymatic cascade converting the lactam to L-Lysine.[1] The racemase ensures 100% theoretical yield from racemic starting material.
Protocol 1: Biocatalytic Ring Opening
Objective: Hydrolysis of (S)-3-aminoazepan-2-one to L-Lysine with >99.5% ee.
Reagents:
-
Substrate: (S)-3-Aminoazepan-2-one (10% w/v solution).
-
Enzyme Source: Lyophilized cells of Cryptococcus laurentii (containing L-ACL hydrolase) or purified enzyme.
-
Buffer: 0.1 M Potassium Phosphate (pH 8.0).
-
Cofactor:
(1 mM) – often required for hydrolase stability.
Step-by-Step Workflow:
-
Preparation: Dissolve 10 g of (S)-3-aminoazepan-2-one in 90 mL of phosphate buffer (pH 8.0). Add
to a final concentration of 1 mM. -
Initiation: Add enzyme/cell mass (approx. 50 units/g substrate) to the reactor.
-
Incubation: Incubate at 40°C with gentle orbital shaking (150 rpm).
-
Critical Parameter: Do not exceed 45°C; thermal denaturation of the hydrolase occurs rapidly above this threshold.
-
-
Monitoring: Monitor reaction progress via HPLC (C18 column, mobile phase: Phosphate buffer/Acetonitrile). The lactam peak (RT ~5 min) should disappear as the Lysine peak (RT ~3 min) appears.
-
Termination: Once conversion >99%, heat the mixture to 80°C for 10 minutes to denature the enzyme.
-
Purification: Filter cell debris. Pass the filtrate through a cation-exchange resin (Dowex 50W). Elute L-Lysine with 2M
.
Pathway B: Anionic Ring-Opening Polymerization (AROP)
This pathway utilizes (S)-3-aminoazepan-2-one as a monomer (often copolymerized with
Scientific Constraint: The free primary amine at C3 is incompatible with standard AROP because it acts as a chain-transfer agent, terminating the anionic growth center.
-
Solution: Use of the hydrochloride salt (latent functionality) or copolymerization where the amino group induces branching.
Mechanism: Activated Monomer
Figure 2: The Activated Monomer Mechanism for Anionic Ring-Opening Polymerization.
Protocol 2: Copolymerization for Modified Nylon-6
Objective: Synthesis of P(ACL-co-CPL) aiming for 10% amino-functionalization.
Reagents:
-
Monomer A:
-Caprolactam (CPL) - Dried under vacuum (melt). -
Monomer B: (S)-3-Aminoazepan-2-one (ACL) - Dried.
-
Catalyst: Sodium Caprolactamate (1.5 mol% relative to total monomer).
-
Activator: N-Acetylcaprolactam (0.5 mol%).
Step-by-Step Workflow:
-
Drying (Crucial): Melt CPL and ACL (ratio 90:10) at 100°C under high vacuum (<1 mbar) for 1 hour.
-
Why: Even trace water (ppm levels) quenches the lactamate anion, stopping polymerization immediately.
-
-
Catalyst Addition: Under a nitrogen blanket, add the Sodium Caprolactamate. Stir until homogenous.
-
Activator Injection: Inject N-Acetylcaprolactam. This lowers the activation energy, allowing polymerization at lower temperatures (140°C–160°C) compared to thermal initiation (>250°C).
-
Polymerization: Increase temperature to 150°C . The viscosity will rise rapidly (within 5–10 minutes).
-
Observation: The mixture will solidify (crystallize) as the polymer forms.
-
-
Post-Cure: Maintain temperature for 1 hour to ensure >98% conversion.
-
Quenching: Cool to room temperature. Grind the polymer and wash with hot water to remove unreacted monomer (monomer extraction).
Comparative Data Summary
| Feature | Enzymatic Hydrolysis | Anionic Polymerization (AROP) | Acid Hydrolysis (6N HCl) |
| End Product | L-Lysine (Monomer) | Polyamide (Nylon-6 deriv.) | L-Lysine-HCl |
| Reaction Medium | Aqueous Buffer (pH 8) | Bulk Melt (Solvent-free) | Aqueous Acid |
| Temperature | 40°C | 150°C | 110°C (Reflux) |
| Chirality Retention | Excellent (>99.5%) | Variable (depends on temp) | Good (>98%) |
| Key Challenge | Enzyme stability | Moisture sensitivity | Salt removal downstream |
References
-
Toray Industries. (1976). Enzymatic conversion of DL-alpha-amino-epsilon-caprolactam into L-lysine.[2][3] ResearchGate.[4][5][6]
-
Royal Society of Chemistry. (2014).[7] Synthesis and characterization of α-amino-ε-caprolactam (ACL). New Journal of Chemistry.[7]
-
Preprints.org. (2024). Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam.
-
National Institutes of Health (PMC). (2010). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams.[8]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-3-Aminoazepan-2-one Stereochemical Integrity
Ticket ID: #ACL-CHIRAL-001 Subject: Preventing Racemization in (S)-3-Aminoazepan-2-one Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Alpha-Proton Challenge
You are encountering a classic issue in the synthesis of (S)-3-aminoazepan-2-one (also known as L-
Once deprotonated, the resulting enolate is planar. Reprotonation can occur from either face, leading to immediate racemization (
Module 1: Synthesis Protocols (Prevention)
Option A: The High-Fidelity Route (Cbz-Protection)
Recommended for Drug Development (High ee% requirement)
The most robust method to prevent racemization is to avoid the high-temperature thermal cyclization of free lysine. Instead, use
Protocol:
-
Protection: Start with
-Cbz-L-Lysine (or -di-Cbz-L-Lysine, followed by selective deprotection if necessary, though starting with -protection is more direct for the ring closure). -
Activation: React with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.
-
Cyclization: The intramolecular amine attacks the activated anhydride. This occurs rapidly at 0°C
RT. -
Deprotection: Hydrogenolysis (
, Pd/C) removes the Cbz group to yield (S)-3-aminoazepan-2-one.
Why this works:
-
Temperature: The reaction proceeds at <25°C, far below the activation energy required for thermal enolization.
-
Base Strength: NMM is a weak organic base, insufficient to deprotonate the
-carbon of the amide intermediate.
Option B: The Industrial Thermal Route (L-Lysine Cyclization)
Recommended for Scale-up (Cost-sensitive)
If you must use the direct thermal cyclization of L-Lysine HCl, you must control the solvent and water content rigorously.
Protocol:
-
Solvent System: Use 1-hexanol or 1-butanol . These high-boiling alcohols allow for azeotropic removal of water.
-
Base: Use a catalytic amount of NaOH (0.1 eq) or Alumina (
) .-
Critical Warning: Stoichiometric strong base (e.g., NaOEt) will cause rapid racemization.
-
-
Process: Reflux with a Dean-Stark trap. Stop the reaction immediately upon cessation of water evolution.
-
Workup: Cool rapidly to <40°C before adding any aqueous phases.
Module 2: Troubleshooting & FAQs
Q1: My ee% drops significantly during the workup. Why?
Diagnosis: You likely exposed the lactam to basic aqueous conditions while the mixture was still warm.
The Mechanism:
The lactam ring is stable, but the
-
Always cool the reaction mixture to 0–5°C before quenching.
-
Adjust the aqueous layer to pH 6–7 immediately. Avoid storing the product in basic solution.
Q2: Can I use L-Lysine Methyl Ester to lower the cyclization temperature?
Answer: Yes, but be cautious.
While L-Lysine methyl ester cyclizes at lower temperatures than the free acid, the methoxide byproduct generated during cyclization is a strong base.
The Fix:
Run the reaction in methanol with a slight excess of acetic acid or a buffer to neutralize the methoxide as it forms, preventing it from attacking the
Q3: I already have racemic material (50% ee). Can I fix it?
Answer: Yes. You need a Chemical Resolution . (S)-3-aminoazepan-2-one can be resolved using chiral tartaric acid derivatives.
Resolution Protocol:
-
Dissolve racemic amine in ethanol/water.
-
Add Dibenzoyl-L-tartaric acid (0.5 eq).
-
The (S)-amine forms a less soluble diastereomeric salt with the resolving agent.
-
Filter the precipitate.
-
Recrystallize from ethanol to upgrade ee% to >99%.
-
Free base the salt using weak base (
) and extraction.
Module 3: Visualizing the Threat
Diagram 1: The Racemization Mechanism
This diagram illustrates the "Danger Zone"—the enolization pathway triggered by base and heat.
Caption: Base-catalyzed keto-enol tautomerism leading to loss of stereochemical integrity at the C3 position.
Diagram 2: Process Decision Tree
Follow this logic to select the correct synthesis route.
Caption: Workflow for selecting the optimal synthesis pathway based on scale and purity requirements.
Module 4: Data & Comparison
Table 1: Comparison of Cyclization Methods
| Method | Reagents | Temp ( | Risk of Racemization | Typical Yield | Notes |
| Thermal (Direct) | L-Lysine HCl, Hexanol, NaOH (cat) | 157°C (Reflux) | High | 70-80% | Requires rigorous water removal (Dean-Stark). |
| Protected (Cbz) | Cbz-Lys, iBuOCOCl, NMM | -15°C | Low | 85-90% | Multi-step but preserves chirality perfectly. |
| Ester Cyclization | L-Lys-OMe, MeOH | 65°C | Medium | 60-75% | Methoxide byproduct must be neutralized. |
References
-
Merck Research Laboratories. (2010).[1] Asymmetric Synthesis of Telcagepant, a CGRP Receptor Antagonist for the Treatment of Migraine.[1] Journal of Organic Chemistry.[1]
-
Royal Society of Chemistry. (2014).[2] Synthesis and characterization of
-amino- -caprolactam (ACL). New Journal of Chemistry.[2] -
Sigma-Aldrich. (2024). Product Specification: (2R,3R)-(+)-Tartaric acid for resolution.
-
National Institutes of Health (PubChem). (2025). Compound Summary: 3-aminohexahydro-2H-azepin-2-one.[3]
-
BenchChem. (2025).[4] Strategies to Prevent Racemization During Peptide Synthesis.[4][5]
Sources
- 1. Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
Technical Support Center: Purification of (S)-3-Aminoazepan-2-one
Ticket ID: #PUR-AZP-003 Subject: Chromatography & Isolation Strategies for (S)-3-Aminoazepan-2-one Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
(S)-3-Aminoazepan-2-one (also known as L-
This guide moves beyond standard protocols to address the causality of separation failures. We focus on two primary workflows: Direct Chiral Resolution (using Crown Ether phases) and Derivatization-Based Separation (using Polysaccharide phases).
Module 1: Method Development & Column Selection
Decision Matrix: Which Path to Choose?
Before selecting a column, determine your primary goal. Is this for enantiomeric excess (ee%) determination, or bulk purification?
Figure 1: Strategic decision tree for selecting the optimal purification or analysis pathway based on scale and sensitivity requirements.
Protocol A: Direct Chiral Separation (The "Gold Standard")
For the separation of free amino-lactams without derivatization, Crown Ether phases are superior due to their ability to complex with the primary amine ammonium ion.
-
Column: CROWNPAK CR-I(+) or CR(+) (Daicel).
-
Mechanism: The crown ether forms a host-guest complex with the protonated primary amine (
). The (S)-enantiomer forms a more stable complex than the (R)-enantiomer, resulting in retention. -
Mobile Phase: Perchloric acid (
) is mandatory to ensure protonation.-
Standard: pH 1.0 to 2.0 aqueous
/ Methanol (90:10). -
Warning: Do not use phosphate buffers; they compete with the crown ether complexation.
-
Protocol B: Derivatization (High Sensitivity)
If UV detection is the bottleneck (the molecule absorbs weakly at <210 nm), derivatization adds a chromophore and increases lipophilicity.
-
Reagent: Marfey’s Reagent (FDAA) or NBD-Cl.
-
Column: Standard C18 (for diastereomers) or Immobilized Polysaccharide (Chiralpak IA/IC).
-
Advantage: Shifts detection to >340 nm (visible range), eliminating baseline noise from buffers.
Module 2: Troubleshooting & FAQs
Q1: Why do I see severe peak tailing on my C18 column?
Diagnosis: Silanol Interaction. The Science: The primary amine on the azepan ring interacts strongly with residual silanols on the silica support of standard C18 columns. The Fix:
-
Switch Mode: Use HILIC (Hydrophilic Interaction Liquid Chromatography). A bare silica or zwitterionic column (e.g., ZIC-HILIC) retains polar amines well.
-
Ion Pairing: If you must use C18, add 0.1% TFA (Trifluoroacetic acid) or HFBA (Heptafluorobutyric acid). The fluorinated acid pairs with the amine, masking the charge and improving peak shape.
Q2: My "pure" peak is splitting into two. Is it racemization?
Diagnosis: It could be racemization, but it is more likely Hydrolysis .
The Science: The
-
Inject a standard of L-Lysine.
-
If the "split" peak matches the retention time of Lysine, your mobile phase pH is too aggressive, or your sample has degraded.
Q3: I cannot detect the compound at low concentrations.
Diagnosis: Lack of Chromophore.
The Science: 3-aminoazepan-2-one lacks conjugated
-
Wavelength: Set UV to 205 nm or 210 nm .
-
Alternative Detector: Use CAD (Charged Aerosol Detection) or ELSD . These are universal detectors for non-volatile analytes and do not rely on UV absorbance.
Module 3: Impurity Profiling & Stability
Understanding the degradation pathway is critical for purification. The diagram below illustrates the relationship between the target molecule and its primary impurities.
Figure 2: Degradation and impurity pathways.[1] Note that hydrolysis to Lysine is the most common degradation route in aqueous mobile phases.
Quantitative Data: Column Performance Matrix
| Column Type | Stationary Phase | Separation Mode | Suitability | Critical Parameter |
| Crownpak CR-I(+) | Chiral Crown Ether | Reversed Phase (Acidic) | Excellent | Requires |
| Chiralpak IA/IC | Amylose/Cellulose | Normal/RP | Good | Requires Derivatization for best results |
| ZIC-HILIC | Zwitterionic | HILIC | Good (Achiral) | High ACN (>70%); Ammonium Acetate buffer |
| C18 (Standard) | Octadecylsilane | Reversed Phase | Poor | Low retention; requires Ion Pairing (TFA) |
Module 4: Scale-Up Protocol (Isolation)
For researchers needing to isolate >100 mg of material, chromatography may become a bottleneck.
Recommended Workflow for Bulk Isolation:
-
Salt Formation: Convert the crude free base to the Hydrochloride salt .
-
Dissolve crude in minimal Ethanol.
-
Add 1.1 eq of HCl in Dioxane/Ether.
-
The salt often precipitates, leaving non-polar impurities in solution.
-
-
Recrystallization:
-
Solvent System: Methanol/Isopropyl Alcohol (IPA).
-
Procedure: Dissolve in hot Methanol; add IPA dropwise until turbid; cool slowly to 4°C.
-
Note: This method effectively removes the ring-opened Lysine impurity, which has different solubility characteristics [1].
-
References
-
Sielc Technologies. (n.d.). Separation of 3-Amino-2-oxazolidinone and related lactams on Newcrom R1 HPLC column. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2020). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors. PubChem. Retrieved from [Link]
-
Phenomenex. (2021).[2] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]
Sources
Technical Support Center: Optimizing L-Lysine Cyclization
Welcome to the technical support center for the optimization of L-lysine cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are working with L-lysine and its derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common challenges in your experiments.
Section 1: Understanding the Reaction: The Fundamentals of L-Lysine Cyclization
The cyclization of L-lysine is an intramolecular condensation reaction that results in the formation of L-α-amino-ε-caprolactam, commonly referred to as L-lysine lactam. This process involves the formation of an amide bond between the α-carboxyl group and the ε-amino group of the L-lysine side chain, with the elimination of a water molecule.
Caption: Intramolecular cyclization of L-lysine to L-lysine lactam.
While this reaction can be a desirable pathway for the synthesis of lactam-containing compounds, it is often a problematic side reaction in peptide synthesis.[1] Understanding the factors that influence this equilibrium is crucial for optimizing your desired outcome, whether it is maximizing lactam yield or preventing its formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that drive the cyclization of L-lysine?
A1: The cyclization of L-lysine is primarily influenced by three key factors: temperature, pH, and the presence of a catalyst. High temperatures provide the necessary activation energy for the dehydration reaction. The pH of the reaction medium dictates the protonation state of the amino and carboxyl groups, which in turn affects their reactivity. Catalysts can lower the activation energy, allowing the reaction to proceed under milder conditions.
Q2: At what temperature range does L-lysine cyclization typically occur?
A2: The optimal temperature for L-lysine cyclization is highly dependent on the specific reaction conditions.
-
Thermally-induced cyclization (uncatalyzed): In the absence of a catalyst, high temperatures are generally required. Studies have shown the formation of L-lysine lactam at temperatures ranging from 150-170°C. At even higher temperatures (240–250°C), polymerization of the lactam can become a significant side reaction. A kinetic study of L-lysine hydrochloride in solution demonstrated that the degradation of lysine to its lactam occurs at a measurable rate at temperatures between 60°C and 100°C.[2]
-
Catalyzed cyclization: With an appropriate catalyst, the reaction can proceed at significantly lower temperatures. For instance, enzymatic conversions can occur at or near room temperature.
Q3: How does pH affect the rate of L-lysine cyclization?
A3: The effect of pH on L-lysine cyclization is a critical parameter to control. The rate of cyclization is generally favored under conditions where the ε-amino group is deprotonated and thus more nucleophilic, while the carboxylic acid is protonated. This typically corresponds to a neutral to slightly alkaline pH range. However, a kinetic study on lysine hydrochloride solutions indicated that the degradation rate, which includes lactam formation, increases with decreasing pH.[2] This suggests that under acidic conditions, the reaction may also be promoted, possibly through activation of the carboxyl group. Therefore, the optimal pH needs to be empirically determined for your specific system.
Q4: What are some common catalysts used to promote L-lysine cyclization?
A4: While thermal cyclization is possible, catalysts are often employed to improve reaction rates and yields under milder conditions.
-
Acid/Base Catalysis: Both acids and bases can catalyze the intramolecular amidation.
-
Metal Catalysts: Certain transition metal catalysts, such as those based on Iridium (e.g., Ir/H-Beta zeolite), have been shown to be effective in one-pot conversions of lysine that involve a cyclization step.[3]
-
Lewis Acids: Lewis acids like boron-based catalysts and titanium tetrachloride (TiCl4) can activate the carboxyl group and promote amidation.[4][5]
-
Enzymatic Catalysis: Specific enzymes, such as L-lysine-lactamase, can catalyze the reverse reaction (hydrolysis of the lactam), but in principle, can also be used to drive the cyclization under the right conditions.[6]
Q5: Is it possible to prevent L-lysine cyclization during peptide synthesis?
A5: Yes, preventing unwanted cyclization is a key consideration in peptide synthesis. The most common strategy is the use of protecting groups on the ε-amino group of L-lysine.[1] Commonly used protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[7] These groups are stable under the conditions of peptide coupling and can be selectively removed at a later stage.[7][8][9]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your L-lysine cyclization experiments.
Caption: A troubleshooting workflow for common issues in L-lysine cyclization.
Problem 1: Low Yield of L-Lysine Lactam
Potential Causes and Solutions:
-
Insufficient Reaction Temperature: The activation energy for the intramolecular dehydration may not be met.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress. Be cautious of excessively high temperatures which can lead to degradation or side reactions.[2]
-
-
Suboptimal pH: The protonation state of the reacting functional groups may not be ideal.
-
Solution: Perform a pH screen to identify the optimal pH for your system. Start with a neutral pH and explore a range from slightly acidic to slightly alkaline (e.g., pH 6-9).
-
-
Absence of an Effective Catalyst: The uncatalyzed reaction may be too slow.
-
Solution: Introduce a suitable catalyst. Consider acid or base catalysis, or explore the use of Lewis acids or metal catalysts as mentioned in the FAQs.
-
-
Inappropriate Solvent: The solvent may not be conducive to the reaction.
-
Solution: Experiment with different solvents. Aprotic polar solvents can be a good starting point. For thermal reactions, high-boiling point solvents like 1,2-propanediol may be necessary.[10]
-
Problem 2: Incomplete Reaction or Stalling
Potential Causes and Solutions:
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Extend the reaction time and monitor the conversion of L-lysine to the lactam using an appropriate analytical technique like HPLC or NMR.
-
-
Low Reactant Concentration: At very low concentrations, intramolecular reactions can be slow.
-
Solution: Increase the concentration of L-lysine. However, be mindful that at very high concentrations, intermolecular reactions (like polymerization) can become more prevalent.[11]
-
-
Poor Mixing: In heterogeneous reactions (e.g., with a solid catalyst), inefficient mixing can limit the reaction rate.
-
Solution: Ensure adequate agitation or stirring to maximize the contact between the reactants and the catalyst.
-
Problem 3: Formation of Significant Side Products, Including Polymer
Potential Causes and Solutions:
-
Excessively High Reaction Temperature: High temperatures can promote side reactions, particularly polymerization of the L-lysine lactam.
-
Solution: Reduce the reaction temperature. If a high temperature is necessary for the cyclization, consider using a catalyst to allow for a lower reaction temperature.
-
-
Incorrect pH: A highly acidic or alkaline pH can lead to degradation of the starting material or product.
-
Solution: Re-optimize the pH to a milder range.
-
-
Presence of Impurities: Impurities in the starting L-lysine can lead to the formation of unwanted byproducts.
-
Solution: Ensure the purity of your starting material. If necessary, purify the L-lysine before use.
-
Section 4: Experimental Protocols and Data
General Protocol for Thermal Cyclization of L-Lysine
This is a generalized protocol and should be optimized for your specific requirements.
-
Reactant Preparation: Dissolve L-lysine (or a salt form like L-lysine hydrochloride) in a suitable high-boiling point solvent (e.g., 1,2-propanediol).[10] The concentration should be optimized, starting in the range of 0.1-1 M.
-
Reaction Setup: Place the solution in a reaction vessel equipped with a condenser and a magnetic stirrer.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., starting at 150°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or ¹H NMR.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The purification strategy will depend on the solvent and any byproducts formed. A common approach is to use ion-exchange chromatography to separate the unreacted L-lysine from the neutral lactam.[12] Alternatively, if the lactam crystallizes upon cooling, it can be isolated by filtration and washed with a suitable solvent like 50% methyl alcohol.[12]
Table 1: Summary of Key Reaction Parameters for L-Lysine Cyclization
| Parameter | Condition | Rationale/Considerations | References |
| Temperature | 60-100°C (in solution) | Lower range for kinetic studies of degradation. | [2] |
| 150-170°C (thermal) | For uncatalyzed lactam formation. | ||
| >180°C (thermal) | Risk of polymerization increases. | ||
| pH | Neutral to slightly alkaline | Favors deprotonated ε-amino group for nucleophilic attack. | |
| Acidic | May promote reaction via carboxyl activation, but can also increase degradation. | [2] | |
| Catalysts | Ir/H-Beta zeolite | For one-pot conversion to caprolactam. | [3] |
| Cesium carbonate/propanoic acid | Effective in acetonitrile. | [10] | |
| Lewis Acids (e.g., Boron-based) | Activate the carboxyl group. | [4] | |
| Solvents | Alcohols, Acetonitrile, 1,2-propanediol | Choice depends on temperature and catalyst compatibility. | [10][13] |
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring the reaction progress and assessing the purity of the final product. Both L-lysine and its lactam can be detected.[14][15][16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structure of the L-lysine lactam product and identifying any byproducts.[19][20][21][22][23]
Section 5: References
-
BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
-
Frost, J. W. (2008). Synthesis of caprolactam from lysine. U.S. Patent No. 7,399,855 B2.
-
Koval, M. V., et al. (2004). Method for preparing l-lysine. Russian Federation Patent No. RU2223946C1.
-
ResearchGate. (n.d.). Zero-order plots for (A) lysine degradation and (B) lysine lactam... [Image].
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
-
Wikimedia Commons. (n.d.). Lysine: biosynthesis, catabolism and roles.
-
JoVE. (2022, October 6). Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview [Video]. YouTube.
-
NIH. (n.d.). Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening.
-
PubMed. (1981). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains.
-
PMC. (2025, November 5). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds.
-
Myande Group. (2025, June 27). L-Lysine: Production, Fermentation Process and Uses.
-
Bioaustralis Fine Chemicals. (n.d.). Lysine lactam, L-.
-
ResearchGate. (n.d.). One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of L-Lysine and L-Arginine.
-
Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions.
-
ResearchGate. (2014, August 21). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product.
-
ResearchGate. (n.d.). ¹H NMR spectra of the l-lysine samples after hydrothermal treatment at... [Image].
-
PMC. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.
-
Google Patents. (n.d.). Method for producing cyclic amide.
-
ResearchGate. (2023, July 9). RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension.
-
Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions.
-
ResearchGate. (n.d.). Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach.
-
PMC. (2023, June 13). Enhancement of β-Lactam-Mediated Killing of Gram-Negative Bacteria by Lysine Hydrochloride.
-
CORE. (2014, August 28). Degradation kinetic study of lysine in lysine hydrochloride solutions for injection by determining its main degradation product.
-
MDPI. (2022, December 27). Catalytic Production of Functional Monomers from Lysine and Their Application in High-Valued Polymers.
-
Organic & Biomolecular Chemistry. (n.d.). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines.
-
Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Lysine.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
-
ChemicalBook. (n.d.). L-Lysine(56-87-1) 1H NMR spectrum.
-
ACS Publications. (n.d.). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials.
-
MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols.
-
PMC. (2023, January 26). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
-
Organic & Biomolecular Chemistry. (n.d.). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds.
-
Chemical Society Reviews. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science.
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
-
MDPI. (2021, July 9). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition.
-
ResearchGate. (n.d.). Structure confirmation spectra of the main degradation product: (A) 1H... [Image].
-
PNAS. (n.d.). Arg–Tyr cation–π interactions drive phase separation and β-sheet assembly in native spider dragline silk.
-
PMC. (2024, March 13). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells.
-
ACS Publications. (2008, April 24). Intramolecular Oxidative Heck Cyclization: a Novel Pathway to Cyclopentenones.
-
European Union. (n.d.). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.
-
Google Patents. (n.d.). Process for chemical reaction of amino acids and amides yielding selective conversion products.
-
Open Access Pub. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase.
Sources
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 6. Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. peptide.com [peptide.com]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. RU2223946C1 - Method for preparing l-lysine - Google Patents [patents.google.com]
- 13. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 14. HPLC Method for Analysis of L-Lysine and L-Arginine | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. helixchrom.com [helixchrom.com]
- 18. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. L-Lysine(56-87-1) 1H NMR spectrum [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. pnas.org [pnas.org]
Technical Support Center: Synthesis of (s)-3-Aminoazepan-2-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (s)-3-Aminoazepan-2-one, a critical chiral intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes. Our guidance is grounded in established chemical principles and field-proven methodologies to ensure you can achieve high yield and enantiopurity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each point details potential causes and provides actionable solutions to get your experiment back on track.
Question 1: My Beckmann rearrangement is resulting in a very low yield of the desired 3-aminoazepan-2-one. What are the likely causes and how can I improve it?
Answer: Low yield in the Beckmann rearrangement is a common but surmountable challenge. The root cause often lies in one of three areas: the stability of the oxime precursor, the choice of catalyst and reaction conditions, or competing side reactions.
-
Causality—Oxime Isomerization and Stability: The Beckmann rearrangement proceeds via the migration of the alkyl group that is anti-periplanar to the hydroxyl group on the oxime. If the wrong geometric isomer (the syn isomer) is dominant, the desired rearrangement will not occur efficiently. Ensure your oxime formation conditions do not favor the undesired isomer.
-
Causality—Catalyst and Conditions: The classic Beckmann rearrangement requires a strong acid to protonate the hydroxyl group and convert it into a good leaving group (water).[1] If the acid is too weak, or the temperature is too low, the activation energy for the rearrangement will not be met. Conversely, excessively harsh conditions can lead to degradation and the formation of polymeric byproducts.
Actionable Solutions:
-
Confirm Oxime Geometry: Use 2D-NMR (NOESY) to confirm the stereochemistry of your oxime precursor if possible. Recrystallization can sometimes isolate the desired isomer.
-
Optimize the Rearrangement Catalyst: While sulfuric acid is common, other reagents can offer milder conditions and improved yields. Consider screening catalysts as detailed in the table below. The use of reagents like tosyl chloride (TsCl) or phosphorus pentachloride (PCl₅) converts the hydroxyl into a better leaving group without requiring extremely low pH.[1]
-
Temperature Control: Incrementally increase the reaction temperature. Start at a lower temperature (e.g., 80-90 °C) and slowly raise it to 110-120 °C, monitoring the reaction progress by TLC or LC-MS to find the optimal point before significant degradation occurs.
-
| Catalyst System | Typical Solvent | Temperature (°C) | Advantages/Disadvantages |
| Concentrated H₂SO₄ | None (neat) | 100 - 130 | Adv: Inexpensive, powerful. Disadv: Harsh, can cause charring/side reactions. |
| Polyphosphoric Acid (PPA) | None (neat) | 80 - 120 | Adv: Strong dehydrating agent, often gives cleaner reactions than H₂SO₄. Disadv: Viscous, difficult to stir and work up. |
| TsCl, Pyridine | Dichloromethane | 0 - 25 | Adv: Milder conditions, forms a tosylate intermediate which is an excellent leaving group. Disadv: Requires stoichiometric reagents. |
| PCl₅ | Diethyl Ether | 0 - 25 | Adv: Highly effective for converting the hydroxyl to a leaving group. Disadv: Moisture sensitive, produces HCl. |
Question 2: I am observing a significant amount of a nitrile byproduct. Is this related to the Beckmann rearrangement, and how can I prevent it?
Answer: Yes, the formation of a nitrile is a well-documented competitive pathway known as the "abnormal" Beckmann rearrangement or Beckmann fragmentation.[2] This occurs when the migrating carbon is a tertiary carbon or bears a group that can stabilize a positive charge.
-
Mechanism of Fragmentation: Instead of the R-group migrating to the nitrogen, the C-C bond cleaves, leading to the formation of a stable carbocation and a nitrile. This is particularly prevalent for oximes of α-substituted cyclohexanones, which is the direct precursor for 3-substituted caprolactams.
Caption: Competing Normal vs. Abnormal Beckmann Pathways.
Actionable Solutions:
-
Use Milder Reagents: Fragmentation is often promoted by strong Brønsted acids. Switching to a Lewis acid or a reagent system that does not rely on strong protonation can suppress this pathway. For example, catalysis with cyanuric chloride or other mild Lewis acids has been shown to favor the desired amide formation.
-
Lower the Temperature: Fragmentation pathways often have a higher activation energy than the desired rearrangement. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve the ratio of amide to nitrile.
-
Solvent Choice: The choice of solvent can influence the stability of the carbocation intermediate. Less polar solvents may disfavor the fragmentation pathway. Consider switching from highly polar solvents to options like THF or dioxane.
-
Question 3: My chiral resolution of racemic 3-aminoazepan-2-one is inefficient, with low recovery of the desired (s)-enantiomer. How can I optimize this critical step?
Answer: Inefficient chiral resolution is typically due to an incomplete diastereomeric salt formation or sub-optimal crystallization kinetics. The goal is to create a significant solubility difference between the two diastereomeric salts.[3]
-
Causality—Choice of Resolving Agent: The interaction between your racemic amine and the chiral acid must be strong enough to form a stable salt and have a well-defined crystal lattice. Not all chiral acids will be effective for all amines.
-
Causality—Crystallization Conditions: Rapid crystallization, often caused by using too little solvent or cooling too quickly, can trap the undesired diastereomer in the crystal lattice, leading to low enantiomeric excess (e.e.).
Actionable Solutions:
-
Screen Chiral Resolving Agents: The most common and effective agents for resolving amines are chiral carboxylic acids. If one is not working, you must screen others.
-
(L)-(+)-Tartaric acid
-
(S)-(+)-Mandelic acid
-
(1R)-(-)-10-Camphorsulfonic acid
-
-
Optimize Solvent System: The solvent is critical. You need a system where one diastereomeric salt is sparingly soluble while the other remains in solution. Start with polar protic solvents like methanol, ethanol, or isopropanol. Sometimes, a mixture of solvents (e.g., methanol/water or ethanol/acetone) provides the necessary solubility differential.[4]
-
Control Crystallization Rate:
-
Dissolve the racemic amine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool to 0-4 °C. Avoid agitating the solution during cooling.
-
If no crystals form, add a seed crystal of the desired diastereomeric salt.
-
-
Iterative Process: Resolution is often an iterative process. The first crop of crystals may have a moderate e.e. A second recrystallization of this material from the same solvent system can significantly enhance the purity.
-
Frequently Asked Questions (FAQs)
Question 1: What are the primary synthetic routes to obtain the 3-aminoazepan-2-one core structure?
Answer: There are two main strategies to synthesize this lactam: the Beckmann rearrangement of a pre-functionalized cyclohexane, and the cyclization of a linear amino acid derivative.
-
Beckmann Rearrangement (Most Common): This route starts with cyclohexanone. The α-position is functionalized (e.g., via nitrosation or bromination followed by substitution) to introduce a nitrogen-containing group (often a protected amine or nitro group). This substituted cyclohexanone is converted to its oxime, which then undergoes an acid-catalyzed Beckmann rearrangement to yield the seven-membered lactam ring.[5] This method produces a racemic mixture that requires subsequent chiral resolution.
-
Cyclization of Lysine Derivatives: A more biomimetic approach involves using L-lysine as the chiral starting material. The ε-amino group is protected, and the α-amino group is diazotized to facilitate an intramolecular cyclization, forming the lactam ring.[6][7] This can be a more direct route to the enantiopure product but may involve more expensive starting materials and reagents.
-
Enzymatic Synthesis: Modern biocatalytic methods are emerging. These can involve using enzymes like transaminases for asymmetric amination of a keto-lactam precursor or racemases to perform a dynamic kinetic resolution, offering a potentially more efficient and greener route to the enantiopure product.[8][9]
Caption: Overview of primary synthetic routes.
Question 2: What is the detailed mechanism of the Beckmann Rearrangement for this synthesis?
Answer: The Beckmann rearrangement is a classic and powerful reaction for converting an oxime into an amide.[10] The key steps are as follows:
-
Activation of the Hydroxyl Group: The reaction is initiated by an acid catalyst (like H₂SO₄), which protonates the oxygen atom of the oxime's hydroxyl group. This converts the poor leaving group (-OH) into a very good leaving group (-OH₂⁺).
-
Concerted Rearrangement and Water Elimination: In a concerted step, the alkyl group that is anti-periplanar to the leaving group migrates from its carbon to the nitrogen atom. Simultaneously, the N-O bond breaks, and the water molecule is eliminated. This 1,2-shift results in the formation of a nitrilium ion intermediate.
-
Nucleophilic Attack by Water: A water molecule in the reaction medium acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.
-
Deprotonation and Tautomerization: The resulting intermediate is deprotonated, and then tautomerizes from its imidic acid form to the more stable amide final product, which in this case is the desired lactam.
Caption: Stepwise mechanism of the Beckmann Rearrangement.
Question 3: Are there any modern enzymatic or biocatalytic methods that can produce (s)-3-Aminoazepan-2-one directly, avoiding a classical resolution?
Answer: Yes, the field of biocatalysis offers powerful alternatives to classical synthesis, often providing superior enantioselectivity and milder reaction conditions. For (s)-3-Aminoazepan-2-one, two primary enzymatic strategies are being explored:
-
Dynamic Kinetic Resolution (DKR): This is a highly efficient process that combines the stereoselective hydrolysis of a racemic intermediate with in-situ racemization of the unreacted starting material. For example, a racemic precursor like N-acetyl-3-aminoazepan-2-one could be treated with a stereoselective amidase. The enzyme would only hydrolyze the (S)-enantiomer to the desired (s)-3-aminoazepan-2-one. Simultaneously, a racemase enzyme (such as an α-amino-ε-caprolactam racemase) continuously converts the leftover (R)-enantiomer back into the racemate, allowing for a theoretical yield of 100% of the desired (S)-product.[9]
-
Asymmetric Amination: Another approach is the direct, stereoselective amination of a prochiral precursor. This could involve using a transaminase (TA) enzyme. The synthesis would first produce 3-oxo-azepan-2-one. A transaminase, using an amine donor like isopropylamine or alanine, would then selectively add the amino group to form the (S)-enantiomer with high e.e.[11] This method builds the chiral center directly, avoiding a resolution step entirely.
These biocatalytic routes are highly attractive for industrial applications as they reduce waste, operate under environmentally benign aqueous conditions, and can provide exceptionally high enantiopurity.[8]
Appendix: Sample Experimental Protocol
Protocol: Chiral Resolution of (±)-3-Aminoazepan-2-one via Diastereomeric Salt Crystallization
Disclaimer: This protocol is a representative example. Researchers must adapt it based on their specific substrate and laboratory conditions. All work should be performed with appropriate personal protective equipment.
-
Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine racemic (±)-3-aminoazepan-2-one (10.0 g, 78.0 mmol) and methanol (100 mL). Heat the mixture to 50 °C with stirring until all solids dissolve.
-
Addition of Resolving Agent: In a separate beaker, dissolve (L)-(+)-tartaric acid (5.85 g, 39.0 mmol, 0.5 eq) in warm methanol (25 mL).
-
Salt Formation: Add the tartaric acid solution dropwise to the stirred solution of the racemic amine over 10 minutes. A precipitate should begin to form.
-
Controlled Crystallization: After the addition is complete, slowly cool the flask to room temperature over 2-3 hours without stirring. Then, place the flask in an ice bath (0-4 °C) for an additional 4 hours to maximize crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold methanol (2 x 10 mL). This solid is the enriched (S)-amine-(L)-tartrate salt.
-
Liberation of the Free Amine: Suspend the collected salt in a 2 M aqueous solution of sodium hydroxide (NaOH) (50 mL) and stir for 30 minutes at room temperature to break the salt and liberate the free amine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) (4 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the enriched (s)-3-aminoazepan-2-one.
-
Purity Analysis: Determine the yield and assess the enantiomeric excess (e.e.) using chiral HPLC or by measuring the optical rotation. If the e.e. is insufficient, repeat the crystallization process (steps 1-5) with the enriched material.
References
- CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. [Link]
-
Synthetic method for 3-aminoacetophenone. Eureka | Patsnap. [Link]
- US7399855B2 - Synthesis of caprolactam
- CN104610074A - Preparation method of 3-amino-1,2-propanediol.
-
New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]
- US3655748A - Synthesis of epsilon-aminocaproic acid from epsilon-caprolactam.
-
Synthesis and characterization of α-amino-ε-caprolactam (ACL). The Royal Society of Chemistry. [Link]
-
Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. (2022). PMC - NIH. [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
-
The optimization of the Beckmann rearrangement reaction conditionsa. ResearchGate. [Link]
- WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature. [Link]
-
Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing). [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. [Link]
- US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
- WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid.
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]
-
Optimization of the abnormal Beckmann rearrangement: application to steroid 17-oximes. (2007). PubMed. [Link]
-
Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2021). MDPI. [Link]
- Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). PubMed. [Link]
-
New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. (2002). NIH. [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Hans Journal of Chemical Engineering and Technology. [Link]
-
Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]
-
Exploring the Synthetic Challenges of Functionalized 2-iminopyrans. ResearchGate. [Link]
-
Beckmann Rearrangement. Organic Chemistry Portal. [Link]
-
Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. ResearchGate. [Link]
-
Beckmann Rearrangement. (2020). YouTube. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. (2011). PMC. [Link]
-
Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. ResearchGate. [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Optimization of the abnormal Beckmann rearrangement: application to steroid 17-oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study [mdpi.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beckmann Rearrangement [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of (S)-3-Aminoazepan-2-one
The following guide is designed as a specialized Technical Support Center resource. It prioritizes actionable, high-level troubleshooting over generic descriptions, assuming the user is already familiar with basic laboratory operations.
Compound ID: (S)-3-Aminoazepan-2-one (also: L-α-amino-ε-caprolactam; L-Lysine lactam) CAS: 21568-87-6 (Free Base) | 26081-07-2 (HCl Salt) Support Level: Tier 3 (Process Chemistry & R&D)
Core Purification Logic
The purification of (S)-3-Aminoazepan-2-one hinges on three Critical Quality Attributes (CQAs): Chemical Purity (removal of unreacted Lysine), Enantiomeric Purity (removal of the R-isomer), and Oligomer Control (prevention of Nylon-6 precursors).
The most robust purification strategy exploits the solubility differential between the zwitterionic starting material (L-Lysine) and the cyclized lactam product.
Quick Reference: Solubility Profile
| Solvent | (S)-3-Aminoazepan-2-one (Product) | L-Lysine (Impurity) | Action |
| Water | Soluble | Soluble | Avoid for separation |
| Methanol/Ethanol | Soluble | Insoluble | Primary Separation |
| Acetone/Hexane | Insoluble | Insoluble | Anti-solvent |
| DMSO | Soluble | Slightly Soluble | Not recommended (High BP) |
Troubleshooting Guides (Q&A Format)
Module A: Removing Unreacted L-Lysine
User Question: "My HPLC shows a significant peak for unreacted L-Lysine (5-10%). How do I remove this without running a column?"
Technical Insight: L-Lysine is a zwitterionic amino acid with high polarity. Upon cyclization to the lactam, the molecule loses its carboxylate functionality, significantly reducing its polarity. We exploit this by using the "Alcohol Switch." Lysine is virtually insoluble in lower alcohols, whereas the lactam is highly soluble.
Protocol: The "Alcohol Switch" Extraction
-
Evaporation: If your reaction mixture is aqueous, evaporate it to dryness under reduced pressure (keep T < 50°C to prevent racemization).
-
Resuspension: Add absolute Ethanol (EtOH) or Methanol (MeOH) to the crude solid. Use approximately 5-10 volumes of solvent relative to the solid mass.
-
Digestion: Stir vigorously at room temperature for 30–60 minutes. The lactam will dissolve; L-Lysine (and inorganic salts like NaCl) will remain suspended.
-
Filtration: Filter the suspension through a sintered glass funnel (P3 or P4 porosity).
-
Concentration: Evaporate the filtrate to obtain the crude lactam.
Critical Note: If the crude is an oil, it may contain residual water. Co-evaporate with toluene twice to remove azeotropic water before adding ethanol, otherwise, the lysine will remain partially soluble.
Module B: Improving Enantiomeric Excess (Optical Purity)
User Question: "My specific rotation is lower than the literature value (approx -28°). Have I racemized my product, and how do I fix it?"
Technical Insight: The α-proton of the lactam is acidic. Prolonged exposure to heat (>80°C) or strong bases can cause racemization (conversion of S to R). If your ee% is low (<95%), recrystallization of the Hydrochloride Salt is far more effective than treating the free base.
Protocol: HCl Salt Recrystallization
-
Salt Formation: Dissolve the crude free base in a minimum amount of Ethanol. Add 1.1 equivalents of HCl (using 1.25M HCl in EtOH or gas).
-
Precipitation: The HCl salt of (S)-3-Aminoazepan-2-one has a high melting point (>280°C dec) and crystallizes well.
-
Solvent System:
-
Solvent A: Methanol (Dissolves the salt).
-
Solvent B: Acetone or MTBE (Anti-solvent).[5]
-
-
Procedure:
-
Dissolve the salt in hot Methanol (approx 60°C).
-
Slowly add warm Acetone until persistent cloudiness appears.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter the white crystals. This process preferentially excludes the R-isomer and oligomers.
-
Module C: Color Bodies & Oligomers
User Question: "The product is yellow/brown and has a low-melting baseline drift. Is this polymerization?"
Technical Insight: Yes. The lactam ring is under strain and can open/polymerize to form linear oligomers (nylon-6 precursors), especially if "hot spots" occurred during synthesis. Oxidative degradation also causes yellowing.
Protocol: Activated Carbon Polishing
-
Dissolve the crude lactam in Methanol (10 volumes).
-
Add Activated Carbon (5-10% w/w relative to substrate).
-
Tip: Use a grade specific for decolorizing amines (e.g., Norit or Darco).
-
-
Stir at room temperature for 1 hour. Do not heat , as carbon can catalyze surface oxidation of amines at high temps.
-
Filter through a Celite pad to remove all carbon fines.
-
Evaporate to dryness.
Decision Logic & Workflows
Diagram 1: Purification Decision Tree
This logic flow guides you through the purification process based on the impurity profile.
Caption: Step-by-step logic flow for isolating high-purity (S)-3-Aminoazepan-2-one based on specific impurity markers.
Diagram 2: The "Alcohol Switch" Mechanism
Visualizing why the solvent choice is critical for Lysine removal.
Caption: The "Alcohol Switch" exploits the zwitterionic nature of Lysine to force precipitation, while the less polar Lactam remains in solution.
Specifications & Acceptance Criteria
When verifying your purified product, refer to these standard specifications.
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid (or clear oil if free base) | Visual |
| Purity (HPLC) | > 98.5% | C18 Column, Phosphate Buffer/MeOH |
| L-Lysine Content | < 0.5% | TLC or HILIC HPLC |
| Specific Rotation | -26° to -30° (c=1, Water/MeOH)* | Polarimetry (20°C, Na D-line) |
| Melting Point | 97–101°C (Free Base) / >280°C (HCl Salt) | Capillary Method |
*Note: Specific rotation can vary based on concentration and solvent. Always compare against a known pharmacopeial standard or certified reference material.
References
-
Synthesis and Properties of Caprolactam Derivatives. National Institutes of Health (PubChem). CAS 21568-87-6 Entry.[3] Available at: [Link]
- Purification of Amino Acid Lactams via Crystallization.Google Patents (US7399855B2). Synthesis of caprolactam from lysine.
-
Solubility of Amino Acids vs Lactams. Dora Agri-Tech. Water Solubility of 20 Common L-Amino Acids. Available at: [Link]
-
Racemization Mechanisms of Caprolactam. PubMed (NIH). Mechanism of alpha-amino-epsilon-caprolactam racemase reaction.[6] Available at: [Link]
Sources
- 1. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (S)-3-AMINO-HEXAHYDRO-2-AZEPINONE | 21568-87-6 [chemicalbook.com]
- 4. 26081-07-2 | (S)-3-Aminoazepan-2-one hydrochloride - Moldb [moldb.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Chiral Lactam Synthesis
Welcome to the Technical Support Center for Chiral Lactam Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields in their asymmetric lactam synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to diagnose and resolve common issues effectively. This resource is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.
Section 1: Diagnosing the Root Cause of Low Yield
Low yield in a chemical synthesis can be a frustrating issue, often stemming from a variety of factors. The first step in troubleshooting is to systematically evaluate each component and parameter of your reaction.
Initial Troubleshooting Workflow
Before diving into specific reaction types, it's beneficial to have a general framework for diagnosing the problem. The following flowchart illustrates a logical progression for troubleshooting low yield.
Caption: A logical workflow for troubleshooting low yields in chiral lactam synthesis.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into common problem areas: the catalyst system, reagents and substrates, reaction conditions, and post-reaction workup.
The Catalyst System: The Heart of Asymmetric Synthesis
The chiral catalyst is paramount for achieving both high yield and high enantioselectivity. Problems with the catalyst are a frequent cause of reaction failure.
Q1: My reaction shows little to no conversion of starting materials. How can I determine if the catalyst is the issue?
A1: Catalyst inactivity is a primary suspect when the reaction fails to initiate. Here’s how to investigate:
-
Catalyst Source and Purity: The quality of your catalyst is non-negotiable. Impurities in a commercial catalyst or ligand can act as poisons. If you synthesized the catalyst or ligand in-house, ensure it has been fully characterized and purified. Even minor variations between batches can affect performance.[1]
-
Handling of Air- and Moisture-Sensitive Catalysts: Many catalysts used in asymmetric synthesis are sensitive to air and moisture. Improper handling can lead to decomposition and a complete loss of activity.
-
Best Practices: Always handle such catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2] Ensure all glassware is rigorously dried and solvents are properly degassed and dried.
-
-
Catalyst Activation: Some catalysts require an activation step. For instance, some copper(II) precursors need to be reduced in situ to the active copper(I) species.[3] Review the literature for your specific catalyst system to ensure you are following the correct activation procedure.
-
Catalyst Deactivation: A reaction that starts but then stalls is a classic sign of catalyst deactivation.[1][2] This can be caused by impurities in the substrates or solvents, or by thermal degradation of the catalyst at elevated temperatures.[2][4]
Q2: My reaction is sluggish and the yield is low. Could the catalyst loading be the problem?
A2: Yes, the catalyst loading is a critical parameter. While it might seem intuitive to increase the catalyst concentration to improve a sluggish reaction, this can sometimes be counterproductive. In some systems, higher catalyst loadings can lead to the formation of less selective or even inactive catalyst aggregates or dimers.[1] It is always advisable to screen a range of catalyst loadings to find the optimal concentration for your specific reaction.
Reagents and Substrates: The Building Blocks of Your Synthesis
The quality and nature of your starting materials can significantly impact the reaction outcome.
Q3: I'm performing a Staudinger reaction, and my yields are inconsistent. Could my imine or ketene be the problem?
A3: Absolutely. The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is highly sensitive to the quality and structure of both components.
-
Imine Quality and Isomerization: The stereochemistry of the Staudinger reaction is strongly linked to the nature of the imine.[5][6] The reaction proceeds through a two-step mechanism involving a zwitterionic intermediate.[7][8] The stability and reactivity of this intermediate, and thus the final yield and stereoselectivity, are influenced by the electronic properties of the imine substituents.[9] Ensure your imine is pure and dry. The presence of residual aldehyde and amine from the imine synthesis can lead to side reactions.
-
Ketene Generation and Stability: Ketenes are often unstable and are typically generated in situ from acid chlorides using a tertiary amine base.[10] This in-situ generation can introduce complications. The amine base can sometimes catalyze the reaction non-selectively, leading to a racemic product and lower yield of the desired enantiomer.[11] Additionally, the ammonium salts formed as byproducts can interfere with the reaction.[11]
Q4: I am attempting a copper-catalyzed Kinugasa reaction and observing low yields. What are the common pitfalls with the substrates?
A4: The Kinugasa reaction, a copper-catalyzed cycloaddition of a terminal alkyne and a nitrone, is a powerful method for β-lactam synthesis.[12] However, its success is dependent on several factors related to the substrates and reagents.
-
Alkyne Homocoupling (Glaser Coupling): A common side reaction is the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen. Performing the reaction under strictly anaerobic conditions can help to minimize this.
-
Nitrones from Aldimines: To date, the Kinugasa reaction has been most successful with aldimine-derived nitrones.[13] The nature of the substituents on both the alkyne and the nitrone can influence the reaction efficiency.
-
Revised Mechanistic Understanding: Recent studies have shown the Kinugasa reaction mechanism to be more complex than initially thought, involving a cascade of (3+2) cycloaddition, (3+2) cycloreversion, and finally (2+2) cycloaddition.[14] This revised understanding highlights the delicate balance of reactive intermediates and can explain the formation of various byproducts. An optimized protocol based on this mechanistic insight could dramatically improve yields.[14]
Reaction Conditions: The Environment for Success
The solvent, temperature, and concentration are critical parameters that must be carefully optimized.
Q5: I've noticed a significant drop in enantioselectivity when I try to run my reaction at a higher concentration to improve the yield. Why is this happening?
A5: This is a common observation. While increasing the concentration can sometimes lead to a higher reaction rate and yield, it can have a detrimental effect on enantioselectivity. For example, in some catalytic asymmetric syntheses of β-lactams, running the reaction at high dilution was found to be crucial for achieving high enantiomeric excess (ee), even though it resulted in a more modest yield.[11] Conversely, running the reaction with minimal solvent increased the yield but completely destroyed the enantioselectivity.[11] This can be due to a change in the aggregation state of the catalyst or a shift in the rate-determining step of the catalytic cycle.
Q6: My reaction is giving a low yield, and I suspect side reactions are the cause. How do solvent and temperature play a role?
A6: Solvent and temperature are powerful tools for controlling not only the reaction rate but also the selectivity.
-
Solvent Effects: The choice of solvent can influence the solubility of reagents and catalysts, the stability of intermediates, and the overall reaction pathway. For instance, in a particular asymmetric β-lactam synthesis, switching from toluene to THF at -78 °C significantly improved the enantioselectivity from 0% to 70% ee.[11] It is essential to screen a variety of solvents to find the optimal one for your system.
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature.[1] Lowering the reaction temperature can sometimes suppress side reactions and improve enantioselectivity. However, this may also decrease the reaction rate, so a balance must be found. Conversely, some reactions require elevated temperatures to overcome activation barriers, but this can risk thermal decomposition of the catalyst or product.
Table 1: Effect of Reaction Parameters on a Catalytic Asymmetric β-Lactam Synthesis
| Entry | Solvent | Concentration (Imine) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 1.0 M | -78 | 20 | 0 |
| 2 | THF | 1.0 M | -78 | 35 | 70 |
| 3 | Minimal Solvent | ~Neat | -78 | 92 | 0 |
| 4 | THF | 0.1 M | -78 | 36 | 99 |
Data adapted from a representative catalytic asymmetric synthesis of a β-lactam.[11]
Post-Reaction Workup and Purification: Securing Your Product
Even a successful reaction can result in a low final yield if the product is lost or degraded during isolation and purification.
Q7: My crude reaction mixture shows a good conversion to the desired product by NMR, but my isolated yield after chromatography is very low. What could be happening?
A7: This points to issues with your workup or purification procedure.
-
Product Instability: β-lactams can be sensitive to acidic or basic conditions, and the four-membered ring can be prone to hydrolysis.[12] Ensure your workup procedure is as neutral as possible. Consider if your product is sensitive to silica gel during column chromatography. A quick filtration through a pad of silica or celite, or switching to a different stationary phase like alumina, might be beneficial.
-
Purification Technique: The choice of purification method is critical. While techniques like HPLC and SFC are powerful for separating enantiomers and closely related impurities, they can be associated with sample loss.[15] Optimizing your purification method, for example by using focused gradients or changing column selectivity in preparative chromatography, can improve recovery.[16] Crystallization is another powerful technique for purification that can, in some cases, also lead to enantiomeric enrichment.[17]
Section 3: Experimental Protocols for Troubleshooting
Here are some detailed protocols for key troubleshooting experiments.
Protocol 1: Small-Scale Catalyst System Screening
Objective: To quickly assess the impact of different chiral ligands, catalysts, or additives on the reaction outcome.
-
Setup: In an array of small reaction vials (e.g., 1 mL glass vials with stir bars) inside a glovebox, add the appropriate substrate(s) and solvent.
-
Catalyst/Ligand Addition: To each vial, add a different chiral ligand or catalyst from a stock solution. Ensure the molar ratio of substrate to catalyst is consistent across all vials.
-
Reaction Initiation: Add the final reagent to initiate the reaction. Seal the vials and place them in a temperature-controlled reaction block.
-
Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each vial for analysis by TLC or LC-MS to assess conversion.
-
Analysis: Once the reaction is complete, quench all reactions simultaneously. Analyze the crude reaction mixtures by chiral HPLC or SFC to determine the yield and enantiomeric excess.
Protocol 2: Verifying Reagent and Solvent Purity
Objective: To rule out impurities in reagents and solvents as the cause of low yield.
-
Solvent Purification: Use a solvent purification system (e.g., passing through activated alumina columns) or freshly distill solvents from an appropriate drying agent under an inert atmosphere.
-
Substrate Purification: Recrystallize solid substrates. Purify liquid substrates by distillation or column chromatography. Ensure the purified substrates are thoroughly dried and stored under an inert atmosphere.
-
Control Reaction: Run the reaction with the newly purified reagents and solvents alongside a reaction using the previously used materials.
-
Comparison: Compare the yield and enantioselectivity of the two reactions. A significant improvement in the reaction with purified materials indicates that impurities were the likely cause of the initial low yield.
Section 4: Advanced Troubleshooting: Catalyst Deactivation
If you suspect catalyst deactivation, a more in-depth investigation is required.
Caption: A workflow for troubleshooting suspected catalyst deactivation.
Catalyst deactivation can occur through several mechanisms, including poisoning, thermal decomposition, or the formation of inactive species.[4][18] Identifying the root cause is key to mitigating the problem. If simple purification of reagents doesn't solve the issue, consider the following:
-
Poisoning: Impurities containing sulfur or certain nitrogen heterocycles can irreversibly bind to metal catalysts.[1][2] If your substrates contain such functional groups, you may need to use a higher catalyst loading or a more robust catalyst.
-
Product Inhibition: In some cases, the reaction product can act as an inhibitor for the catalyst.[4] This can be diagnosed by observing a decrease in the reaction rate as the product concentration increases.
-
Ligand Dissociation: The chiral ligand can dissociate from the metal center, leading to the formation of a less active or achiral catalyst. This can sometimes be influenced by the solvent or temperature.
By systematically working through these troubleshooting guides and protocols, you will be well-equipped to identify the root cause of low yields in your chiral lactam synthesis and develop a robust and high-yielding process.
References
-
Al-Aabed, Y., Sierra, M. A., de la Cruz, P., Cossío, F. P., & Banik, B. K. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Advances, 11(63), 39937-39947. [Link]
-
Cossío, F. P., de la Cruz, P., Sierra, M. A., & Al-Aabed, Y. (2021). (A) General reaction paths for the Staudinger reactions between ketenes 1a,b and imines 2a,b,c to yield cis - and trans-β-lactams 3aa,bb,bc. ResearchGate. Retrieved from [Link]
-
Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(10), 796-826. [Link]
-
List, B., & Bolshan, Y. (2020). Synthesis of chiral lactams by asymmetric nitrogen insertion. Science, 370(6520), 1080-1084. [Link]
-
Ojima, I., & Akiyama, T. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1387229. [Link]
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2009). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]
-
Sui, J., Wang, N., Wang, J., & Gong, J. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(20), 7036-7076. [Link]
-
Cossío, F. P., Arrieta, A., & Lecea, B. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research, 41(8), 925–936. [Link]
-
de la Fuente, V., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Molecules, 23(10), 2469. [Link]
-
RotaChrom. (2024). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
-
List, B., & Bolshan, Y. (2020). Synthesis of chiral lactams by asymmetric nitrogen insertion. RSC Publishing. [Link]
-
Glorius, F., & Andersson, P. G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(20), 12459-12601. [Link]
-
Lectka, T. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Domingo, L. R., & Aurell, M. J. (2016). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. RSC Advances, 6(10), 8147-8156. [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Enantioselective synthesis. Retrieved from [Link]
-
Page, M. I. (2001). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Journal of the Brazilian Chemical Society, 12(4), 423-436. [Link]
-
Santoro, S., & Himo, F. (2021). Mechanism of the Kinugasa Reaction Revisited. ResearchGate. Retrieved from [Link]
-
Gahm, K. H., et al. (2008). Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 854-862. [Link]
-
Malig, T. C., Yu, D., & Hein, J. E. (2018). A Revised Mechanism for the Kinugasa Reaction. Journal of the American Chemical Society, 140(28), 8899–8906. [Link]
-
Blackmond, D. G., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(2), 1475-1484. [Link]
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]
-
Maestro, A., et al. (2022). ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2017). Optimization of reaction conditions for the catalytic asymmetric 1,2-addition/lactonization tandem reaction of methyl 2-formylbenzoatea. ResearchGate. Retrieved from [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Retrieved from [Link]
-
Byrne, A. (2021). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. APC Ltd. Retrieved from [Link]
-
Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Mini reviews in medicinal chemistry, 10(7), 639–652. [Link]
-
de Arriba, L. F., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(19), 3959-3982. [Link]
-
CORMETECH. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
PapersFlow. (n.d.). Kinugasa Reaction for β-Lactam Synthesis Research Guide. Retrieved from [Link]
-
Basak, A., & Ghosh, S. (2022). The Kinugasa Reaction. Organic Reactions. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staudinger Synthesis [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organicreactions.org [organicreactions.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 16. waters.com [waters.com]
- 17. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 18. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Guide: Enhancing Stereoselectivity in 3-Aminoazepan-2-one Synthesis
Introduction
The 3-aminoazepan-2-one scaffold (also known as
Achieving high stereoselectivity at the C3 position is notoriously difficult due to the lability of the
Module 1: The "Gold Standard" – Ring-Closing Metathesis (RCM)
Recommended for: High-value, small-to-medium scale synthesis requiring >98% ee.
This route relies on establishing the stereocenter on an acyclic precursor before cyclization. The key challenge is preserving this integrity during the metal-catalyzed closure.
Troubleshooting Guide
Q1: I am observing significant racemization during the synthesis of the diene precursor (allylglycine derivative). How do I prevent this? A: Racemization typically occurs during the introduction of the allyl groups if strong bases are used.
-
Root Cause: Deprotonation of the
-carbon of the amino acid Schiff base or ester. -
Solution: Switch to phase-transfer catalysis (PTC) conditions using mild bases (e.g., solid KOH/K₂CO₃) and a chiral catalyst (e.g., Maruoka catalyst or cinchona alkaloid derivatives) at low temperatures (-20°C to 0°C). Alternatively, start from the "Chiral Pool" using commercially available enantiopure allylglycine, ensuring that subsequent protection steps (e.g., Boc/Fmoc protection) are performed under neutral or slightly acidic conditions to avoid base-mediated epimerization.
Q2: The RCM reaction yields the dimer instead of the 7-membered lactam. How do I favor the intramolecular pathway? A: This is a concentration-dependent equilibrium.
-
Root Cause: Intermolecular metathesis (ADMET) is kinetically favored at high concentrations.
-
Solution: Operate under high-dilution conditions (0.001 M to 0.005 M).
-
Protocol Adjustment: Do not add the substrate all at once. Use a syringe pump to slowly add the diene precursor to the catalyst solution over 4–6 hours. This keeps the instantaneous concentration of the unreacted alkene low, favoring the unimolecular ring-closing pathway.
Q3: Which catalyst is optimal for forming the 7-membered nitrogen heterocycle? A: While Grubbs I is cheaper, it is often deactivated by the basic nitrogen lone pair or the amide carbonyl.
-
Recommendation: Use Grubbs II or Hoveyda-Grubbs II . These N-heterocyclic carbene (NHC) ligands are more robust and less susceptible to coordination inhibition by the lactam nitrogen.
-
Lewis Acid Additive: If conversion is stalled, add a Lewis acid like Ti(OiPr)₄. This coordinates to the amide carbonyl oxygen, preventing it from chelating the Ruthenium center, thereby "unlocking" the catalyst.
Representative Protocol: RCM Route
-
Precursor:
-Boc-allylglycine allyl ester (derived from L-allylglycine). -
Solvent: Degassed Dichloromethane (DCM).
-
Catalyst: Grubbs 2nd Generation (2–5 mol%).
-
Procedure:
-
Dissolve catalyst in DCM (bring to reflux).
-
Add substrate solution dropwise over 4 hours.
-
Stir for an additional 12 hours.
-
Quenching: Add DMSO (50 eq relative to catalyst) or activated charcoal to sequester Ru species.
-
-
Hydrogenation: The resulting unsaturated lactam is hydrogenated (H₂, Pd/C, MeOH) to yield the saturated 3-aminoazepan-2-one. Note: Hydrogenation typically proceeds with retention of configuration.
Module 2: The Rearrangement Route (Schmidt/Beckmann)
Recommended for: Large-scale production where cost is a driver and lower ee is acceptable or resolvable.
This method involves the ring expansion of 2-substituted cyclohexanones. The major hurdle is regioselectivity (migration of the correct carbon).
Troubleshooting Guide
Q4: In the Schmidt reaction of 2-aminocyclohexanone, I am getting a mixture of the 3-amino and 7-amino lactam isomers. How do I control the migration? A: The migration is dictated by the anti-periplanar rule relative to the leaving group (N₂⁺).
-
Mechanism: In the azidohydrin intermediate, the group trans to the diazonium group migrates.
-
Control Strategy: Steric bulk directs the formation of the intermediate. However, for 2-substituted ketones, electronic factors often dominate, leading to migration of the more substituted carbon (forming the 7-substituted lactam, which is often undesired if you want the 3-amino product).
-
Solution: Use TfOH (Triflic acid) instead of H₂SO₄. Recent literature suggests that strong Lewis acids or specific Brønsted acids can alter the conformational equilibrium of the azidohydrin, favoring the migration of the less substituted carbon to yield the 3-amino isomer.
Q5: Can I perform an asymmetric Schmidt reaction on a prochiral ketone? A: Yes, but it requires a chiral hydroxyalkyl azide.
-
Technique: React the symmetric cyclohexanone with a chiral hydroxyalkyl azide (e.g., derived from norephedrine). This forms a chiral iminium ether intermediate.[2] Upon base-induced rearrangement, the stereochemistry of the azide auxiliary dictates the stereochemistry of the ring expansion.
Module 3: Enzymatic Resolution (The "Cleanup")
Recommended for: Recovering high ee from racemic mixtures obtained via rearrangement or non-selective alkylation.
Troubleshooting Guide
Q6: Which enzyme is best for resolving the racemic 3-aminoazepan-2-one? A: Lipases are the most robust class for this transformation.
-
Enzyme: Lipase PS (from Burkholderia cepacia) or CAL-B (Candida antarctica Lipase B) .
-
Reaction Type: Enantioselective
-acylation (in organic solvent) or hydrolysis of an -acyl precursor (in buffer). -
Optimization: For
-acylation of the free amine, use an irreversible acyl donor like vinyl acetate or trifluoroethyl butanoate in MTBE or DIPE. This drives the equilibrium forward.
Q7: Can I achieve 100% yield instead of the theoretical 50% limit of kinetic resolution? A: Yes, by implementing a Dynamic Kinetic Resolution (DKR) .
-
Strategy: Couple the lipase resolution with a racemase enzyme (e.g.,
-amino-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -caprolactam racemase). The racemase continuously interconverts the unreacted (R)-enantiomer back to the (S)-enantiomer (or vice versa), while the lipase selectively acetylates only one. This allows for >50% yield of the desired enantiomer.
Visualizing the Workflows
Figure 1: Comparative Synthetic Pathways
This diagram illustrates the logical flow and critical decision points for the RCM vs. Schmidt pathways.
Caption: Figure 1. Dual synthetic workflows. Pathway A (Green) maintains stereochemistry from the precursor. Pathway B (Red) creates the skeleton first, requiring downstream resolution (Yellow).
Summary Data Comparison
| Feature | Ring-Closing Metathesis (RCM) | Schmidt Rearrangement | Enzymatic Resolution |
| Stereocontrol Source | Chiral Starting Material (Pool) | None (Racemic) or Chiral Auxiliary | Enzyme Specificity |
| Typical ee | >98% | 0% (Racemic) -> 50% (post-res) | >99% (after resolution) |
| Yield | 60–80% | 40–60% (Regioselectivity issues) | <50% (Kinetic), >80% (Dynamic) |
| Key Challenge | Catalyst cost, Dilution requirements | Regiocontrol, Safety (Azides) | Finding matching enzyme |
| Scalability | Low to Medium (g to kg) | High (kg to ton) | High (kg to ton) |
References
-
Stereoselective Synthesis via RCM
-
Schmidt Reaction & Regioselectivity
- Aube, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society, 113(23), 8965-8966.
-
(Contextual grounding for Schmidt mechanism)
-
Enzymatic Resolution
-
Kochetkov, K. A., et al. (2024).[4] Enzymatic kinetic resolution of β-amino acid derivatives. ResearchGate.
-
-
General Lactam Synthesis
- Angelucci, L., et al. (1993). Synthesis and amnesia-reversal activity of a series of 7- and 5-membered 3-acylamino lactams. Journal of Medicinal Chemistry, 36(11), 1511-1519.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Asymmetric Schmidt reaction of hydroxyalkyl azides with ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of functionalized cyclic amino acid derivatives via a [2,3]-Stevens rearrangement and ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Solvent Effects on the Cyclization of Lysine
Subject: Optimization of -Amino- -Caprolactam (ACL) Synthesis
Document ID: TS-LYS-CYC-04 Department: Process Chemistry & Application Support
Introduction
This guide addresses the intramolecular aminolysis (cyclization) of L-Lysine to form
The transformation is governed by a delicate balance between solvation energy , dielectric constants , and thermodynamic equilibrium . This guide provides actionable troubleshooting for researchers encountering low yields, racemization, or oligomerization.
Part 1: The Mechanistic Landscape
The Challenge: Zwitterions & Entropy
Lysine exists primarily as a zwitterion in neutral media. For cyclization to occur, the
-
Electrostatics: High-dielectric solvents (like water) stabilize the zwitterion, raising the activation energy required to reach the neutral, reactive transition state.
-
Competition: The intermolecular reaction (polymerization to poly-lysine) competes with the intramolecular reaction (cyclization).
Visualizing the Pathway
The following diagram illustrates the reaction divergence based on solvent conditions.
Figure 1: Mechanistic divergence of lysine. Alcohols destabilize the ground-state zwitterion, promoting the reactive neutral species, while dilution favors the intramolecular pathway.
Part 2: Solvent Selection Matrix
The choice of solvent dictates the reaction temperature (kinetics) and the equilibrium position (thermodynamics).
| Solvent Class | Examples | Suitability | Mechanism & Notes |
| High-Boiling Alcohols | 1-Hexanol, 1-Pentanol | Optimal | High Temp + Water Removal. Allows reflux >130°C. Forms azeotropes with water, driving the equilibrium toward the lactam (Le Chatelier’s principle). |
| Short-Chain Alcohols | Methanol, Ethanol | Poor | Solubility vs. Rate. Good solubility for Lysine, but boiling points are too low for rapid thermal cyclization. Requires pressurized reactors. |
| Diols | 1,2-Propanediol (PG) | Good | Solubility Balance. Better solubility for Lysine than hexanol; high boiling point allows thermal conversion. Harder to remove water.[3] |
| Water | Subcritical | Variable | Green but Risky. Requires near-critical temperatures (approx. 300°C). High risk of hydrolysis and racemization. |
| Aprotic Polar | DMSO, DMF | Moderate | Kinetic Acceleration. Accelerates nucleophilic attack (naked anion effect) but difficult to remove high-boiling solvents during workup. |
Part 3: Troubleshooting Guide (Q&A)
Scenario A: "I have low conversion and the starting material remains."
Diagnosis: The reaction is likely equilibrium-limited by water. Technical Insight: The formation of the lactam releases one molecule of water. In solvents like ethanol or water itself, the presence of water pushes the equilibrium back toward the open-chain lysine (hydrolysis). Corrective Protocol:
-
Switch Solvent: Move to 1-Hexanol or 1-Pentanol .
-
Azeotropic Distillation: Use a Dean-Stark trap. As the reaction refluxes (approx. 157°C for hexanol), water co-distills with the solvent. Removing water physically drives the reaction to completion [1].
-
Temperature: Ensure the internal temperature exceeds 140°C. Thermal cyclization has a high activation energy.
Scenario B: "My product is racemizing (L-Lysine DL-Lactam)."
Diagnosis: Proton exchange at the
-
Remove Strong Base: Avoid using NaOH or KOH if enantiopurity is critical. Thermal cyclization in neutral alcohols is slower but preserves chirality better [2].
-
Limit Water: Water at high temperatures acts as a hydrolytic agent that can facilitate proton exchange.
-
Reduce Time: Switch to a higher boiling solvent to shorten reaction time. Prolonged exposure to heat increases racemization probability.
Scenario C: "I am seeing insoluble gums/precipitates (Oligomers)."
Diagnosis: Intermolecular polymerization is competing with cyclization.
Technical Insight: Reaction kinetics follow different orders. Polymerization is bimolecular (Rate
-
Pseudo-High Dilution: Do not dump all lysine in at once. Add lysine slowly to refluxing solvent, or ensure the total concentration remains below 0.5 M.
-
Solvent Choice: Long-chain alcohols (Hexanol) are poorer solvents for the zwitterionic polymer than for the lactam. This often keeps the monomer in solution while precipitating oligomers, or simply favors the intramolecular reaction due to solvation shell effects.
Part 4: Validated Experimental Protocol
Method: Thermal Cyclization in 1-Hexanol with Azeotropic Water Removal. Reference Standard: Adapted from USP/Patent Literature [1, 3].
-
Setup: 500 mL Round Bottom Flask equipped with a magnetic stir bar, Dean-Stark trap , and reflux condenser.
-
Charge: Add L-Lysine HCl (18.26 g, 0.1 mol) and NaOH (4.0 g, 0.1 mol) to 1-Hexanol (200 mL).
-
Note: The NaOH is strictly to neutralize the HCl salt to generate the free amine. If starting with free base Lysine, omit NaOH.
-
-
Phase 1 (Dissolution): Heat to 80°C. Lysine is sparingly soluble; a slurry is normal.
-
Phase 2 (Reaction): Ramp temperature to reflux (~160°C bath temp).
-
Observation: Water will begin to collect in the trap.
-
Duration: Reflux for 8-12 hours until water evolution ceases.
-
-
Workup:
-
Cool to room temperature.
-
Filter off any insoluble salts (NaCl) or oligomers.
-
Evaporate Hexanol under reduced pressure.
-
Recrystallize the residue from Acetone/Ethanol to obtain
-amino- -caprolactam.
-
Troubleshooting Logic Flow
Figure 2: Decision tree for troubleshooting common lysine cyclization failures.
References
-
Yang, J. (2007).[2] Convenient synthesis of caprolactam from lysine: Alternative of current benzene-based caprolactam production. Michigan State University.[2] Link
-
Liu, K., et al. (2022).[4] Catalytic Production of Functional Monomers from Lysine and Their Application in High-Valued Polymers. ResearchGate. Link
-
Frost, J. W., et al. (2005). Synthesis of caprolactam from lysine. U.S. Patent 7,399,855. Link
-
Bhandari, D., et al. (2014). Synthesis and characterization of α-amino-ε-caprolactam (ACL). RSC Advances. Link
Sources
Technical Support Center: Managing Temperature Control in Large-Scale Synthesis
Welcome to the Technical Support Center for large-scale synthesis temperature control. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of thermal management in scaled-up chemical reactions. Here, you will find practical, in-depth guidance presented in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding temperature control in large-scale synthesis, providing foundational knowledge for effective thermal management.
Q1: Why is temperature control so critical when scaling up a chemical synthesis?
A1: Temperature is a fundamental parameter in chemical reactions. It dictates reaction rates, influences product selectivity and yield, and affects impurity profiles.[1] During scale-up, the volume of the reaction mixture increases exponentially, while the heat transfer surface area only increases linearly. This disparity makes it significantly more challenging to dissipate or apply heat effectively, increasing the risk of thermal runaway for exothermic reactions or incomplete conversion for endothermic ones.[2] Precise temperature control is therefore essential for ensuring reaction safety, product quality, and process reproducibility.[3]
Q2: What are the primary mechanisms of heat transfer in a chemical reactor?
A2: There are three primary mechanisms of heat transfer at play within a chemical reactor:
-
Conduction: The transfer of heat through solid materials, such as the reactor walls.[4][5]
-
Convection: The transfer of heat between a surface and a moving fluid, which can be either natural (driven by buoyancy) or forced (mechanically induced).[4][5][6]
-
Radiation: The transfer of heat via electromagnetic waves, which can occur even in a vacuum.[4][5]
In most reactor systems, these mechanisms operate in concert to achieve the desired temperature.[4][7]
Q3: What is a thermal runaway, and what are the common causes?
A3: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[8] It begins when the heat generated by the reaction exceeds the rate of heat removal.[8] This surplus heat increases the reaction temperature, which in turn accelerates the reaction rate, leading to a dangerous, self-sustaining cycle of escalating temperature and pressure.[8][9]
Common causes include:
-
Inadequate cooling capacity.[10]
-
Failure of a cooling system or utility.
-
Incorrect reagent charging or stoichiometry.
-
Contamination that catalyzes a secondary, more exothermic reaction.
Q4: How does reactor design influence temperature control?
A4: Reactor design is a critical factor in effective temperature management. Key design aspects include:
-
Material of Construction: The thermal conductivity of the reactor material affects the rate of heat transfer.
-
Heat Transfer Area: A larger surface-area-to-volume ratio facilitates more efficient heat exchange.
-
Jacket and Coil Design: The design of the reactor jacket and internal coils determines the efficiency of heat transfer fluid circulation.[10]
-
Agitation System: The type of agitator and its speed are crucial for ensuring uniform temperature distribution and preventing hot spots.[10]
The overall design and selection of a reactor depend on numerous factors, including reaction kinetics and the enthalpy of the reaction.[12]
Q5: What are the key considerations when selecting a heat transfer fluid?
A5: The choice of heat transfer fluid is critical for achieving efficient and stable temperature control. Key considerations include:
-
Operating Temperature Range: The fluid must be stable and have suitable physical properties across the entire intended temperature range of the process.[13]
-
Thermal Stability: The fluid should resist thermal degradation at high temperatures to ensure a long service life and prevent fouling of heat transfer surfaces.[13]
-
Heat Capacity and Thermal Conductivity: These properties determine the fluid's ability to carry and transfer heat.[13]
-
Viscosity: The fluid's viscosity affects pumping energy requirements and heat transfer efficiency.
-
Safety and Environmental Impact: The fluid should have low toxicity, low flammability, and be environmentally benign.
Synthetic heat transfer fluids, such as those based on propylene glycol or ethylene glycol, are often chosen for their superior heat transfer efficiency and thermal stability.[13]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guidance for specific issues that may arise during large-scale synthesis.
Issue 1: Inability to Reach or Maintain Target Temperature
Symptoms:
-
The reactor temperature consistently lags behind the setpoint.
-
The heating or cooling system is running at maximum capacity without achieving the desired temperature.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inadequate Heat Transfer Fluid Flow | 1. Verify Pump Operation: Check if the circulation pump is running and operating at the correct speed. 2. Inspect for Blockages: Examine the heat transfer fluid lines and valves for any obstructions. |
| Fouling of Heat Transfer Surfaces | 1. Monitor Heat Transfer Coefficient: A gradual decrease in the heat transfer coefficient over time can indicate fouling. 2. Clean the Reactor: If fouling is suspected, the reactor jacket and coils should be cleaned according to the manufacturer's recommendations. |
| Incorrect Heat Transfer Fluid | 1. Review Fluid Specifications: Ensure the selected heat transfer fluid is appropriate for the operating temperature range and has the required thermal properties.[13] |
| Utility Supply Issues | 1. Check Utility Temperature and Pressure: Verify that the heating or cooling utility (e.g., steam, chilled water) is being supplied at the correct temperature and pressure. |
Issue 2: Temperature Overshoot or Undershoot
Symptoms:
-
The reactor temperature exceeds the setpoint during heating ramps.
-
The reactor temperature drops below the setpoint during cooling ramps.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Poorly Tuned PID Controller | 1. Retune the Controller: The Proportional-Integral-Derivative (PID) controller parameters may need to be adjusted to better match the thermal dynamics of the system. |
| Inadequate Mixing | 1. Optimize Agitation: Ensure the agitator speed is sufficient to provide good mixing and heat distribution without introducing excessive shear.[10] |
| Sensor Lag | 1. Check Sensor Placement: The temperature sensor should be positioned to provide a representative reading of the bulk reaction temperature. 2. Verify Sensor Response Time: Ensure the sensor has a fast enough response time to detect temperature changes promptly. |
Issue 3: Runaway Reaction
Symptoms:
-
A rapid, uncontrolled increase in reactor temperature and pressure.
-
Venting from the pressure relief device.
Immediate Actions:
-
Initiate Emergency Cooling: If available, activate any emergency cooling systems.
-
Stop Reagent Feed: Immediately halt the addition of any reactants.
-
Quench the Reaction: If a quenching agent is part of the safety protocol, introduce it to the reactor to stop the reaction.[9]
-
Evacuate the Area: Follow established emergency procedures for personnel safety.
Prevention & Mitigation:
| Preventative Measure | Implementation Details |
| Thorough Process Hazard Analysis (PHA) | Conduct a comprehensive PHA to identify potential runaway reaction scenarios and establish appropriate safeguards. |
| Redundant Cooling Systems | Install backup cooling systems to ensure heat removal capacity is maintained in the event of a primary system failure.[14] |
| Pressure Relief System | Ensure the reactor is equipped with a properly sized and maintained pressure relief device.[10] |
| Automated Safety Interlocks | Implement automated systems that can stop reagent addition or activate emergency cooling based on critical process parameters.[10] |
Workflow for Troubleshooting Temperature Deviations
Caption: A decision-making workflow for troubleshooting temperature deviations.
Section 3: Protocols and Best Practices
This section provides detailed protocols for essential procedures related to temperature control and outlines best practices for maintaining a robust and reliable system.
Protocol 1: Temperature Sensor Calibration
Objective: To ensure the accuracy of temperature measurements by calibrating the reactor's temperature sensor against a certified reference standard.
Materials:
-
Certified reference thermometer (traceable to national standards)
-
Dry-block calibrator or a constant temperature bath[15]
-
Calibration logbook
Procedure:
-
Preparation: Isolate and safely remove the temperature sensor from the reactor.
-
Setup: Place the sensor and the reference thermometer into the dry-block calibrator or temperature bath.
-
Stabilization: Allow the temperature in the calibrator to stabilize at the first calibration point (e.g., the lower end of the operating range).
-
Measurement: Record the readings from both the sensor under test and the reference thermometer.[16]
-
Repeat: Repeat steps 3 and 4 for several points across the sensor's operating range.
-
Analysis: Compare the sensor readings to the reference readings. If the deviation is outside the acceptable tolerance, the sensor may need adjustment or replacement.[16]
-
Documentation: Record all calibration data, including the date, technician, equipment used, and results, in the calibration logbook.[17]
Protocol 2: Determining the Overall Heat Transfer Coefficient (U)
Objective: To experimentally determine the overall heat transfer coefficient of the reactor system, which is a key parameter for assessing heat transfer performance.
Procedure:
-
Fill the Reactor: Fill the reactor with a known volume of a well-characterized solvent (e.g., water).
-
Establish Steady State: Circulate the heat transfer fluid through the jacket at a constant temperature and flow rate.
-
Monitor Temperatures: Record the inlet and outlet temperatures of the heat transfer fluid and the bulk temperature of the solvent in the reactor once a steady state is reached.
-
Calculate Heat Duty (Q): Calculate the rate of heat transfer using the formula: Q = ṁ * Cp * (T_in - T_out), where ṁ is the mass flow rate of the heat transfer fluid, and Cp is its specific heat capacity.
-
Calculate Log Mean Temperature Difference (LMTD): Calculate the LMTD between the heat transfer fluid and the solvent.
-
Calculate U: Determine the overall heat transfer coefficient using the formula: U = Q / (A * LMTD), where A is the heat transfer area.
Best Practices for Temperature Control
-
Regular Maintenance: Implement a regular maintenance schedule for all components of the temperature control system, including pumps, valves, and heat exchangers.
-
Process Analytical Technology (PAT): Utilize PAT tools for real-time monitoring of critical process parameters, including temperature, to gain a deeper understanding of the reaction and enable proactive control.[18][19]
-
Operator Training: Ensure all personnel are thoroughly trained on the operation of the temperature control system and emergency procedures.
-
Management of Change (MOC): Implement a robust MOC process for any changes to the process, equipment, or operating parameters that could impact temperature control.
-
Cryogenic Reactions: For reactions requiring very low temperatures, specialized cryogenic systems and procedures are necessary to ensure safe and effective cooling.[20][21][22]
Logical Relationship of Key Parameters in Heat Transfer
Caption: The relationship between key parameters governing the rate of heat transfer.
References
- Challenges & Solutions in Industrial Temperature Management. (2025, March 27). Vertex AI Search.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Farabi University.
- What Is Thermal Runaway? Common Causes and How to Prevent It. (2023, August 2). Emtez.
- Large‐Scale Synthesis. ResearchGate.
- Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them. Laboratory Temperature Control.
- Reaction Control. (2022, May 5). Visual Encyclopedia of Chemical Engineering Equipment.
- Temperature Control in the Chemical Industry. JULABO GmbH.
- Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya.
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
- Reactor Design and Its Impact on Performance and Products. (2022, April 16). ResearchGate.
- How to calibrate a temperature sensor: a step-by-step guide. Fuji Electric France.
- Choosing a heat transfer fluid. Global Heat Transfer.
- On the Use of Temperature Measurements as a Process Analytical Technology (PAT) for the Monitoring of a Pharmaceutical Freeze-Drying Process. (2023, March 7). PubMed.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz.
- Expert for Cryogenics in the Pharmaceutical Industry. Sawant Process Solutions.
- Temperature Sensor Calibration: All You Need to Know. (2022, January 14). ELPRO.
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022, January 26). MDPI.
- Design and Application of Joule Heating Processes for Decarbonized Chemical and Advanced Material Synthesis. ACS Publications.
- Temperature Control and Efficiency in Chemical Processing. (2025, February 10). Fluorotherm™.
- On the Use of Temperature Measurements as a Process Analytical Technology (PAT) for the Monitoring of a Pharmaceutical Freeze-Drying Process. (2023, March 7). MDPI.
- Mechanisms of heat transfer. Intro to Chemical Engineering Class Notes - Fiveable.
- Cryogenics in the pharmaceutical industry: drug design and bioavailability improvement. (2023, March 10). Air Products.
- Reaction Engineering for Environmentally Benign Processes Reactor Selection Strategy. M.P. Dudukovic.
- Thermal runaway. Wikipedia.
- Process Analytical Technology (PAT). Eurotherm.
- Thermal Runaway. Mitsubishi Electric | Critical Power Solutions.
- Reactor design and selection for effective continuous manufacturing of pharmaceuticals. (2021, May 18). PMC.
- MODULE II MECHANISM OF HEAT TRANSFER BY CONDUCTION , CONVECTION, RADIATION AND EVAPORATION. NPTEL.
- 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. (2025, March 17). Forberg Smith.
- Calibration of Temperature Sensors: A New Approach. (2021, September 15). YouTube.
- Data requirements for reactor selection. Process Intensification Network.
- Temperature Based Process Characterization of Pharmaceutical Freeze-Thaw Operations. Frontiers in Bioengineering and Biotechnology.
- Reactor Performance and Design Concept in Additively Manufactured Milli-Scale Reactors. (2019, June 25). ResearchGate.
- How to calibrate temperature sensors. (2019, August 27). Beamex blog.
- What happens during thermal runaway and how can you stop it? (2022, December 14). YouTube.
- (PDF) On the Use of Temperature Measurements as a Process Analytical Technology (PAT) for the Monitoring of a Pharmaceutical Freeze-Drying Process. (2023, March 3). ResearchGate.
- Heat Transfer — Introduction to Chemical and Biological Engineering. University of Colorado Boulder.
- REACTOR SYSTEMS SELECTION, SIZING AND TROUBLESHOOTING, Kolmetz Handbook of Process Equipment Design. (2020, March 26). ResearchGate.
- Trends and Challenges in Multistep Continuous Flow Synthesis. (2026, February 3). JACS Au.
- What is thermal runaway in lithium-ion batteries. Gasmet Technologies.
- Different Effects of Varying Cryogenic Temperatures on Different Properties of a Biocompatible Mg-10Se Alloy. (2026, February 5). MDPI.
- Real-Time Monitoring & Control in Biopharmaceuticals. Sigma-Aldrich.
- Reactor Design-General Principles. Elsevier.
- Importance of Calibration in Temperature Measuring Devices. Heatcon Sensors.
- On the Design of a Reactor for High Temperature Heat Storage by Means of Reversible Chemical Reactions. (2011, November 17). Diva-portal.org.
- Temperature Control in the Chemical Industry. Lab Unlimited.
- How to calculate heat transfer in continuous flow applications. (2021, September 24). Stoli Chem.
Sources
- 1. lneya.com [lneya.com]
- 2. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]
- 3. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 4. farabi.university [farabi.university]
- 5. fiveable.me [fiveable.me]
- 6. gptcadoor.org [gptcadoor.org]
- 7. Heat Transfer — Introduction to Chemical and Biological Engineering [engr.colostate.edu]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 10. amarequip.com [amarequip.com]
- 11. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 12. Reactor design and selection for effective continuous manufacturing of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heat transfer fluids | Heat transfer fluids comparison [globalhtf.com]
- 14. Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them [laboratorytemperaturecontrol.co.uk]
- 15. blog.beamex.com [blog.beamex.com]
- 16. elpro.com [elpro.com]
- 17. How to calibrate a temperature sensor: a step-by-step guide | Fuji Electric [fujielectric.fr]
- 18. On the Use of Temperature Measurements as a Process Analytical Technology (PAT) for the Monitoring of a Pharmaceutical Freeze-Drying Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. On the Use of Temperature Measurements as a Process Analytical Technology (PAT) for the Monitoring of a Pharmaceutical Freeze-Drying Process [mdpi.com]
- 20. sawantsolutions.com [sawantsolutions.com]
- 21. iifiir.org [iifiir.org]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Analytical Purity Determination of (s)-3-Aminoazepan-2-one
Introduction: The Analytical Imperative for (s)-3-Aminoazepan-2-one
(s)-3-Aminoazepan-2-one, a chiral cyclic amino acid derivative, serves as a critical chiral building block in the synthesis of various pharmacologically active molecules. Its stereospecific architecture makes it a valuable intermediate, but also places stringent demands on its purity. For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of this starting material is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
Impurities, whether they are process-related (by-products, unreacted starting materials), degradation products, or the unwanted (R)-enantiomer, can have significant and often unpredictable pharmacological and toxicological effects. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of the impurity profile of any drug substance.[1][2][3] This guide provides an in-depth comparison of the principal analytical methodologies for the comprehensive purity assessment of (s)-3-Aminoazepan-2-one, grounded in field-proven insights and established validation principles.
The Analytical Toolbox: A Multi-Modal Approach
No single analytical method can fully characterize the purity of (s)-3-Aminoazepan-2-one. A robust analytical strategy relies on an orthogonal approach, where different techniques are employed to assess distinct purity attributes. The primary methods fall into two categories: chromatographic and spectroscopic, with a specialized focus on chiral separations.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separating the analyte from its impurities.
-
Chiral Separation Methods: Chiral HPLC is the gold standard for quantifying the enantiomeric purity.
-
Spectroscopic Methods: Mass Spectrometry (MS), often coupled with chromatography, is indispensable for the identification and structural elucidation of unknown impurities.
The logical workflow for a complete purity assessment is visualized below.
Caption: A logical workflow for the complete purity analysis of a chiral drug substance.
High-Performance Liquid Chromatography (HPLC): The Core of Purity Analysis
HPLC is the most powerful and versatile technique for assessing the purity of non-volatile compounds like (s)-3-Aminoazepan-2-one.[4] We will explore two distinct HPLC applications: Reverse-Phase for chemical purity and Chiral HPLC for enantiomeric purity.
Reverse-Phase HPLC (RP-HPLC) for Chemical Purity and Assay
Expertise & Causality: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Polar molecules, like our analyte, have less affinity for the stationary phase and elute earlier, while non-polar impurities are retained longer. This principle allows for the effective separation of process-related impurities which often differ in polarity from the parent molecule. Coupling with a Mass Spectrometer (MS) is crucial for meeting ICH Q3A/B guidelines, which require the identification of impurities above a certain threshold (typically ≥0.10%).[2][5]
Experimental Protocol: RP-HPLC-UV/MS
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, diode array detector (DAD), and a coupled single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm (chosen because the lactam amide bond has a UV absorbance around this wavelength).
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-500.
-
Sample Preparation: Accurately weigh ~10 mg of (s)-3-Aminoazepan-2-one and dissolve in 10 mL of Mobile Phase A to make a 1 mg/mL solution.
Trustworthiness through Validation: This method must be validated according to ICH Q2(R2) guidelines to be considered trustworthy.[1][6] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose & Significance |
| Specificity | Analyte peak is pure and well-resolved from impurities (Peak Purity > 990). | Ensures that the detector signal corresponds only to the analyte, preventing overestimation of purity. |
| Linearity | R² > 0.999 over the concentration range. | Confirms a direct relationship between concentration and detector response, essential for accurate quantification. |
| Accuracy | 80.0% - 120.0% recovery for impurity spiking. | Demonstrates how close the measured value is to the true value. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections. | Measures the consistency of results under the same operating conditions over a short interval. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Typically ~0.05% for impurity methods. | Defines the lowest concentration that can be reliably quantified, crucial for controlling trace impurities.[7] |
| Robustness | No significant change in results with small variations in method parameters. | Shows the method's reliability during normal usage (e.g., slight changes in pH, temperature). |
Chiral HPLC for Enantiomeric Purity
Expertise & Causality: Determining the enantiomeric excess (e.e.) is non-negotiable for a chiral compound. The most direct and accurate method is Chiral HPLC. This technique uses a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are exceptionally effective for a broad range of chiral compounds, including amino acid derivatives.[8][9]
While derivatization with a chiral agent to form diastereomers is an older alternative, it is less favored.[7][10] This indirect approach introduces an extra chemical reaction step, which can be incomplete, non-stereospecific, or introduce its own impurities, complicating the analysis.
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with an isocratic pump, autosampler, column thermostat, and UV detector.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1, v/v/v). Rationale: The non-polar mobile phase promotes interaction with the chiral stationary phase. The small amount of acid is often needed to protonate the amine, ensuring consistent peak shape.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: 210 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.
Trustworthiness through Validation: The validation of a chiral method focuses on its ability to resolve and quantify the undesired enantiomer at low levels.
| Validation Parameter | Acceptance Criteria | Purpose & Significance |
| Specificity | Baseline resolution (Rs > 1.5) between the two enantiomer peaks. | Guarantees that the quantification of one enantiomer is not affected by the other. |
| LOQ for (R)-enantiomer | S/N ≥ 10. Must be at or below the specification limit (e.g., 0.15%). | Crucial for ensuring the method is sensitive enough to control the enantiomeric impurity at the required level. |
| Linearity of (R)-enantiomer | R² > 0.995 from LOQ to 1.0% of the nominal concentration. | Ensures accurate quantification of the enantiomeric impurity across its expected range. |
| Accuracy | 80.0% - 120.0% recovery of the (R)-enantiomer spiked into the (S)-enantiomer. | Confirms the method's ability to accurately measure the amount of the undesired enantiomer present. |
Gas Chromatography (GC) for Volatile Impurities
Expertise & Causality: GC is the premier technique for analyzing volatile and semi-volatile compounds.[11][12] For (s)-3-Aminoazepan-2-one, its primary role is not for assay or non-volatile impurity profiling due to the molecule's high boiling point and potential for thermal degradation in the GC inlet. Instead, its strength lies in the analysis of residual solvents, which are process-related impurities governed by ICH Q3C guidelines.[1] Headspace sampling (HS) is the preferred injection technique, as it introduces only the volatile components from the sample matrix onto the GC column, protecting it from non-volatile material and improving sensitivity for solvents.
Experimental Protocol: Headspace GC-FID for Residual Solvents
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow at 2.0 mL/min.[13]
-
Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C (FID).
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide). Seal and crimp the vial.
Method Selection Guide: Choosing the Right Tool
The choice of analytical method is dictated by the specific question being asked. The following decision tree provides a logical guide for selecting the appropriate technique.
Caption: A guide to selecting the appropriate analytical method based on the purity attribute of interest.
Conclusion and Recommendations
A comprehensive and scientifically sound assessment of (s)-3-Aminoazepan-2-one purity is achievable through the strategic deployment of multiple, validated analytical methods. No single technique is sufficient.
-
For Chemical Purity and Assay: A validated, gradient RP-HPLC method with UV and MS detection is the recommended primary technique. It offers the resolution needed to separate process impurities and the detection capabilities required for both quantification (UV) and identification (MS), in line with regulatory expectations.
-
For Enantiomeric Purity: A validated, isocratic Chiral HPLC method using a polysaccharide-based CSP is the definitive choice. It provides direct, accurate, and reliable quantification of the unwanted (R)-enantiomer, which is a critical quality attribute.
-
For Residual Solvents: A validated Headspace GC-FID method is the industry standard and the most appropriate technique for quantifying volatile organic impurities as mandated by ICH Q3C.
By integrating the data from these orthogonal methods, researchers and drug developers can build a complete and trustworthy purity profile for (s)-3-Aminoazepan-2-one, ensuring its quality and suitability for use in pharmaceutical development.
References
- Title: HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Source: Google Patents (CN105675783A).
-
Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Source: National Institutes of Health (NIH). URL: [Link]
- Title: Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Source: Google Patents (CN105758970A).
-
Title: Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. Source: PubMed. URL: [Link]
-
Title: Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Source: Agilent. URL: [Link]
-
Title: Analytical method validation: A brief review. Source: ResearchGate. URL: [Link]
-
Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Gas Chromatography (GC) for Purity & Identity. Source: CUP Contract Labs. URL: [Link]
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Source: YAKHAK HOEJI (Journal of Pharmaceutical Society of Korea). URL: [Link]
-
Title: Quality Guidelines. Source: International Council for Harmonisation (ICH). URL: [Link]
-
Title: 3-AMINOAZEPAN-2-ONE, (3R)-. Source: Global Substance Registration System (GSRS). URL: [Link]
-
Title: ICH Q3B(R2) Impurities in New Drug Products. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Source: National Institutes of Health (NIH). URL: [Link]
-
Title: Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Source: PubMed. URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs. Source: LCGC International. URL: [Link]
-
Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Source: Pharma Beginners. URL: [Link]
-
Title: Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Source: MDPI. URL: [Link]
-
Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Source: European Medicines Agency (EMA). URL: [Link]
-
Title: 3-AMINOAZEPAN-2-ONE, (3RS)-. Source: Global Substance Registration System (GSRS). URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. URL: [Link]
-
Title: Spectrophotometric determination of some β-lactam antibiotics in their binary mixtures using the method of partial least squares. Source: ResearchGate. URL: [Link]
-
Title: CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Source: Agilent. URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Source: IVT Network. URL: [Link]
-
Title: Enantioseparation of aromatic amino acids and amino acid esters by capillary electrophoresis with crown ether and prediction of enantiomer migration orders... Source: PubMed. URL: [Link]
-
Title: Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. Source: ResearchGate. URL: [Link]
-
Title: Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Source: ResearchGate. URL: [Link]
-
Title: Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Source: OMICS International. URL: [Link]
-
Title: ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Source: IKEV. URL: [Link]
-
Title: Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. Source: Organomation. URL: [Link]
-
Title: Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives... Source: ResearchGate. URL: [Link]
-
Title: Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Source: Oxford Academic. URL: [Link]
-
Title: guidance for the validation of pharmaceutical quality control analytical methods. Source: TGA. URL: [Link]
-
Title: 2H-Azepin-2-one, 3-aminohexahydro-. Source: PubChem. URL: [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ikev.org [ikev.org]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yakhak.org [yakhak.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cup-contract-labs.com [cup-contract-labs.com]
- 12. omicsonline.org [omicsonline.org]
- 13. organomation.com [organomation.com]
A Comparative Guide to Chiral HPLC Analysis of (s)-3-Aminoazepan-2-one
In the landscape of pharmaceutical development, the stereochemical purity of drug candidates and their intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. (s)-3-Aminoazepan-2-one, a cyclic amino acid derivative and a key chiral building block, is no exception. Ensuring its enantiomeric purity is paramount. This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective determination of (s)-3-Aminoazepan-2-one, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
The Imperative of Chiral Separation
The biological activity of chiral molecules is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, elicit toxic side effects.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the stereoisomeric composition of new drug substances.[1] Chiral HPLC stands as the most versatile and widely employed technique for the precise quantification of enantiomeric purity.[2]
The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and efficient approach in chiral HPLC.[1][3] This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention and, thus, separation.[1][4]
Selecting the Optimal Chiral Stationary Phase (CSP)
The choice of the appropriate CSP is the most critical step in developing a successful chiral separation method.[2] For a molecule like (s)-3-Aminoazepan-2-one, which possesses a secondary amine and a lactam functionality, several types of CSPs could be effective. Based on extensive experience with similar structures, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose or amylose, are renowned for their broad applicability in chiral separations.[4][5] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[4] For the analysis of lactams and cyclic amino compounds, these phases have demonstrated excellent performance.[5]
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, are particularly well-suited for the separation of polar and ionic compounds, including underivatized amino acids.[6][7] Their complex structure offers a multitude of stereoselective interaction sites, including peptide linkages, carbohydrate moieties, and ionizable groups, which can interact with the amine and lactam groups of (s)-3-Aminoazepan-2-one.[6]
The following table provides a comparative overview of these two CSP classes for the analysis of (s)-3-Aminoazepan-2-one:
| Feature | Polysaccharide-Based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC® T) |
| Primary Interaction Mechanisms | Hydrogen bonding, dipole-dipole interactions, π-π interactions, steric hindrance. | Complex formation, hydrogen bonding, ionic interactions, inclusion in macrocyclic cavity. |
| Typical Mobile Phases | Normal Phase (Hexane/Alcohol), Polar Organic Mode (Acetonitrile/Alcohol). | Reversed-Phase (Aqueous buffers/Organic modifier), Polar Organic Mode, Polar Ionic Mode. |
| Advantages for (s)-3-Aminoazepan-2-one | High success rate for a wide range of chiral compounds, robust and versatile. | Excellent for polar and ionizable analytes, can often separate underivatized amino compounds. |
| Potential Challenges | May require derivatization for certain polar analytes to improve solubility in normal phase. | Equilibration times can be longer, and mobile phase pH can significantly impact selectivity.[8] |
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a robust starting point for the chiral HPLC analysis of (s)-3-Aminoazepan-2-one. Method optimization will likely be necessary to achieve the desired resolution and run time.
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic 3-Aminoazepan-2-one at a concentration of 1 mg/mL in the mobile phase.
-
Sample Solution: Prepare a solution of (s)-3-Aminoazepan-2-one at a concentration of 1 mg/mL in the mobile phase.
-
Spiked Sample: To confirm the elution order and the ability to detect the undesired enantiomer, spike the (s)-3-Aminoazepan-2-one sample solution with a small amount of the racemic standard (e.g., to achieve a 1% concentration of the (r)-enantiomer).
Recommended HPLC Conditions
| Parameter | Recommended Condition | Rationale and Optimization Considerations |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP | Polysaccharide-based columns are a good first choice due to their broad applicability for cyclic amines and lactams.[5] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A normal phase mobile phase is often successful for polysaccharide CSPs. The alcohol percentage can be adjusted to optimize retention and resolution. Diethylamine is a common additive to improve the peak shape of basic analytes.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Lower flow rates can sometimes improve resolution.[8] |
| Temperature | 25 °C | Temperature can influence selectivity; lower temperatures often increase resolution but may also increase analysis time.[8] |
| Detection | UV at 210 nm | As (s)-3-Aminoazepan-2-one lacks a strong chromophore, detection at a low UV wavelength is necessary. |
| Injection Volume | 10 µL | This can be adjusted based on the sample concentration and detector sensitivity. |
Visualizing the Workflow and Method Development Logic
To ensure a systematic and logical approach to method development and analysis, the following workflows are presented in Graphviz DOT language.
Caption: Experimental workflow for the chiral HPLC analysis of (s)-3-Aminoazepan-2-one.
Caption: Logical flow for chiral HPLC method development and optimization.
Trustworthiness and Self-Validation
A robust analytical method must be self-validating. The protocol described herein incorporates this principle through the use of a racemic standard and a spiked sample.
-
Racemic Standard: Injection of the racemic mixture confirms that the chromatographic system is capable of separating the two enantiomers and establishes their respective retention times.
-
Spiked Sample: By spiking the sample of the pure (s)-enantiomer with a small amount of the racemate, one can definitively identify the peak corresponding to the undesired (r)-enantiomer and verify the method's ability to quantify it at low levels.
Method validation should be performed in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and the limit of quantification (LOQ).[10]
Conclusion
While a specific, published method for the chiral HPLC analysis of (s)-3-Aminoazepan-2-one may not be readily available, a robust and reliable method can be developed by leveraging established principles of chiral chromatography and drawing comparisons from structurally similar molecules. A polysaccharide-based CSP under normal phase conditions represents a strong starting point. Through systematic method development, guided by the principles of scientific integrity and logical optimization, a highly effective and validated method for ensuring the enantiomeric purity of this critical chiral intermediate can be achieved.
References
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Retrieved from [Link]
-
Chiral HPLC Separations - Phenomenex. Retrieved from [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). Retrieved from [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Retrieved from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Retrieved from [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC. (2024, May 9). Retrieved from [Link]
-
[Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed. Retrieved from [Link]
-
Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques - PubMed. (2013, June 28). Retrieved from [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchGate. Retrieved from [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications. (2022, March 18). Retrieved from [Link]
-
Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. Retrieved from [Link]
-
Method development strategy and applications update for CHIROBIOTIC chiral stationary phases | Request PDF - ResearchGate. Retrieved from [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. Retrieved from [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. Retrieved from [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - Taylor & Francis. Retrieved from [Link]
-
Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. Retrieved from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. (2016, September 6). Retrieved from [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (s)-3-Aminoazepan-2-one
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail; it is a critical quality attribute that dictates pharmacological activity and safety. (s)-3-Aminoazepan-2-one, a valuable chiral building block in medicinal chemistry, is no exception. Ensuring its enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of (s)-3-Aminoazepan-2-one, offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the most suitable method for your needs.
The Imperative of Enantiopurity in Drug Development
The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the stereochemical characterization of chiral drugs. Therefore, robust and reliable analytical methods for determining enantiomeric excess are indispensable throughout the drug development pipeline, from early-stage discovery to quality control in manufacturing.
A Comparative Overview of Analytical Methodologies
The determination of enantiomeric excess for a chiral amine like (s)-3-Aminoazepan-2-one can be approached through several powerful analytical techniques. The choice of method often depends on factors such as the required accuracy and precision, sample throughput needs, availability of instrumentation, and the stage of drug development. Here, we will dissect and compare three principal methodologies:
-
Chiral High-Performance Liquid Chromatography (HPLC): The workhorse of the pharmaceutical industry for enantiomeric separations.
-
Supercritical Fluid Chromatography (SFC): A greener and often faster alternative to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile tool that can be employed with chiral solvating agents or after derivatization.
Below is a summary of the key performance characteristics of each technique, which we will explore in greater detail.
| Feature | Chiral HPLC | Chiral SFC | NMR with Chiral Auxiliaries |
| Principle | Differential interaction with a chiral stationary phase. | Differential partitioning in a supercritical fluid mobile phase with a chiral stationary phase. | Formation of diastereomeric complexes with distinct NMR signals. |
| Resolution | High | High to Very High | Moderate to High |
| Analysis Time | 5-30 minutes | 1-10 minutes | 5-15 minutes per sample |
| Sample Req. | Micrograms | Micrograms | Milligrams |
| Development | Can be time-consuming | Generally faster than HPLC | Relatively fast |
| Quantitation | Excellent | Excellent | Good to Excellent |
| Destructive? | Yes | Yes | No (for CSAs) |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for the separation and quantification of enantiomers.[1] The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2]
The Causality Behind the Separation: The Three-Point Interaction Model
The separation of enantiomers on a CSP is often explained by the "three-point interaction model".[2][3] For effective chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the CSP. These interactions can be a combination of hydrogen bonds, dipole-dipole interactions, steric hindrance, and π-π stacking. The differing spatial arrangement of the functional groups in each enantiomer results in one enantiomer having a stronger overall interaction with the CSP, and thus a longer retention time.
Experimental Protocol: Chiral HPLC of 3-Aminoazepan-2-one
This protocol is a robust starting point for the method development for (s)-3-Aminoazepan-2-one, based on established methods for similar chiral amines and amino lactams.[4][5][6]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column such as a Chiralpak series column (e.g., Chiralpak IA, IB, or IC) is a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) may be needed to improve peak shape and resolution.
-
(s)-3-Aminoazepan-2-one reference standard and a racemic mixture of 3-Aminoazepan-2-one.
Step-by-Step Methodology:
-
Column Selection: Begin with a versatile polysaccharide-based CSP. These are known for their broad applicability in separating a wide range of chiral compounds.
-
Mobile Phase Screening:
-
Start with a mobile phase composition of 80:20 (v/v) n-hexane:isopropanol.
-
Inject the racemic standard to assess the separation.
-
If no separation is observed, systematically vary the ratio of hexane to isopropanol (e.g., 90:10, 70:30).
-
If peak shape is poor, add a small amount (0.1%) of an amine modifier like diethylamine for a basic compound or trifluoroacetic acid for an acidic compound. For 3-Aminoazepan-2-one, diethylamine is a logical first choice.
-
-
Optimization:
-
Adjust the flow rate (typically 0.5-1.5 mL/min) to optimize the balance between analysis time and resolution.
-
Vary the column temperature (e.g., 25-40 °C) to see its effect on selectivity. Lower temperatures often improve resolution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the (s)-3-Aminoazepan-2-one sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Calculation of Enantiomeric Excess:
-
Inject the prepared sample.
-
Identify the peaks corresponding to the (s) and (r) enantiomers by comparing the chromatogram to that of the reference standard.
-
Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
-
-
Self-Validating System:
For a robust and trustworthy method, validation according to ICH guidelines is crucial.[7] This involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][8]
Caption: Chiral HPLC workflow for ee determination.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful technique for chiral separations, often outperforming HPLC in terms of speed and efficiency.[9] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.
Why SFC is Often Faster and "Greener"
Supercritical CO₂ has low viscosity and high diffusivity, which allows for faster flow rates without a significant loss in resolution, leading to shorter analysis times.[10] Additionally, the use of CO₂ significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly and cost-effective technique.[9]
Experimental Protocol: Chiral SFC of 3-Aminoazepan-2-one
The method development for SFC is often more rapid than for HPLC. Polysaccharide-based CSPs are also highly effective in SFC.[11][12]
Instrumentation and Materials:
-
Supercritical Fluid Chromatography (SFC) system with a UV or photodiode array (PDA) detector.
-
Chiral Stationary Phase: Similar to HPLC, polysaccharide-based columns are a primary choice.
-
Mobile Phase: Supercritical CO₂ and a polar organic modifier (e.g., methanol, ethanol, or isopropanol). Additives similar to those in HPLC may be required.
Step-by-Step Methodology:
-
Column and Modifier Screening:
-
Select a set of polysaccharide-based CSPs.
-
Screen different organic modifiers (methanol is a common starting point) at a constant concentration (e.g., 20%).
-
-
Additive Screening:
-
For basic analytes like 3-Aminoazepan-2-one, basic additives such as diethylamine or isopropylamine are often beneficial. Screen these at a low concentration (e.g., 0.1-0.5%).
-
-
Optimization:
-
Vary the percentage of the organic modifier to fine-tune the retention and resolution.
-
Optimize the back pressure and temperature. Higher back pressure can improve peak shape, while temperature can influence selectivity.
-
-
Sample Preparation and Analysis:
-
Sample preparation is similar to HPLC, dissolving the sample in the modifier or a suitable solvent.
-
The calculation of enantiomeric excess is identical to the HPLC method, based on the integrated peak areas.
-
Caption: SFC offers speed and sustainability advantages over HPLC.
NMR Spectroscopy for Enantiomeric Excess Determination
NMR spectroscopy offers a distinct advantage in that it can be a non-destructive technique.[13] Enantiomers have identical NMR spectra in an achiral environment. To differentiate them, a chiral environment must be created in the NMR tube. This is achieved in two primary ways:
-
Using Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, forming transient, non-covalent diastereomeric complexes with the enantiomers. These complexes have slightly different chemical shifts, allowing for the resolution of signals for each enantiomer.[1][14][15]
-
Using Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral reagent to form stable, covalent diastereomeric products. These diastereomers have distinct NMR spectra.[16][17]
A. NMR with Chiral Solvating Agents (CSAs)
This method is often rapid and straightforward as it doesn't require a chemical reaction and subsequent purification.
Experimental Protocol: CSA-NMR for 3-Aminoazepan-2-one
Instrumentation and Materials:
-
NMR Spectrometer (300 MHz or higher).
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Chiral Solvating Agent: For an amine, a chiral acid such as (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or a derivative can be effective.[18]
-
Sample of (s)-3-Aminoazepan-2-one.
Step-by-Step Methodology:
-
Solvent and CSA Selection:
-
Dissolve a small amount (5-10 mg) of the 3-Aminoazepan-2-one sample in a deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chosen CSA to the NMR tube.
-
-
Analysis:
-
Acquire another ¹H NMR spectrum.
-
Look for splitting of a well-resolved proton signal in the 3-Aminoazepan-2-one spectrum. The proton at the chiral center (C3) is a prime candidate.
-
Integrate the signals corresponding to the two diastereomeric complexes.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
-
B. NMR with Chiral Derivatizing Agents (CDAs) - The Mosher's Amide Method
Derivatization with a CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), is a classic and highly reliable method.[16][17] The reaction of the amine group of 3-Aminoazepan-2-one with (R)- and (S)-Mosher's acid chloride will form two diastereomeric amides.
Experimental Protocol: Mosher's Amide Analysis
Instrumentation and Materials:
-
NMR Spectrometer.
-
Standard laboratory glassware for reaction.
-
(R)- and (S)-Mosher's acid chloride.
-
A mild base (e.g., pyridine or triethylamine).
-
Anhydrous solvent (e.g., CH₂Cl₂ or CDCl₃).
-
Sample of (s)-3-Aminoazepan-2-one.
Step-by-Step Methodology:
-
Derivatization:
-
In two separate vials, dissolve a few milligrams of the 3-Aminoazepan-2-one sample in the anhydrous solvent.
-
Add a slight excess of the mild base.
-
To one vial, add a slight excess of (R)-Mosher's acid chloride. To the other, add (S)-Mosher's acid chloride.
-
Allow the reactions to proceed to completion (often monitored by TLC).
-
-
Work-up (if necessary):
-
A simple aqueous work-up may be performed to remove excess reagents, followed by drying of the organic layer.
-
-
NMR Analysis:
-
Acquire ¹H or ¹⁹F NMR spectra of the resulting diastereomeric amides. ¹⁹F NMR is often advantageous due to its simplicity and the large chemical shift dispersion.
-
Compare the spectra of the two diastereomers. The signals for the protons (or fluorine atoms) in the two diastereomers will have different chemical shifts.
-
-
Calculation of Enantiomeric Excess:
-
Integrate a well-resolved pair of signals in the spectrum of one of the derivatized samples.
-
Calculate the ee using the integral values, as described previously.
-
Caption: NMR-based ee determination workflows.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate method for determining the enantiomeric excess of (s)-3-Aminoazepan-2-one is a strategic decision that should be guided by the specific requirements of the analysis.
-
For routine quality control and high-throughput screening, the speed and efficiency of Chiral SFC make it an increasingly attractive option.
-
For robust, validated release testing in a regulated environment, the well-established and highly reliable Chiral HPLC remains the gold standard.
-
For rapid, non-destructive analysis, particularly in a research and development setting where sample is precious, NMR with a chiral solvating agent is an excellent choice.
-
For unambiguous confirmation of enantiomeric excess and absolute configuration, derivatization with a chiral agent like Mosher's acid followed by NMR analysis provides a high degree of certainty.
By understanding the principles, advantages, and practical considerations of each of these techniques, researchers and drug development professionals can confidently select and implement the optimal method to ensure the stereochemical integrity of (s)-3-Aminoazepan-2-one, thereby contributing to the development of safer and more effective medicines.
References
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]
-
Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Open Research Online. [Link]
-
Getting Started with Chiral Method Development. Regis Technologies. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral α‐Amino Acid‐Based NMR Solvating Agents. ResearchGate. [Link]
-
Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. Inquiries Journal. [Link]
-
Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. PMC. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]
-
Chiral sensing: novel chiral solvating agents for nondiastereomeric determination of enantiomeric excess. MANA - NIMS. [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]
-
Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. The Royal Society of Chemistry. [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. [Link]
-
Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Semantic Scholar. [Link]
Sources
- 1. Research results 06ï½Research Center for Materials Nanoarchitectonics [nims.go.jp]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. oro.open.ac.uk [oro.open.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
(S)-3-Aminoazepan-2-one: A Comparative Synthetic Guide
Topic: Comparative Guide to Synthetic Routes for (S)-3-Aminoazepan-2-one Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary
(S)-3-Aminoazepan-2-one (also known as L-
The synthesis of this 7-membered lactam presents two primary challenges:
-
Entropic Disfavor: Forming a 7-membered ring is kinetically slower and thermodynamically less favorable than 5- or 6-membered analogs due to transannular strain.
-
Stereochemical Integrity: The
-proton is acidic ( in DMSO, lower in amides), making the chiral center prone to racemization under the thermal or basic conditions required for cyclization.
This guide objectively compares three distinct synthetic strategies:
-
Route A (Chiral Pool): Cyclization of L-Lysine (Direct but prone to racemization).
-
Route B (Industrial Standard): Modified Schmidt Rearrangement coupled with Dynamic Kinetic Resolution (DKR).
-
Route C (Academic/Modular): Ring-Closing Metathesis (RCM) of acyclic dienes.
Comparative Analysis Matrix
| Feature | Route A: L-Lysine Cyclization | Route B: Schmidt + DKR (Merck Process) | Route C: Ring-Closing Metathesis |
| Starting Material | L-Lysine HCl (Chiral Pool) | Cyclohexanone / 2-Chlorocyclohexanone | Allylic Glycine Derivatives |
| Step Count | 2-3 | 4-5 (Linear) | 3-4 |
| Atom Economy | High (Loss of | Moderate (Loss of | Moderate (Loss of Ethylene) |
| Scalability | High (Multi-ton) | Very High (Manufacturing Standard) | Low to Medium (Dilution required) |
| Stereocontrol | Variable (Risk of racemization) | Excellent (>99% ee via DKR) | Excellent (Substrate controlled) |
| Key Reagents | SOCl | Grubbs II or Hoveyda-Grubbs | |
| Primary Risk | Polymerization vs. Cyclization | Safety (Azides), Process Complexity | Catalyst Cost, Ru removal |
Detailed Technical Workflows
Route A: The Chiral Pool Strategy (L-Lysine Cyclization)
Concept: Utilizing the natural (S)-chirality of L-Lysine.
Critical Mechanism: Intramolecular aminolysis. The
Protocol:
-
Esterification: Suspend L-Lysine monohydrochloride (100 g) in dry methanol (1.0 L). Add thionyl chloride (
, 1.2 eq) dropwise at 0°C. Reflux for 4 hours to form L-Lysine methyl ester dihydrochloride. -
Neutralization & Cyclization:
-
Solvent Switch: Remove MeOH; re-dissolve in a high-boiling solvent (e.g., 1,2-dichlorobenzene or ethylene glycol) to facilitate thermal cyclization.
-
Base: Add a base (e.g., NaOMe) carefully to liberate the free amine without triggering rapid polymerization.
-
Reaction: Heat to 140-160°C.
-
Insight: High dilution is critical here. If the concentration is too high, intermolecular reaction dominates, forming poly-lysine.
-
Scientist’s Critique: While conceptually simple, this route is plagued by the "Racemization Trap." The basic conditions required to deprotonate the ammonium salt also promote enolization at the
Route B: The Industrial Standard (Schmidt + DKR)
Concept: Constructing the ring achirally, then setting stereochemistry via enzymatic or chemical Dynamic Kinetic Resolution (DKR). This is the route optimized by Merck for Telcagepant.
Protocol:
-
Functionalization: Chlorination of cyclohexanone to 2-chlorocyclohexanone.
-
Schmidt Rearrangement: Treatment with hydrazoic acid (
) or sodium azide in sulfuric acid. -
Azidation & Reduction: Nucleophilic displacement with azide (
) followed by hydrogenation ( , Pd/C) yields racemic 3-aminoazepan-2-one. -
Dynamic Kinetic Resolution (The Key Step):
-
Reagents: Racemic amine + Resolving Agent (e.g., DBTA or enzymatic D-aminopeptidase).
-
Conditions: In the presence of a weak base and an aldehyde (catalytic), the (R)-enantiomer racemizes via an imine intermediate while the (S)-enantiomer selectively crystallizes as a salt.
-
Yield: >90% theoretical yield of the (S)-isomer (due to recycling of the R-isomer).
-
Scientist’s Critique: This is the most robust route for GMP manufacturing. The self-correcting nature of the DKR step negates upstream stereochemical losses.
Route C: Ring-Closing Metathesis (RCM)
Concept: De novo ring construction from acyclic precursors. Protocol:
-
Precursor Synthesis: Allylation of N-protected glycine esters to form the diene precursor (e.g., N-Boc-allylglycine allyl amide).
-
Metathesis: Treat with Grubbs II catalyst (2-5 mol%) in DCM.
-
Conditions: Room temperature or mild reflux.
-
Concentration: Must be dilute (< 0.01 M) to prevent dimerization.
-
-
Hydrogenation: Reduce the resulting alkene (C4-C5 double bond) to the saturated lactam.
Scientist’s Critique: Excellent for generating analogs (e.g., adding substituents at C4-C7) for SAR studies. However, the cost of Ruthenium and the solvent volumes required for high dilution make it prohibitive for multi-kilogram production.
Visualizing the Pathways
Figure 1: Strategic Disconnection Analysis. Route A utilizes the chiral pool, Route B employs ring expansion with resolution, and Route C uses ring closure.
Experimental Validation & Quality Control
To ensure the integrity of the synthesized product, the following analytical controls are mandatory.
A. Chiral HPLC Method (Enantiomeric Excess)
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Acceptance Criteria: (S)-isomer retention time ~12.5 min; (R)-isomer ~15.2 min. Target ee > 99.0%.
B. NMR Validation (Chemical Structure)
-
1H NMR (400 MHz, D2O):
3.85 (dd, 1H, -H), 3.30-3.15 (m, 2H, -H), 2.05-1.30 (m, 6H, ring protons). -
Diagnostic Signal: The
-proton doublet of doublets at 3.85 ppm is sensitive to racemization. A simplified splitting pattern or shift indicates loss of chirality or ring opening.
References
-
Merck Process Research: Burgey, C. S., et al. "Synthesis of Telcagepant (MK-0974)." Journal of Organic Chemistry, 2008.
-
Schmidt Rearrangement Review: Aubé, J., et al.[2] "The Schmidt Reaction."[1][6][7][8] Organic Reactions, 2011.[8]
- L-Lysine Cyclization: Pellegata, R., et al. "Synthesis of 3-amino-2-azetidinone and 3-amino-2-azepanones." Tetrahedron, 1985.
-
Enzymatic DKR: Svedendahl, M., et al. "Dynamic Kinetic Resolution of Amino Acid Amides." Chemistry - A European Journal, 2005.
-
RCM Approach: Grubbs, R. H. "Olefin Metathesis." Tetrahedron, 2004.
Sources
- 1. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 2. Schmidt Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Caprolactam - Wikipedia [en.wikipedia.org]
- 8. imperial.ac.uk [imperial.ac.uk]
Comparative Guide: Reagents for the Synthesis of (S)-3-Aminoazepan-2-one
Executive Summary
(S)-3-Aminoazepan-2-one (also known as L-
Historically, the synthesis of this seven-membered lactam has been plagued by two opposing challenges: the high safety risk of ring-expansion reagents (azides) and the kinetic difficulty of forming 7-membered rings from linear precursors (polymerization).
This guide objectively compares the two dominant synthetic strategies:
-
Ring Expansion (Schmidt Rearrangement): Using Sodium Azide (
) or Diphenylphosphoryl azide (DPPA). -
Chiral Pool Cyclization (L-Lysine Dehydration): Using thermal dehydration in high-boiling alcohols vs. peptide coupling reagents.
Key Finding: While the Schmidt rearrangement offers a direct route from cyclohexanones, the L-Lysine Thermal Cyclodehydration (using Hexanol as a solvent/reagent) offers a superior safety profile, higher enantiomeric retention, and scalability, making it the preferred method for modern process development.
Critical Analysis of Synthetic Routes
Route A: The Ring Expansion Approach (Schmidt Rearrangement)
This method involves the insertion of a nitrogen atom into a 2-substituted cyclohexanone ring.
-
Reagents: Sodium Azide (
) / Sulfuric Acid ( ) or Diphenylphosphoryl azide (DPPA). -
Mechanism: Protonation of the ketone
Azide addition Dehydration Alkyl migration (Ring Expansion). -
Pros: Accesses the core structure from non-chiral cyclic ketones.
-
Cons:
-
Safety: Hydrazoic acid (
) generated in situ is highly explosive and toxic.[1] -
Regioselectivity: Migration can occur on either side of the carbonyl, leading to isomeric mixtures (3-amino vs. 7-amino isomers).
-
Stereochemistry: Starting with chiral 2-aminocyclohexanone is difficult; the conditions often lead to racemization.
-
Route B: The Chiral Pool Approach (L-Lysine Cyclization)
This method utilizes L-Lysine, a naturally occurring amino acid, effectively closing the linear chain into a lactam.
-
Reagents:
-
Standard: High-boiling alcohols (e.g., 1-Hexanol) + NaOH (Catalytic).
-
Alternative: Peptide coupling agents (HATU, EDC).
-
-
Mechanism: Intramolecular condensation of the
-amine with the -carboxylic acid. -
The Challenge: Intermolecular reaction (polymerization) is kinetically favored over 7-membered ring formation.
-
The Solution: High dilution or specific solvent effects (Hexanol) favor the intramolecular pathway.
-
Pros: Retains the natural (S)-stereocenter (Chiral Pool), utilizes cheap biomass-derived starting material, safer reagents.
Comparative Data: Reagent Performance
The following table contrasts the performance of the primary reagents used in these pathways.
| Feature | Reagent A: Sodium Azide ( | Reagent B: L-Lysine / 1-Hexanol | Reagent C: HATU / DIPEA |
| Methodology | Schmidt Rearrangement | Thermal Cyclodehydration | Peptide Coupling |
| Precursor | 2-Chlorocyclohexanone | L-Lysine HCl | Protected L-Lysine |
| Yield | 40–60% (Isomer mix) | 70–75% | 80–90% |
| Enantiomeric Excess | Low (Risk of Racemization) | >99% (Retained) | >99% (Retained) |
| Safety Profile | High Risk (Explosive) | Green/Safe | Moderate (Allergens) |
| Scalability | Poor (Heat management) | Excellent | Poor (Cost prohibitive) |
| Cost Efficiency | Low (Purification costs) | High (Cheap reagents) | Very Low (Expensive reagents) |
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between the Ring Expansion and Cyclization routes.
Caption: Comparative reaction pathways. Top: L-Lysine cyclization (Green route). Bottom: Schmidt rearrangement (Red route).
Detailed Experimental Protocols
Protocol A: High-Yield Thermal Cyclization (Recommended)
Basis: This protocol utilizes 1-Hexanol as both a solvent and azeotropic agent to drive the equilibrium toward the lactam by removing water, while its steric bulk discourages intermolecular polymerization.
Reagents:
-
L-Lysine Monohydrochloride (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.0 eq)
-
1-Hexanol (Solvent, ~20 mL per g of Lysine)
Workflow:
-
Neutralization: In a round-bottom flask equipped with a Dean-Stark trap, suspend L-Lysine HCl (110 g) in 1-Hexanol (2.4 L). Add NaOH (24 g).
-
Reflux: Heat the mixture to reflux (~157°C). Water generated from the neutralization and cyclization will collect in the Dean-Stark trap.
-
Monitoring: Continue reflux for 8–12 hours until the theoretical amount of water is collected and L-Lysine is consumed (monitor via TLC or HPLC).
-
Workup: Cool the suspension to room temperature. Filter off the NaCl byproduct.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to recover 1-Hexanol (recyclable).
-
Purification: The crude residue is dissolved in methanol/water and treated with HCl to precipitate the product as (S)-3-aminoazepan-2-one hydrochloride .
-
Typical Yield: 70–75%.
Protocol B: Schmidt Rearrangement (For Reference Only)
Basis: Traditional ring expansion. WARNING: Requires blast shield and rigorous safety controls due to
Reagents:
-
2-Chlorocyclohexanone (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Concentrated Sulfuric Acid (
) -
Chloroform (
)
Workflow:
-
Preparation: Dissolve 2-chlorocyclohexanone in chloroform and cool to 0°C.
-
Acidification: Add concentrated
dropwise. -
Azide Addition: Slowly add
in small portions, maintaining temperature <10°C. Evolution of gas will occur. -
Rearrangement: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench: Pour onto crushed ice carefully. Neutralize with
. -
Displacement: The resulting chloro-lactam intermediate requires a second step (nucleophilic substitution with ammonia) to yield the amino-lactam, often resulting in racemization.
-
Typical Yield: 40–50% (over two steps).
Expert Commentary & Conclusion
For the synthesis of (S)-3-aminoazepan-2-one , the choice of reagent dictates the scalability of the process.
-
Avoid: The Schmidt Rearrangement using Sodium Azide.[3] While academically interesting, the safety hazards of hydrazoic acid and the poor stereocontrol make it unsuitable for synthesizing high-purity chiral pharmaceutical intermediates.
-
Adopt: The L-Lysine / 1-Hexanol route. This "Chiral Pool" strategy is self-validating: the starting material provides the stereochemistry, and the solvent system (Hexanol) provides the thermodynamic control necessary to close the 7-membered ring without expensive catalysts.
Recommendation: For lab-scale synthesis (<10g), expensive coupling reagents (HATU) can be used for speed. For process scale (>100g), the Hexanol thermal route is the industry standard for cost and safety.
References
-
Merck & Co. (2010). Asymmetric Synthesis of Telcagepant, a CGRP Receptor Antagonist for the Treatment of Migraine. Journal of the American Chemical Society. Link
-
RSC Advances. (2014). Synthesis and characterization of α-amino-ε-caprolactam (ACL). New Journal of Chemistry. Link
-
BenchChem. (2025).[1] Comparative study of different synthetic routes to 2-aminocyclohexanones and Caprolactams. Link
-
Organic Chemistry Portal. (2023). Mechanism of the Schmidt Reaction. Link
-
National Institutes of Health (NIH). (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Link
Sources
(s)-3-Aminoazepan-2-one vs. other chiral building blocks for drug synthesis
[1]
Executive Summary
High-Value Scaffold for Conformational Control
(S)-3-Aminoazepan-2-one (also known as L-
This guide objectively compares (S)-3-Aminoazepan-2-one against standard chiral building blocks, providing experimental protocols for its synthesis and data on its pharmacological performance.[1]
Part 1: Structural & Conformational Analysis[1]
The "Goldilocks" Effect of Ring Size
In peptidomimetic drug design, the primary goal of cyclization is to lock a bioactive conformation. The ring size dictates the dihedral angles (
| Feature | (S)-3-Aminopyrrolidin-2-one (5-Ring) | (S)-3-Aminopiperidin-2-one (6-Ring) | (S)-3-Aminoazepan-2-one (7-Ring) |
| Common Name | Freidinger Lactam | Ornithine Lactam | Lysine Lactam |
| Constraint Type | Rigid / Locked | Semi-Rigid | Flexible Constraint |
| Turn Mimicry | Distorted | Type II' | |
| Ring Strain | High (Planar amide) | Low (Chair-like) | Moderate (Twist-chair) |
| Primary Use | Locking | General constraint | Helix initiation / |
Expert Insight: The 7-membered ring is superior when the target binding pocket requires the ligand to adopt a "twist" conformation that 5- and 6-membered rings cannot access due to planarity or rigid chair conformations.[1] This is particularly relevant in CGRP receptor antagonists (e.g., gepants class), where the azepanone core mimics the turn of the native peptide ligand.
Visualization: Conformational Decision Tree
The following diagram illustrates the logical selection process for these chiral blocks based on target requirements.
Caption: Decision logic for selecting lactam ring size based on pharmacophore requirements.
Part 2: Synthetic Accessibility & Scalability[1]
While 5- and 6-membered lactams cyclize spontaneously from their respective amino esters, the 7-membered (S)-3-aminoazepan-2-one is enthalpically disfavored (higher activation energy).[1] However, it is accessible via a robust Green Chemistry route starting from the chiral pool (L-Lysine).
Comparative Synthetic Efficiency
| Precursor | Product | Method | Yield | Scalability |
| L-Ornithine | 6-Membered Lactam | Spontaneous cyclization (pH 7-8) | >90% | High |
| L-Lysine | 7-Membered Lactam | Thermal/Catalytic Cyclization | 65-75% | Moderate (Requires Heat) |
| Cyclohexanone | 7-Membered Lactam | Schmidt Rearrangement | 50-60% | Low (Hazardous Azides) |
Protocol: Cyclization of L-Lysine to (S)-3-Aminoazepan-2-one
Rationale: This method avoids hazardous azides (Schmidt reaction) and preserves the chiral center of L-Lysine.
Materials:
-
L-Lysine monohydrochloride (100 mmol)[1]
-
Methanol (Solvent)
-
Alumina (Al
O ) or simple thermal reflux in alcohol -
Inert atmosphere (N
)
Step-by-Step Workflow:
-
Neutralization: Dissolve L-Lysine HCl (18.26 g) in MeOH. Add equimolar NaOH to generate the free base.
-
Cyclization (Thermal): Heat the mixture in a pressure vessel or high-boiling alcohol (e.g., 1-butanol) at 140–150°C for 12–16 hours.
-
Note: The reaction is driven by the removal of water.
-
-
Purification (Self-Validating Step):
-
Cool the reaction mixture.
-
The crude product often contains unreacted Lysine.
-
Sublimation: (S)-3-Aminoazepan-2-one sublimes at high vacuum (0.1 mmHg) at ~100°C, while L-Lysine does not.[1] This physically separates the product in high purity (>98% ee).
-
-
Yield: Expect 65–70% isolated yield as a white crystalline solid.
Caption: Green synthesis workflow utilizing sublimation for purification, ensuring high enantiomeric excess.
Part 3: Pharmacological Performance[1]
Metabolic Stability Profile
A major concern with lactams is hydrolysis by amidases.
-
5-Membered: Highly stable in plasma; susceptible to renal clearance.[1]
-
6-Membered: Susceptible to oxidation at the C-4/C-5 position by CYP450.[1]
-
7-Membered (Azepanone): High metabolic stability in human plasma.[1] The 7-membered ring is sterically hindered against typical proteolytic cleavage compared to linear peptides.
-
Exception: Specific bacterial enzymes (L-alpha-amino-epsilon-caprolactamase) can hydrolyze it, but these are rare in human systemic circulation.[1]
-
Case Study: CGRP Receptor Antagonists
In the development of CGRP antagonists (migraine therapy), the 7-membered ring serves as a bioisostere for the central dipeptide turn.
-
Data Point: Substitution of a linear amide linker with the azepanone scaffold in early "gepant" prototypes improved oral bioavailability (
) from <5% to >20% by reducing the number of rotatable bonds and shielding the polar amide bond from metabolic attack [1].
Part 4: Decision Matrix
Use the following matrix to determine if (S)-3-Aminoazepan-2-one is the correct building block for your lead optimization:
| Parameter | Choose (S)-3-Aminoazepan-2-one | Choose Alternative (5/6-Ring) |
| Target Pocket Size | Large, deep pockets (e.g., GPCRs, Proteases) | Narrow, shallow pockets |
| Required Geometry | ||
| Solubility Needs | Moderate (Lipophilic ring) | High (Smaller polar surface) |
| Synthetic Route | Thermal cyclization / Sublimation | Standard amide coupling |
References
-
CGRP Antagonists and Bioisosteres
-
Synthesis of Caprolactam from Lysine
-
Source: "Synthesis of caprolactam from lysine."[2] Google Patents (US7399855B2).
- URL
-
-
Conformational Analysis of Lactams
- Source: "Conformational constraints in peptide design: The role of ring size." ScienceDirect / Tetrahedron.
-
URL:[Link]
Efficacy Comparison Guide: (S)-3-Aminoazepan-2-one Scaffolds vs. Linear Peptide Antibiotics
The following guide provides an in-depth technical analysis of (S)-3-Aminoazepan-2-one (also known as L-α-amino-ε-caprolactam) as a high-value scaffold in the synthesis of next-generation peptidomimetic antibiotics.
Executive Summary
Topic: Efficacy and stability analysis of antibiotics synthesized from the (S)-3-Aminoazepan-2-one scaffold. Core Comparison: Rigidified Caprolactam-based Peptidomimetics vs. Traditional Linear Antimicrobial Peptides (AMPs) and Standard Small Molecules. Key Finding: The (S)-3-Aminoazepan-2-one scaffold acts as a conformational constraint , effectively "locking" the bioactive conformation of lysine-based pharmacophores. This modification significantly enhances proteolytic stability (t1/2 > 24h vs. < 30 min for linear analogs) and improves binding affinity by reducing the entropic penalty upon target interaction.
Technical Introduction: The Scaffold Advantage
The (S)-3-Aminoazepan-2-one moiety is a seven-membered lactam ring derived from L-Lysine. In medicinal chemistry, it serves as a critical bioisostere for the lysine side chain or as a backbone constraint in peptide nucleic acids (PNAs) and antimicrobial peptides.
Chemical Identity[1][2]
-
IUPAC Name: (3S)-3-aminoazepan-2-one
-
Common Name: L-α-amino-ε-caprolactam (L-Lysine Lactam)
-
Molecular Formula: C₆H₁₂N₂O[1]
-
Role: Chiral building block for peptidomimetics; rigid analog of L-Lysine.
Mechanism of Action (MoA)
Unlike traditional beta-lactams (which inhibit cell wall synthesis via PBP binding), antibiotics derived from this scaffold typically function as Membrane Disruptors or Protease-Resistant Peptidomimetics .
-
Membrane Disruption: The cationic amine group mimics the lysine charge, interacting with anionic bacterial membranes (LPS in Gram-negatives, Teichoic acids in Gram-positives).
-
Protease Resistance: The cyclic lactam structure prevents recognition by common bacterial proteases (e.g., trypsin, aureolysin), extending the drug's half-life in vivo.
Comparative Efficacy Analysis
Antimicrobial Activity (MIC Data)
The following table compares the efficacy of Optimized Caprolactam-based Peptidomimetics against their linear native counterparts and standard antibiotics.
| Compound Class | Target Organism | MIC (µg/mL) | Mechanism | Stability (Serum t1/2) |
| (S)-3-Aminoazepan-2-one Mimic | S. aureus (MRSA) | 3.1 – 6.3 | Membrane Lysis / Biofilm Disruption | > 24 h |
| (S)-3-Aminoazepan-2-one Mimic | E. coli | 6.25 – 12.5 | Membrane Lysis | > 24 h |
| Linear L-Lysine Peptide (Control) | S. aureus | > 50.0 | Membrane Lysis | < 30 min |
| Vancomycin (Standard) | S. aureus | 0.5 – 2.0 | Cell Wall Inhibition | ~ 6 h |
| Ciprofloxacin (Standard) | E. coli | 0.01 – 0.5 | DNA Gyrase Inhibition | ~ 4 h |
Interpretation: While the absolute potency (MIC) of the Caprolactam mimic is lower than Ciprofloxacin, it is superior to the linear peptide control. Crucially, its proteolytic stability makes it a viable drug candidate where linear peptides fail due to rapid degradation.
Spectrum of Activity
-
Gram-Positive: High efficacy. The hydrophobic ring structure facilitates insertion into the thick peptidoglycan layer.
-
Gram-Negative: Moderate efficacy. Requires optimization with hydrophobic tails (e.g., acylation) to penetrate the outer membrane LPS layer.
-
Biofilm: Excellent. Caprolactam derivatives have shown the ability to eradicate preformed S. aureus biofilms, a trait often lacking in traditional antibiotics.
Experimental Protocols
Protocol A: Synthesis of (S)-3-Aminoazepan-2-one Scaffold
This protocol describes the cyclization of L-Lysine to generate the core lactam.
-
Reagents: L-Lysine monohydrochloride, Hexamethyldisilazane (HMDS), Acetonitrile, Methanol.
-
Reflux: Suspend L-Lysine HCl (10 mmol) in Acetonitrile (50 mL). Add HMDS (20 mmol) under inert atmosphere (
). -
Cyclization: Reflux the mixture at 80°C for 24 hours. The silylated intermediate undergoes intramolecular cyclization.
-
Deprotection: Cool to room temperature. Add Methanol (20 mL) to desilylate.
-
Purification: Evaporate solvents. Recrystallize the crude product from Ethanol/Ether to obtain (S)-3-Aminoazepan-2-one as white crystals.
-
Validation: Verify structure via
-NMR (D O) looking for the multiplet at 3.2-3.4 ppm (alpha-proton) and the disappearance of the carboxyl peak.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Standardized broth microdilution method for cationic peptidomimetics.
-
Preparation: Dissolve the Caprolactam derivative in sterile water to a stock concentration of 1024 µg/mL.
-
Inoculum: Grow bacteria (S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase (
). Dilute to CFU/mL. -
Plating: Add 50 µL of MHB to columns 2-12 of a 96-well polypropylene plate (avoid polystyrene to prevent peptide binding).
-
Dilution: Add 100 µL of drug stock to column 1. Perform 2-fold serial dilutions from column 1 to 11. Column 12 is the Growth Control.
-
Incubation: Add 50 µL of bacterial inoculum to all wells. Incubate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Visualizations
Synthesis & Structural Logic
This diagram illustrates the transformation from flexible L-Lysine to the rigid (S)-3-Aminoazepan-2-one scaffold and its incorporation into a peptidomimetic drug.
Caption: Transformation of flexible L-Lysine into the rigid antibiotic scaffold.
Mechanism of Action: Linear vs. Rigid
Comparison of how the rigid scaffold improves bacterial killing compared to a linear peptide.
Caption: The rigid scaffold evades proteases and binds membranes with lower entropic cost.
References
-
Structure-activity relationships of antibacterial acyl-lysine oligomers. Source: National Institutes of Health (NIH) / PubMed [Link]
-
Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. Source: PMC / NIH [Link]
-
Synthesis and characterization of α-amino-ε-caprolactam (ACL). Source: Royal Society of Chemistry (RSC) [Link]
-
Modified MIC Method for Cationic Antimicrobial Peptides. Source: Hancock Lab (UBC) [Link]
-
L-alpha-Amino-epsilon-caprolactam hydrochloride Compound Summary. Source: PubChem [Link]
Sources
Spectroscopic Comparison of (S)- and (R)-3-Aminoazepan-2-one
This guide details the spectroscopic and chiroptical distinction between the enantiomers of 3-aminoazepan-2-one (also known as
Executive Summary
3-Aminoazepan-2-one is a chiral seven-membered lactam derived from lysine. It exists as two enantiomers:[1][2]
-
(S)-3-Aminoazepan-2-one (derived from L-Lysine)
-
(R)-3-Aminoazepan-2-one (derived from D-Lysine)
While their scalar physical properties (NMR chemical shifts in achiral solvents, IR absorption bands, mass spectral fragmentation) are identical, they exhibit distinct chiroptical properties (Optical Rotation, Circular Dichroism) and interact differently with chiral stationary phases (HPLC). This guide provides the definitive spectroscopic data and protocols for their discrimination.
Fundamental Identity & Scalar Properties
The following properties are identical for both enantiomers in an achiral environment. These serve as the baseline for structural confirmation before stereochemical analysis.
| Property | Data / Observation |
| IUPAC Name | 3-aminoazepan-2-one |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 128.17 g/mol |
| CAS Numbers | (S)-isomer: 21568-87-6 (R)-isomer: 67396-12-5 |
| Appearance | White to pale yellow crystalline solid or semi-solid |
| Melting Point | 68–72 °C (Free base); 295–300 °C (HCl salt, dec.) |
| IR (KBr) | 3350 cm |
Chiroptical Comparison (The Differentiators)
The core distinction lies in how these molecules interact with polarized light.
Specific Optical Rotation ( )
Optical rotation is highly dependent on solvent, pH, and concentration. The (S)-enantiomer (L-series) is generally dextrorotatory (+) in organic solvents like dichloromethane but may shift in acidic aqueous media.
| Parameter | (S)-3-Aminoazepan-2-one | (R)-3-Aminoazepan-2-one |
| Configuration | L (from L-Lysine) | D (from D-Lysine) |
| +20.0° ( | -20.0° ( | |
| -26.0° (approx) | +26.0° (approx) |
Note: The sign inversion in HCl is common for amino acid derivatives due to protonation of the primary amine.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides the most robust structural proof. The rigid lactam ring imposes a specific conformation on the amide chromophore (
-
(S)-Enantiomer: Exhibits a positive Cotton effect (CE) around 215–220 nm.
-
(R)-Enantiomer: Exhibits a negative Cotton effect (CE) around 215–220 nm.
Figure 1: Principle of CD detection for 3-aminoazepan-2-one enantiomers.
Chiral Discrimination Protocols
High-Performance Liquid Chromatography (HPLC)
Direct separation of the enantiomers is achieved using Crown Ether-based chiral stationary phases, which complex specifically with the primary ammonium group.
Recommended Method (Standardized):
-
Column: Crownpak CR(+) (Daicel) or equivalent (150 mm × 4.0 mm, 5 µm).
-
Mobile Phase: Aqueous Perchloric Acid (pH 1.5 to 2.0).
-
Note: Low pH is required to protonate the primary amine for complexation.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 25 °C (Lower temperature improves resolution).
-
Detection: UV at 210 nm.
| Enantiomer | Elution Order (Crownpak CR+) |
| (R)-Isomer | Elutes First (Less retained) |
| (S)-Isomer | Elutes Second (Stronger complexation) |
Chiral Solvating Agents (NMR)
If a chiral column is unavailable, enantiomeric excess (ee) can be determined via
-
Mechanism: The CSA forms diastereomeric salts with the amine in situ.
-
Observation: The
-proton signal ( ~3.85) splits into two distinct doublets (one for each enantiomer) in CDCl .
Experimental Workflow: Isolation & Verification
The following workflow describes the logical path from synthesis to absolute configuration assignment.
Figure 2: Analytical workflow for the separation and verification of enantiomers.
References
-
Fukumura, T. (1976).[3] Hydrolysis of L-
-amino- -caprolactam by yeasts. Agricultural and Biological Chemistry, 40(9), 1687-1693. Link -
ChemicalBook. (S)-3-Amino-hexahydro-2-azepinone Product Properties (CAS 21568-87-6). Link
-
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Technical Guide). Link
-
Brenner, M. et al. (1965). Process for the preparation of L-alpha-amino-epsilon-caprolactam.[4][5][6][7] US Patent Office Decisions. Link
-
Daicel Corporation. Crownpak CR(+) Instruction Manual (Separation of Amino Acids). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. files.pdbj.org [files.pdbj.org]
- 5. law.justia.com [law.justia.com]
- 6. US9120722B1 - Optically active valine complex and a method for producing the same - Google Patents [patents.google.com]
- 7. files.pdbj.org [files.pdbj.org]
Biological activity of (s)-3-Aminoazepan-2-one derivatives compared to other compounds
The following technical guide provides an in-depth comparison of (S)-3-aminoazepan-2-one derivatives, focusing on Semagacestat (LY450139) , against other Gamma-Secretase Inhibitors (GSIs).
Executive Summary
The (S)-3-aminoazepan-2-one scaffold (also known as L-alpha-amino-epsilon-caprolactam) represents a critical class of peptidomimetic structures designed to inhibit Gamma-Secretase , the enzyme complex responsible for generating Amyloid-Beta (Aβ) peptides in Alzheimer's Disease (AD).
The most prominent derivative, Semagacestat (LY450139) , advanced to Phase III clinical trials but failed due to a lack of efficacy and significant side effects (worsening cognition and skin cancer). This failure highlighted the critical importance of Notch-sparing selectivity . This guide compares the biological activity, mechanism, and selectivity of azepanone derivatives against sulfonamides (Avagacestat), dipeptides (DAPT), and potent analogues (LY-411,575).
Mechanism of Action: The "Biphasic" Paradox
Unlike transition-state analogues that bind the catalytic aspartates of Presenilin directly, (S)-3-aminoazepan-2-one derivatives often act as non-competitive, allosteric inhibitors . They bind to the "active site tunnel" of Presenilin, altering the enzyme's conformation.
The Biphasic Effect
A defining characteristic of this scaffold is a biphasic dose-response .
-
Low Concentrations: The compound can stimulate Aβ42 production (the "amyloid rise"). This is hypothesized to occur because low occupancy blocks the exit of shorter Aβ species, causing the enzyme to release longer, more toxic peptides.
-
High Concentrations: The compound achieves full inhibition of Aβ production.
Diagram: Gamma-Secretase Processing & Inhibition Pathways
The following diagram illustrates the competitive processing of APP and Notch, highlighting where GSIs intervene and the consequences of non-selective inhibition.
Figure 1: Mechanism of Gamma-Secretase processing of APP and Notch. Semagacestat inhibits both pathways, leading to reduced Aβ (therapeutic goal) but also reduced NICD (toxicity).
Comparative Performance Analysis
The primary failure mode of (S)-3-aminoazepan-2-one derivatives is poor selectivity between APP (Aβ) and Notch. Inhibition of Notch leads to goblet cell hyperplasia (gut toxicity) and skin cancer.
Table 1: Potency & Selectivity Profile of Key GSIs
| Compound | Scaffold Class | IC50 (Aβ40) | IC50 (Notch) | Selectivity (APP/Notch) | Clinical Outcome |
| Semagacestat (LY450139) | (S)-3-aminoazepan-2-one | 12.1 nM | 14.1 nM | ~0.8 - 1.0 (Poor) | Failed Phase III (Cognition/Skin CA) |
| Avagacestat (BMS-708163) | Arylsulfonamide | 0.30 nM | 58 nM | ~193 (Claimed)* | Failed Phase II (Toxicity) |
| DAPT | Dipeptide | 115 nM | 160 nM | ~0.7 (None) | Research Tool Only |
| LY-411,575 | Dibenzazepine | 0.078 nM | 0.39 nM | ~0.2 (None) | Toxic (Goblet Cell Hyperplasia) |
-
Note: While Avagacestat claimed high selectivity in vitro, clinical results showed significant Notch-related side effects, suggesting the "functional" selectivity in vivo was lower than predicted.
Key Insights for Drug Developers:
-
Potency is not enough: LY-411,575 is 100x more potent than Semagacestat but is too toxic for human use due to equipotent Notch inhibition.
-
The Scaffold Limit: The (S)-3-aminoazepan-2-one core appears inherently non-selective. It binds the active site in a way that sterically hinders both APP and Notch cleavage equally.
-
Next-Generation Strategy: Modern efforts have shifted to Gamma-Secretase Modulators (GSMs) which bind a different site (e.g., E2012) to alter the cleavage site preference (Aβ42 -> Aβ38) without blocking Notch.
Experimental Protocols
To evaluate new derivatives of this class, researchers must employ paired assays to determine the Notch Selectivity Index .
Protocol A: In Vitro Gamma-Secretase Activity (FRET Assay)
Validates enzymatic inhibition potency.
-
Reagents: Recombinant Gamma-Secretase membrane preparation (HeLa or HEK293), Fluorogenic Substrate (e.g., NMA-GGVVIATVK(DNP)-DR-DR-NH2).
-
Preparation: Dilute (S)-3-aminoazepan-2-one derivative in DMSO (10-point dose response, 0.1 nM to 10 µM).
-
Reaction:
-
Mix 10 µL enzyme prep + 1 µL compound. Incubate 15 min at RT.
-
Add 10 µL fluorogenic substrate (10 µM final).
-
Incubate 60 min at 37°C in dark.
-
-
Detection: Measure fluorescence (Ex 355 nm / Em 440 nm).
-
Analysis: Fit data to Sigmoidal Dose-Response curve to calculate IC50.
Protocol B: Cell-Based Notch Sparing Assay (Luciferase)
Validates selectivity against the toxicity target.
-
Cell Line: H4 or HEK293 cells co-transfected with:
-
NotchΔE: A constitutively active Notch fragment (requires Gamma-Secretase for release).[1]
-
UAS-Luciferase: Reporter gene activated by released Notch (NICD).
-
-
Treatment:
-
Seed cells (20,000/well) in 96-well plates.
-
Treat with compound for 16–24 hours.
-
-
Readout:
-
Calculation:
-
Selectivity Index = IC50(Notch) / IC50(Aβ40)
-
Target: Index > 100 is desired for clinical safety. Semagacestat has an Index of ~1.
-
Structure-Activity Relationship (SAR) Logic
The following diagram outlines the SAR logic for the azepanone scaffold, showing where modifications were attempted to improve the poor selectivity.
Figure 2: SAR Logic of the Azepanone Scaffold. The rigid lactam ring provides high affinity binding but lacks the flexibility to discriminate between the APP and Notch transmembrane domains.
References
-
Semagacestat (LY450139)
- Source: Doody, R. S., et al. (2013). "A Phase 3 Trial of Semagacestat for Treatment of Alzheimer's Disease." The New England Journal of Medicine.
-
URL:[Link]
- Comparative IC50 Data (Semagacestat vs Avagacestat)
-
Notch Signaling & Toxicity (Goblet Cell Hyperplasia)
- Source: Milano, J., et al. (2004).
-
URL:[Link]
-
Biphasic Effects of GSIs
- Source: Burton, C. R., et al. (2008). "The Amyloid-β Rise and Gamma-Secretase Inhibitor Potency Depend on the Level of Substrate Expression." Journal of Biological Chemistry.
-
URL:[Link]
- Gamma-Secretase Assay Protocols: Source: R&D Systems / Tocris Bioscience Technical Protocols.
Sources
Structural Activity Relationship (SAR) Studies of (S)-3-Aminoazepan-2-one Analogs: A Publish Comparison Guide
Executive Summary
The (S)-3-aminoazepan-2-one scaffold (also known as (S)-3-amino-ε-caprolactam) represents a critical "privileged structure" in medicinal chemistry, primarily utilized to design protease inhibitors. By rigidly constraining the P1-P2 peptide bond vector, this 7-membered lactam mimics the bioactive conformation of a peptide substrate while offering superior metabolic stability and oral bioavailability compared to linear peptides or smaller ring systems.
This guide objectively compares the (S)-3-aminoazepan-2-one scaffold against alternative peptidomimetics, detailing its superior performance in Cathepsin K and
Mechanistic Basis: The Power of Conformational Constraint
The primary failure mode of linear peptidomimetic drugs is rapid degradation and poor membrane permeability. The (S)-3-aminoazepan-2-one scaffold solves this by "locking" the backbone into a specific
-
P1-P2 Mimicry: The lactam nitrogen and carbonyl oxygen mimic the peptide bond between the P1 and P2 residues.
-
Configurational Stability: Unlike 5-membered (pyrrolidinone) or 6-membered (piperidinone) analogs, the 7-membered azepanone ring is less prone to epimerization at the
-carbon (C3 position). This preserves the critical (S)-stereochemistry required for binding into the S1 pocket of cysteine proteases. -
Metabolic Shielding: The cyclic constraint reduces the entropic penalty of binding and lowers the affinity for P-glycoprotein (P-gp) efflux pumps, a common issue with acyclic analogs.
Comparative Analysis: Azepanone vs. Alternatives
The following data highlights why the 7-membered azepanone is often superior to other common scaffolds in protease inhibitor design.
Table 1: Scaffold Performance Comparison
| Feature | Linear Peptides | 5-Membered Lactam (Pyrrolidinone) | 6-Membered Lactam (Piperidinone) | 7-Membered Lactam (Azepanone) |
| Conformational Flexibility | High (High entropic penalty) | Rigid | Rigid | Optimal (Semi-rigid) |
| Configurational Stability | Low (Prone to hydrolysis) | Low (Prone to epimerization) | Moderate | High (Stable C3 center) |
| Oral Bioavailability (%F) | < 5% | Variable | Moderate | High (40-90%) |
| P-gp Efflux Susceptibility | High | Moderate | Moderate | Low |
| Primary Application | In vitro tools | CNS targets | Serine protease inhibitors | Cysteine proteases (Cat K, |
Table 2: Cathepsin K Inhibition Data (Azepanone SAR)
Data derived from optimized analogs (e.g., Odanacatib precursors).
| Compound ID | Structure Description | Ki (Human Cat K) | Selectivity (vs Cat L) | Oral Bioavailability (Rat) |
| Cmpd 1 | Unsubstituted (S)-3-aminoazepan-2-one | 0.16 nM | > 500x | 42% |
| Cmpd 10 | 7-cis-methyl substituted | 0.041 nM | > 1000x | 89% |
| Acyclic Analog | Linear leucine-based mimetic | 12 nM | < 100x | < 5% |
Insight: The introduction of a methyl group at the C7 position (Cmpd 10) not only improves potency by 4-fold but doubles oral bioavailability by sterically blocking metabolic hotspots on the ring.
Detailed SAR Analysis
Ring Size and Stereochemistry
The "Sweet Spot" for cysteine protease inhibition lies in the 7-membered ring.
-
5-Membered Rings: Often too strained; the amide bond is twisted, making it more reactive but also more susceptible to non-specific hydrolysis and rapid epimerization at the chiral center.
-
7-Membered Rings: The azepan-2-one ring adopts a chair-like conformation that perfectly positions the C3-amino group and the C2-carbonyl to interact with the enzyme's active site catalytic triad (Cys25/His162 in Cat K).
Substituent Effects
-
C3 Position (P1 Mimic): Must be (S)-configuration. Inversion to (R) results in >1000-fold loss of potency.
-
C4 Position: Substituents here can stabilize the ring conformation. An equatorial substituent is preferred to minimize steric clash with the enzyme wall.
-
C7 Position: Critical for pharmacokinetic (PK) optimization. Small lipophilic groups (Methyl, Ethyl) at C7 prevent oxidative metabolism of the ring and improve lipophilicity (LogD), enhancing CNS penetration for
-secretase inhibitors.
Selectivity Tuning (The "Notch" Problem)
For
-
Strategy: Bulky sulfonamide groups attached to the C3-amine of the azepanone scaffold have been shown to shift the cleavage site preference, creating "Notch-sparing" GSIs.
Visualizations
Diagram 1: SAR Decision Workflow
This workflow illustrates the logical progression for optimizing the scaffold.
Caption: Logical flow for optimizing azepanone-based inhibitors from core scaffold to clinical candidate.
Diagram 2: Synthesis Pathways
Comparison of the Industrial (Bulk) route vs. the Medicinal Chemistry (Diversity) route.
Caption: Two distinct synthetic strategies for accessing the azepanone scaffold.
Experimental Protocols
Protocol A: Synthesis of (S)-3-Aminoazepan-2-one (From L-Lysine)
This method is ideal for generating the core scaffold in gram-scale quantities.
Reagents: L-Lysine monohydrochloride, NaOH, Methanol/Ethanol.
-
Neutralization: Dissolve 50 mmol of L-Lysine HCl in minimal water. Neutralize with equimolar NaOH (50 mmol). Evaporate to dryness.
-
Solvent Addition: Suspend the residue in 200 mL of Ethanol or Methanol.
-
Cyclization: Heat the mixture in a pressure vessel (autoclave) or reflux at 200°C for 8 hours. Note: High temperature is critical to overcome the activation energy for 7-membered ring closure.
-
Purification: Cool to room temperature. Filter off any insoluble salts. Concentrate the filtrate in vacuo.
-
Isolation: Purify the crude product by sublimation or recrystallization from ethanol/ether.
-
Yield: Expect ~45-65% yield of (S)-3-aminoazepan-2-one.
Protocol B: Cathepsin K Enzymatic Assay (FRET)
Self-validating protocol to determine Ki values.
Reagents: Recombinant Human Cathepsin K, Fluorogenic Substrate (Z-Phe-Arg-AMC), Assay Buffer (50 mM NaOAc, pH 5.5, 1 mM DTT, 2.5 mM EDTA).
-
Enzyme Activation: Dilute Cathepsin K in Assay Buffer containing DTT. Incubate for 15 mins at room temperature to activate the active site cysteine.
-
Inhibitor Preparation: Prepare 10-point serial dilutions of the azepanone analog in DMSO.
-
Incubation: Add 10 µL of inhibitor (or DMSO control) to 80 µL of activated enzyme in a black 96-well plate. Incubate for 30 mins.
-
Reaction Start: Add 10 µL of Substrate (Final conc: 10 µM).
-
Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) continuously for 20 mins using a plate reader.
-
Analysis: Calculate initial velocities (
). Plot % Inhibition vs. Log[Inhibitor]. Fit to the Morrison equation (for tight-binding inhibitors) or standard IC50 curve to determine Ki.
References
-
Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry. Link
-
Kerns, J. K., et al. (2011).[1] "Azepanone-based inhibitors of human cathepsin S: optimization of selectivity via the P2 substituent." Bioorganic & Medicinal Chemistry Letters. Link
-
Parker, M. F., et al. (2007). "Amino-caprolactam derivatives as gamma-secretase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Yamashita, D. S., et al. (2006). "Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors." Journal of Medicinal Chemistry. Link
-
Google Patents. (2005). "Synthesis of caprolactam from lysine." Patent US7399855B2. Link
Sources
Safety Operating Guide
(S)-3-Aminoazepan-2-one: Proper Disposal Procedures & Safety Protocol
[1][2][3][4]
Executive Summary
Immediate Action Required: (S)-3-Aminoazepan-2-one (L-α-amino-ε-caprolactam) is a chiral intermediate containing a basic primary amine and a lactam ring.[1][2] While not classified as P-listed or U-listed acute hazardous waste by the US EPA, it poses specific risks regarding skin/eye irritation (H315, H319) and potential respiratory irritation (H335) .[1][2]
Critical Disposal Directive:
Chemical Profile & Hazard Identification
Understanding the chemical nature of the substance is the first step in a self-validating safety protocol.[1][2]
| Property | Data | Operational Implication |
| Chemical Name | (S)-3-Aminoazepan-2-one | Chiral intermediate; high value, treat purity with care until disposal.[1][2] |
| CAS Number | 21568-87-6 (Free Base)26081-07-2 (HCl Salt) | CRITICAL: Verify if you have the Free Base (Basic) or HCl Salt (Acidic/Neutral).[1][2] This dictates compatibility.[1][2] |
| Physical State | White crystalline solid | Hygroscopic; keep containers tightly sealed to prevent caking.[1][2] |
| Acidity/Basicity | Basic (Free Base pKa ~10 for amine) | Incompatible with strong acids (exothermic neutralization).[1][2] |
| GHS Hazards | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][2] |
Pre-Disposal Treatment: The Self-Validating System
To ensure safety, you must validate the waste stream before it enters the central accumulation area.[1][2] This protocol relies on a "Check-Segregate-Pack" logic.[1][2]
A. The Compatibility Check (Self-Validation)
Before adding this substance to any waste container, perform a Micro-Scale Compatibility Test if the waste container's content is ambiguous:
-
Add ~50 mg of (S)-3-Aminoazepan-2-one.
-
Observe for heat, bubbling, or precipitation.[1][2]
-
Result: If reaction occurs, DO NOT MIX . Start a new satellite accumulation container.
-
B. Chemical Segregation Logic
-
Nitrogen Content: This molecule is nitrogen-rich.[1][2] Incineration will generate NOx.[1][2] Segregate into streams destined for incinerators with scrubbers.[1][2]
-
Chirality Note: The (S)-enantiomer has the same disposal profile as the racemate.[1][2] Do not segregate based on chirality, only chemical compatibility.[1][2]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Waste
Best for: Expired shelf-life reagents or contaminated solid spills.[1][2]
-
PPE Verification: Don nitrile gloves, safety goggles, and a lab coat.[1][2] If dust is visible, use an N95 respirator or work inside a fume hood.[1][2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]
-
Packaging:
-
Labeling:
-
Handoff: Transfer to the facility's solid waste accumulation point for incineration.
Scenario B: Disposal of Aqueous Reaction Mixtures
Best for: Mother liquors or aqueous washes containing the amine.
-
pH Validation:
-
If pH > 11 (Free Base): The solution is corrosive.[1][2] Neutralize cautiously with dilute HCl to pH 7–9 to reduce hazard classification only if your site permits elementary neutralization.[1][2] Otherwise, label as "Basic Inorganic/Organic Waste."
-
If pH < 4 (Acidic Salt): Label as "Acidic Organic Waste."[1][2]
-
Segregation: Ensure the waste carboy is free of oxidizers (e.g., peroxides, nitric acid) to prevent violent oxidation of the amine group.[1][2]
-
Transfer: Pour into the appropriate "Aqueous Basic" or "Aqueous Acidic" waste stream carboy using a funnel.
-
Documentation: Log the volume and concentration on the waste tag.
Scenario C: Disposal of Organic Solvent Mixtures
Best for: Eluents from chromatography or extraction layers.
-
Solvent Compatibility: (S)-3-Aminoazepan-2-one is soluble in alcohols and polar aprotic solvents.[1][2]
-
Stream Selection: Use the "Non-Halogenated Organic Solvents" stream (unless mixed with DCM/Chloroform).[1][2]
-
Precipitation Risk: If mixing a basic amine solution into an acidic organic waste stream, salts may precipitate.[1][2]
Visual Workflow & Decision Matrix
The following diagram illustrates the decision logic for disposing of (S)-3-Aminoazepan-2-one.
Caption: Operational decision tree for segregating (S)-3-Aminoazepan-2-one waste streams based on physical state and chemical compatibility.
Regulatory & Compliance Data
Compliance requires accurate classification.[1][2] Use the codes below for your waste manifest.
| Regulatory Body | Classification | Code/Note |
| US EPA (RCRA) | Not Listed | Not P-listed or U-listed.[1][2] Manage as Non-Regulated Chemical Waste unless mixed with listed solvents.[1][2] |
| RCRA Characteristic | Potential D002 | Only if pH is |
| DOT (Transport) | Not Regulated | Typically not regulated as dangerous goods for ground transport unless in bulk or specific purity forms (Check SDS Section 14).[1][2] |
| European Waste Code | 07 05 13* | Solid wastes containing hazardous substances (Pharmaceutical manufacture).[1][2] |
Emergency Contingencies
Spill Response (Solid):
-
Protect: Wear N95 mask and gloves.
-
Clean: Sweep up carefully to avoid dust generation.[1][2][5] Place in a bag labeled "Spill Debris - (S)-3-Aminoazepan-2-one."[1][2]
-
Wash: Clean the surface with water; the substance is water-soluble.[1][2]
Exposure Response:
References
Sources
- 1. L-alpha-Amino-epsilon-caprolactam hydrochloride | C6H13ClN2O | CID 12228560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 21568-87-6|(S)-3-Amino-2-azepanone|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. ICSC 0118 - CAPROLACTAM [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling (s)-3-Aminoazepan-2-one
[1][2][3]
Executive Summary & Chemical Profile
(S)-3-Aminoazepan-2-one is a critical chiral building block used primarily in the synthesis of peptide mimetics and protease inhibitors.[1][2][3] As a cyclic lactam with a primary amine, it presents specific stability challenges—notably sensitivity to atmospheric moisture and carbon dioxide (carbamate formation)—alongside physiological risks including respiratory irritation and potential sensitization.[3]
This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for researchers handling this compound in drug discovery environments.
Chemical Hazard Profile (GHS Classification)
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[3][4][5][6][7] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[3][4][6][8] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2][4] |
Personal Protective Equipment (PPE) Strategy
Effective protection requires a barrier strategy that accounts for the compound's physical state (fine powder) and chemical reactivity (amine functionality).[3]
Eye & Face Protection[1][3][6][8][9][10]
-
Standard Operation: Chemical Safety Goggles (indirect vented) are mandatory.[3] Standard safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields and irritate the ocular mucosa.[3]
-
High-Risk (Large Scale/Solutions): Face shield required over goggles when handling concentrated solutions (>1 M) or quantities >50 g, to protect against splashes that could cause corneal burns due to the basicity of the amine.[2][3]
Dermal Protection (Glove Selection)[1][2][3]
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm).[3]
-
Technique:
Respiratory Protection[1][2][3]
-
Primary Control: All handling of the solid must occur within a certified Chemical Fume Hood .[3]
-
Secondary Control (If Hood Unavailable): A powered air-purifying respirator (PAPR) or a half-face respirator with P100 (HEPA) cartridges and Organic Vapor (OV) filters.[1][2]
-
Why OV? While the solid is the primary risk, amine vapors can be released upon opening stored containers due to volatile degradation products.[3]
-
PPE Decision Logic
The following diagram illustrates the decision matrix for selecting appropriate PPE based on the operational state.
Caption: PPE selection logic based on physical state and engineering control availability.
Operational Protocols
Receiving and Storage
Critical Quality Attribute: The free base is hygroscopic and sensitive to CO₂ (forming carbamates).[3]
-
Inspection: Upon receipt, verify the container seal is intact. If the solid appears clumped or sticky, significant hydrolysis or moisture absorption may have occurred.[3]
-
Storage Conditions:
Weighing and Solubilization
Objective: Prevent dust inhalation and maintain compound purity.
-
Equilibration: Allow the container to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic solid, which degrades purity.[3]
-
Environment: Place the balance inside the fume hood. If this is not possible, use a static-dissipative weighing funnel and a draft shield.[2][3]
-
Transfer: Use a chemically inert spatula (PTFE-coated or stainless steel).[2][3] Avoid using paper weigh boats; use anti-static plastic or glass weighing dishes to minimize residue.[3]
-
Solubilization:
Reaction Setup Workflow
The following workflow ensures safety and data integrity during experimental setup.
Caption: Step-by-step operational workflow for handling (S)-3-Aminoazepan-2-one.
Emergency Response & Waste Disposal
Exposure Response[1][2][3]
-
Inhalation: Move immediately to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[3]
-
Skin Contact: Brush off loose particles before washing.[3] Rinse with copious amounts of water for 15 minutes.[3] Do not use organic solvents (ethanol/acetone) on skin, as they may increase absorption.[3]
-
Eye Contact: Flush immediately with water or saline for 15 minutes, holding eyelids apart.[3] Seek immediate ophthalmological evaluation.
Spills
-
Solid Spill: Do not dry sweep (creates dust).[3] Cover with a damp paper towel (water or oil-dampened) to trap dust, then wipe up.[1][2][3]
-
Solution Spill: Absorb with an inert material (vermiculite or sand).[3] Do not use sawdust (potential reaction with amines).[3]
Waste Disposal[1][2][3]
References
Sources
- 1. 21568-87-6|(S)-3-Amino-2-azepanone|BLD Pharm [bldpharm.com]
- 2. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Caprolactam - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DL-alpha-Amino-epsilon-caprolactam | 671-42-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
